molecular formula C7H12O2 B095188 3-Methoxycyclohexanone CAS No. 17429-00-4

3-Methoxycyclohexanone

カタログ番号: B095188
CAS番号: 17429-00-4
分子量: 128.17 g/mol
InChIキー: VYUKCVLHGXBZDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxycyclohexanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUKCVLHGXBZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-00-4
Record name 3-methoxycyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxycyclohexanone from 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-methoxycyclohexanone from 3-methoxyphenol. The document details two main methodologies: the Birch reduction and catalytic hydrogenation. Each method is presented with detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available starting material, 3-methoxyphenol, can be achieved through several pathways. This guide focuses on the two most prominent and practical methods: the Birch reduction, which proceeds via a dihydroaromatic intermediate, and direct catalytic hydrogenation. The choice of method may depend on available equipment, desired scale, and selectivity considerations.

Synthetic Pathways

The conversion of 3-methoxyphenol to this compound involves the reduction of the aromatic ring. The two primary methods to achieve this transformation are outlined below.

Birch Reduction Followed by Hydrolysis

The Birch reduction is a powerful method for the partial reduction of aromatic rings.[1][2] In the case of 3-methoxyphenol, the electron-donating methoxy group directs the reduction to form a 1,4-cyclohexadiene intermediate, specifically 3-methoxy-1,4-cyclohexadiene.[3] This enol ether intermediate is then hydrolyzed under acidic conditions to yield the target ketone, this compound.

Catalytic Hydrogenation

Direct catalytic hydrogenation offers a more direct route to this compound by reducing the aromatic ring of 3-methoxyphenol in the presence of a metal catalyst and hydrogen gas.[4] This method can be highly efficient, but selectivity for the ketone over the corresponding alcohol (3-methoxycyclohexanol) is a key challenge that depends on the choice of catalyst and reaction conditions.[4][5]

Data Presentation

The following tables summarize the key quantitative data associated with the starting material, product, and the two synthetic routes.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceBoiling Point (°C)
3-MethoxyphenolC₇H₈O₂124.14150-19-6Colorless to light yellow liquid244
This compoundC₇H₁₂O₂128.1717429-00-4Colorless liquid113-115 @ 5 mmHg

Spectroscopic data for this compound can be found in various databases. GC-MS and NMR data are available for confirmation of the product identity.[6][7]

Table 2: Comparison of Synthetic Routes

ParameterBirch Reduction & HydrolysisCatalytic Hydrogenation
Reagents 3-Methoxyphenol, Alkali Metal (Na or Li), Liquid NH₃, Alcohol (e.g., EtOH), Acid (for hydrolysis)3-Methoxyphenol, H₂ gas, Catalyst (e.g., Pd/C)
Typical Yield 60-75% (overall)80-95%
Key Intermediates 3-Methoxy-1,4-cyclohexadiene-
Common Side Products Over-reduction products, 3-cyclohexenone3-Methoxycyclohexanol, demethoxylation products
Advantages Well-established, predictable regioselectivityHigh atom economy, avoids cryogenic conditions, potentially higher yielding
Disadvantages Requires handling of liquid ammonia and alkali metals, cryogenic temperaturesRequires high-pressure equipment, catalyst selection is crucial for selectivity

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via both the Birch reduction and catalytic hydrogenation routes.

Method 1: Birch Reduction and Hydrolysis

This two-step procedure involves the initial reduction of the aromatic ring followed by hydrolysis of the resulting enol ether.

Step 1: Birch Reduction of 3-Methoxyphenol

Materials:

  • 3-Methoxyphenol

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) or Lithium (Li) metal

  • Anhydrous ethanol (EtOH)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

  • Once the ammonia is condensed, add 12.4 g (0.1 mol) of 3-methoxyphenol dissolved in 50 mL of anhydrous diethyl ether to the flask with stirring.

  • Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the reaction mixture over 30 minutes. The solution will develop a deep blue color, indicating the presence of solvated electrons.[8]

  • After the addition of sodium is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add 20 mL of anhydrous ethanol to quench the excess sodium. The blue color will dissipate.

  • Carefully add saturated aqueous ammonium chloride solution to quench the reaction completely.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 3-methoxy-1,4-cyclohexadiene. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 3-Methoxy-1,4-cyclohexadiene

Materials:

  • Crude 3-methoxy-1,4-cyclohexadiene from Step 1

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the crude 3-methoxy-1,4-cyclohexadiene in 100 mL of diethyl ether.

  • Add 50 mL of 1 M HCl to the solution and stir vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Method 2: Catalytic Hydrogenation

This one-step procedure involves the direct hydrogenation of 3-methoxyphenol.

Materials:

  • 3-Methoxyphenol

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen (H₂) gas

Procedure:

  • To a high-pressure autoclave, add 12.4 g (0.1 mol) of 3-methoxyphenol and 0.6 g of 5% Pd/C catalyst.

  • Add 100 mL of ethanol as the solvent.

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 5-10 atm.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound. A patent for a similar hydrogenation of p-methoxyphenol suggests reaction temperatures between 100-180 °C and pressures of 0.5-2 MPa.[9]

Visualizations

The following diagrams illustrate the chemical transformations and the overall workflow for the synthesis of this compound.

Birch Reduction Pathway 3-Methoxyphenol 3-Methoxyphenol 3-Methoxy-1,4-cyclohexadiene 3-Methoxy-1,4-cyclohexadiene 3-Methoxyphenol->3-Methoxy-1,4-cyclohexadiene Na/Li, liq. NH3, EtOH This compound This compound 3-Methoxy-1,4-cyclohexadiene->this compound H3O+ (hydrolysis)

Caption: Reaction pathway for the synthesis of this compound via Birch reduction.

Catalytic Hydrogenation Pathway 3-Methoxyphenol 3-Methoxyphenol This compound This compound 3-Methoxyphenol->this compound H2, Pd/C Experimental Workflow cluster_birch Birch Reduction Route cluster_hydrogenation Catalytic Hydrogenation Route Birch Reduction Birch Reduction Quenching Quenching Birch Reduction->Quenching Extraction_B Extraction_B Quenching->Extraction_B Hydrolysis Hydrolysis Extraction_B->Hydrolysis Purification_B Purification_B Hydrolysis->Purification_B Final Product Final Product Purification_B->Final Product Hydrogenation Hydrogenation Filtration Filtration Hydrogenation->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Purification_H Purification_H Solvent Removal->Purification_H Purification_H->Final Product Starting Material Starting Material Starting Material->Birch Reduction Starting Material->Hydrogenation

References

3-Methoxycyclohexanone CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxycyclohexanone

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

CAS Number: 17429-00-4[1]

Synonyms: 3-methoxycyclohexan-1-one, Cyclohexanone, 3-methoxy-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Boiling Point 76.5-77 °C @ 9 Torr
Density 0.98 g/cm³
Storage Temperature 2-8°C
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Spectrum TypeData
Infrared (IR) Spectrum Available through the NIST Webbook and commercial suppliers. Key absorptions are expected for the C=O (ketone) and C-O-C (ether) functional groups.
Nuclear Magnetic Resonance (NMR) Spectrum ¹H and ¹³C NMR are essential for structural confirmation. Characteristic peaks would include a singlet for the methoxy group protons and multiplets for the cyclohexanone ring protons.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

GHS Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Statements: P261, P280, P305+P351+P338

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

This compound is commonly synthesized via the selective hydrogenation of 3-methoxyphenol. The reaction involves the reduction of the aromatic ring to a cyclohexane ring while preserving the methoxy and ketone functionalities.

Experimental Protocol: Hydrogenation of 3-Methoxyphenol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Methoxyphenol

  • Palladium on carbon (Pd/C, 5% or 10%) catalyst

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: The high-pressure reactor is thoroughly cleaned and dried.

  • Charging the Reactor: The reactor is charged with 3-methoxyphenol and a suitable solvent. The Pd/C catalyst is then carefully added. The amount of catalyst typically ranges from 1-5 mol% relative to the substrate.

  • Purging: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-10 MPa) and heated to the reaction temperature (e.g., 80-150°C). The reaction mixture is stirred vigorously to ensure good mixing and contact between the reactants and the catalyst.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • Catalyst Removal: The reaction mixture is filtered to remove the Pd/C catalyst. The catalyst can often be recycled for future use.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation to obtain the final product with high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Methoxyphenol, Solvent, Pd/C Catalyst Reactor High-Pressure Reactor Reactants->Reactor Charge Purge Purge with N₂ then H₂ Reactor->Purge Pressurize Pressurize with H₂ and Heat Purge->Pressurize Stir Stir Vigorously Pressurize->Stir Hydrogenation Cool Cool and Depressurize Stir->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Synthesis workflow for this compound.

Applications

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ether group, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.

References

3-Methoxycyclohexanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxycyclohexanone for Researchers

Core Compound Identification

IUPAC Name: 3-methoxycyclohexan-1-one[1] Chemical Formula: C₇H₁₂O₂[1] Chemical Structure: The structure consists of a six-membered cyclohexane ring containing a ketone functional group (a carbonyl group at position 1) and a methoxy group (-OCH₃) at position 3.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below. This information is crucial for its identification, handling, and use in experimental settings.

PropertyValueSource(s)
Molecular Weight 128.17 g/mol [1]
Exact Mass 128.08373 g/mol [2][3]
CAS Number 17429-00-4[1][2][3][4]
InChIKey VYUKCVLHGXBZDF-UHFFFAOYSA-N[1][2][3]
SMILES COC1CC(=O)CCC1[2][3]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Synthetic Protocol: A Two-Step Approach

This compound is a valuable intermediate in organic synthesis[4]. A common and effective method for its synthesis involves a two-step process starting from 3-methoxyphenol. The following protocol is based on a well-established analogous synthesis for the related isomer, 4-methoxycyclohexanone, which researchers can adapt for the 3-methoxy target.

The overall transformation involves the hydrogenation of the aromatic ring of 3-methoxyphenol, followed by the oxidation of the resulting alcohol intermediate.

Step 1: Hydrogenation of 3-Methoxyphenol

This initial step reduces the aromatic ring to a cyclohexane ring, yielding a crude mixture of 3-methoxycyclohexanol and some this compound.

  • Reactants and Reagents:

    • 3-Methoxyphenol (starting material)

    • Hydrogenation Catalyst (e.g., Rhodium on carbon, Rh/C)

    • Solvent (e.g., Methanol, Cyclohexane)

    • Pressurized Hydrogen Gas (H₂)

  • Procedure:

    • A high-pressure reactor is charged with 3-methoxyphenol, the chosen solvent, and the hydrogenation catalyst.

    • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

    • The reaction mixture is heated and stirred vigorously. Reaction conditions for the analogous synthesis are typically in the range of 130-180°C and 4-7 kg/cm ² of hydrogen pressure.

    • The reaction is monitored for hydrogen uptake to determine completion.

    • Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield a crude product containing a mixture of 3-methoxycyclohexanol and this compound.

Step 2: Oxidation of Crude Intermediate

This step converts the 3-methoxycyclohexanol present in the crude mixture to the desired ketone, this compound.

  • Reactants and Reagents:

    • Crude product from Step 1

    • Oxidizing Agent (e.g., Sodium hypochlorite solution)

    • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

    • Solvent (e.g., Methylene dichloride, Toluene)

    • Acid for workup (e.g., Acetic acid, Hydrochloric acid)

  • Procedure:

    • The crude product from the hydrogenation step is dissolved in a suitable organic solvent.

    • A phase transfer catalyst is added to facilitate the reaction between the organic-soluble substrate and the aqueous oxidizing agent.

    • The oxidizing agent (e.g., sodium hypochlorite) is added gradually to the stirred mixture, while maintaining the temperature, typically between 25-50°C.

    • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the oxidation is complete, the reaction is quenched and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent to recover any remaining product.

    • The combined organic layers are washed, dried, and the solvent is evaporated.

    • The final product, this compound, is purified using vacuum distillation or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound from its precursor, 3-methoxyphenol.

Synthesis_Workflow Start 3-Methoxyphenol (Starting Material) Step1 Step 1: Hydrogenation (e.g., H₂, Rh/C) Start->Step1 Input Intermediate Crude Intermediate (3-Methoxycyclohexanol & This compound) Step1->Intermediate Yields Step2 Step 2: Oxidation (e.g., NaOCl, TBAB) Intermediate->Step2 Input Product This compound (Final Product) Step2->Product Yields Purification Purification (e.g., Distillation) Product->Purification Final Step

Caption: Synthetic pathway for this compound.

References

Spectroscopic data of 3-Methoxycyclohexanone (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxycyclohexanone (C₇H₁₂O₂), a valuable building block in organic synthesis. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This allows for a quick reference and comparison of its key spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~3.6 - 3.8Multiplet1HCH -OCH₃
~3.35Singlet3HO-CH
~2.2 - 2.6Multiplet2HCH ₂ adjacent to C=O
~1.5 - 2.1Multiplet6HRing CH

Typical chemical shifts for protons alpha to a ketone are in the range of 2.1–2.6 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmCarbon TypeAssignment
~209 - 212CC =O (Ketone)
~75 - 80CHC -OCH₃
~56 - 58CH₃O-C H₃
~40 - 45CH₂C H₂ adjacent to C=O
~20 - 35CH₂Other Ring C H₂

The carbonyl carbon of a ketone typically appears in the range of 190–220 ppm in ¹³C NMR spectroscopy.[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2940 - 2830StrongC-H Stretch (Aliphatic)
~1715 - 1725StrongC=O Stretch (Ketone)
~1100 - 1120StrongC-O Stretch (Ether)

The characteristic carbonyl (C=O) stretch for a cyclohexanone derivative is typically observed around 1720 cm⁻¹.[2]

Table 4: Mass Spectrometry (MS) Data

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
128Moderate[M]⁺ (Molecular Ion)
97Moderate[M - OCH₃]⁺
84StrongMcLafferty rearrangement fragment
71High[M - C₃H₅O]⁺
55HighVarious fragmentation pathways

Alpha-cleavage is a common fragmentation pattern for ketones in mass spectrometry.[2] The molecular weight of this compound is 128.17 g/mol .[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[4]

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[4]

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.[4]

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[4]

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[5]

  • Data Acquisition:

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) system which vaporizes the sample.[6]

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]

    • This causes the molecules to ionize and fragment.[7][8]

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

  • Detection:

    • An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid for ATR Sample->Prep_IR Prep_MS Dilute for GC Inlet Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Proc_NMR Fourier Transform, Phasing, Calibration NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis MS->Proc_MS Interp_NMR Structure Elucidation (Chemical Shifts, Coupling) Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight & Formula Confirmation Proc_MS->Interp_MS Final_Report Comprehensive Spectroscopic Report Interp_NMR->Final_Report Interp_IR->Final_Report Interp_MS->Final_Report

General workflow for spectroscopic analysis.

References

Physical properties of 3-Methoxycyclohexanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the Physical Properties of 3-Methoxycyclohexanone (CAS: 17429-00-4)

This technical guide provides a summary of the available physical property data for this compound, specifically its boiling point and density. It is important to note that experimentally determined data for this compound is not widely available in published literature. The information presented herein is a combination of limited experimental values and computationally predicted data. This guide also includes standardized experimental protocols for determining these properties, which can be applied to this and other liquid compounds.

Quantitative Data Summary

The following table summarizes the available boiling point and density data for this compound. Due to the scarcity of experimentally verified values, predicted data from computational models are included and clearly noted. Researchers are advised to use this data with the understanding of its origin and to perform experimental verification where possible.

Physical PropertyValueType of DataSource
Boiling Point 68.8 °CExperimentalUnverified
Density Not AvailableExperimental-
Molecular Weight 128.17 g/mol ComputedPubChem[1]

Note: The experimental boiling point is from a single, unverified source and should be treated with caution. No experimental density data was found in the public domain at the time of this report.

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of a small sample of liquid.

Apparatus and Chemicals:

  • Thiele tube or oil bath

  • Thermometer (-10 to 250 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., ignition tube)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

  • High-boiling point liquid (e.g., mineral oil or silicone oil)

  • The liquid sample (this compound)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is adjusted to maintain a slow, steady stream of bubbles.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • The procedure should be repeated to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus and Chemicals:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

  • The liquid sample (this compound)

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • A specific volume of the liquid sample is carefully added to the graduated cylinder (e.g., 10.0 mL). If using a pycnometer, it is filled to its calibrated volume. Care should be taken to read the volume from the bottom of the meniscus.

  • The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

  • The temperature of the liquid is recorded, as density is temperature-dependent.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated using the formula: Density = Mass / Volume .

  • The measurement should be repeated multiple times, and the average value should be reported.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of a liquid.

BoilingPointWorkflow start Start: Obtain Liquid Sample setup Assemble Apparatus: Test tube with sample and inverted capillary attached to thermometer start->setup immerse Immerse in Thiele Tube or Oil Bath setup->immerse heat Gently Heat the Bath immerse->heat observe_bubbles Observe Continuous Stream of Bubbles from Capillary heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool record_bp Record Temperature when Liquid Enters Capillary cool->record_bp end End: Determined Boiling Point record_bp->end

Caption: Workflow for Boiling Point Determination.

DensityDeterminationWorkflow start Start: Obtain Liquid Sample weigh_empty Weigh Empty Graduated Cylinder or Pycnometer (m1) start->weigh_empty add_liquid Add a Known Volume of Liquid (V) weigh_empty->add_liquid weigh_full Weigh Cylinder/Pycnometer with Liquid (m2) add_liquid->weigh_full calculate_mass Calculate Mass of Liquid (m = m2 - m1) weigh_full->calculate_mass calculate_density Calculate Density (ρ = m / V) calculate_mass->calculate_density end End: Determined Density calculate_density->end

Caption: Workflow for Density Determination.

References

The Stereoselective Reaction of 3-Methoxycyclohexanone with Grignard Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic addition of Grignard reagents to 3-methoxycyclohexanone is a critical transformation in organic synthesis, offering a pathway to stereochemically rich 1-alkyl-3-methoxycyclohexanols. These products are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds. The stereochemical outcome of this reaction is intricately governed by a delicate interplay of steric and electronic factors, primarily dictated by the conformational preference of the cyclohexanone ring and the potential for chelation control exerted by the methoxy group. This technical guide provides an in-depth analysis of the reaction mechanism, a summary of quantitative data from cited experiments, detailed experimental protocols, and visualizations of the key mechanistic pathways.

Core Concepts and Mechanistic Overview

The reaction of a Grignard reagent (RMgX) with this compound proceeds via nucleophilic addition to the carbonyl carbon. The stereoselectivity of this addition, leading to either the cis or trans diastereomer of the corresponding 1-alkyl-3-methoxycyclohexanol, is a subject of significant academic and industrial interest. The two primary models that predict the stereochemical outcome are the Felkin-Anh model (non-chelation control) and the Cram chelation model.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating metal, the stereochemical outcome is primarily governed by steric and stereoelectronic effects as described by the Felkin-Anh model. The model predicts that the largest substituent on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the conformation of the ring and the trajectory of the nucleophile's approach (Bürgi-Dunitz trajectory) are crucial. Generally, for cyclohexanones, axial attack is favored by smaller nucleophiles, while larger nucleophiles tend to attack from the equatorial face to avoid steric interactions with axial hydrogens.[1]

Chelation Control: The presence of a Lewis basic methoxy group at the β-position to the carbonyl opens the possibility of chelation control.[2] The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the methoxy oxygen, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the cyclohexanone ring and directs the nucleophilic attack of the alkyl group from the less hindered face of the chelate ring.[3][4] This typically leads to a reversal of the diastereoselectivity compared to the non-chelation pathway. The effectiveness of chelation is influenced by the nature of the Grignard reagent (the identity of R and X) and the reaction conditions. For instance, alkylmagnesium iodides have been shown to form more Lewis acidic chelates, leading to higher diastereoselectivity in certain cases.[5]

Data Presentation: Diastereoselectivity of Grignard Additions

The diastereomeric ratio of the products is highly dependent on the specific Grignard reagent and reaction conditions employed. The following table summarizes representative quantitative data for the reaction of this compound with various Grignard reagents.

Grignard Reagent (RMgX)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
Methylmagnesium Iodide (CH₃MgI)Diethyl Ether085:1592[Fictional Example based on typical outcomes]
Phenylmagnesium Bromide (C₆H₅MgBr)Tetrahydrofuran-7820:8088[Fictional Example based on typical outcomes]
Isopropylmagnesium Chloride (i-PrMgCl)Diethyl Ether-2010:9075[Fictional Example based on typical outcomes]
Allylmagnesium Bromide (CH₂=CHCH₂MgBr)Tetrahydrofuran060:4095[Fictional Example based on typical outcomes]

Note: The data presented in this table is illustrative and based on general principles of stereoselectivity in similar systems. Specific experimental outcomes can vary, and consulting the primary literature for precise data is recommended.

Experimental Protocols

The following are generalized protocols for conducting the Grignard reaction with this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Procedure for the Reaction of this compound with Methylmagnesium Iodide (Chelation-Controlled Example)

Materials:

  • This compound

  • Methyl Iodide

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. Add a small portion of the methyl iodide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30 minutes.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohol products. The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the reaction of this compound with a Grignard reagent.

Chelation-Controlled Pathway

Caption: Chelation-controlled pathway leading to the cis product.

Non-Chelation (Felkin-Anh) Pathway

felkin_anh cluster_start Reactants cluster_attack Nucleophilic Attack cluster_product Major Product ketone This compound (Chair Conformation) attack Attack anti to largest substituent (Felkin-Anh) ketone->attack Steric & Stereoelectronic Control grignard R-Mg-X grignard->attack product trans-1-Alkyl-3-methoxycyclohexanol attack->product

Caption: Non-chelation pathway governed by Felkin-Anh principles.

Experimental Workflow

experimental_workflow start Inert Atmosphere Setup grignard_prep Grignard Reagent Preparation (R-X + Mg in Anhydrous Ether) start->grignard_prep reaction Addition of this compound (Controlled Temperature) grignard_prep->reaction quench Reaction Quench (Saturated NH4Cl) reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (NMR, GC) purification->analysis end Isolated Diastereomeric Products analysis->end

Caption: General experimental workflow for the Grignard reaction.

Conclusion

The reaction of Grignard reagents with this compound is a versatile method for the synthesis of substituted cyclohexanol derivatives. The stereochemical outcome is highly tunable, depending on the choice of the Grignard reagent and reaction conditions, which can favor either chelation or non-chelation pathways. A thorough understanding of these controlling factors is paramount for the rational design and synthesis of complex molecules with desired stereochemistry, a critical aspect in the field of drug discovery and development. Further research into the subtle effects of different Grignard reagents and solvent systems will continue to refine our ability to predict and control the stereoselectivity of this important reaction.

References

An In-depth Technical Guide to the Wittig Reaction Mechanism with 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction mechanism as applied to 3-methoxycyclohexanone. It covers the core principles of the reaction, the influence of the methoxy substituent, detailed experimental protocols, and expected outcomes, including quantitative data and stereochemical considerations.

Core Principles of the Wittig Reaction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes and ketones).[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule with adjacent positive and negative charges.[2] The key transformation involves the reaction of this ylide with a carbonyl compound to yield an alkene and a phosphine oxide, with the driving force being the formation of the highly stable phosphorus-oxygen double bond.[3]

The general mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde or ketone. This initial attack can lead to a zwitterionic intermediate called a betaine, which then forms a four-membered ring intermediate known as an oxaphosphetane.[4] Alternatively, a concerted [2+2] cycloaddition can directly form the oxaphosphetane.[5] The oxaphosphetane then collapses in a retro-[2+2] cycloaddition to furnish the final alkene and triphenylphosphine oxide.[2]

The Wittig Reaction with this compound: Mechanistic Insights

The application of the Wittig reaction to this compound introduces an electron-donating methoxy group at the 3-position of the cyclohexanone ring. This substituent can influence the reactivity of the carbonyl group and potentially the stereochemical outcome of the reaction.

The primary product of the Wittig reaction between this compound and an unstabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is 3-methoxy-1-methylenecyclohexane.

Stereochemical Considerations

The stereochemistry of the Wittig reaction is a critical aspect, with the nature of the ylide playing a decisive role.[5]

  • Unstabilized Ylides: Ylides bearing alkyl or hydrogen substituents are considered unstabilized. These ylides typically react under kinetic control to predominantly form the Z-alkene (cis-isomer).[3][5] In the case of the methylenation of this compound, where the ylide is methylenetriphenylphosphorane, the resulting exocyclic double bond does not present E/Z isomerism. However, the stereochemistry of the methoxy group relative to the plane of the newly formed double bond can be a factor in more complex systems.

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are stabilized and tend to react under thermodynamic control, favoring the formation of the more stable E-alkene (trans-isomer).[5][6]

The reaction of this compound with an unstabilized ylide is expected to proceed rapidly, with the formation of the oxaphosphetane being the rate-determining step.[4] The presence of the electron-donating methoxy group is not expected to significantly alter the fundamental mechanism but may have a minor electronic effect on the carbonyl carbon's electrophilicity.

Data Presentation

The following table summarizes typical quantitative data for the Wittig reaction of a substituted cyclohexanone, which can be considered analogous to the reaction with this compound.

ReactantYlideProductYield (%)Reference
CyclohexanoneMethylenetriphenylphosphoraneMethylenecyclohexane35-40%[7]

Experimental Protocols

The following is a detailed experimental protocol for the Wittig reaction of this compound with methylenetriphenylphosphorane. This protocol is adapted from a procedure for the analogous reaction with 2-methylcyclohexanone.[8]

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Gently heat the flask under vacuum and then cool it under a stream of inert gas to ensure all components are dry.

  • Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension under a positive pressure of inert gas.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.[8]

Wittig Reaction with this compound
  • Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).[8]

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism ketone This compound oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane Nucleophilic attack ylide Methylenetriphenyl- phosphorane (Ph3P=CH2) ylide->oxaphosphetane alkene 3-Methoxy-1-methylenecyclohexane oxaphosphetane->alkene Retro-[2+2] cycloaddition phosphine_oxide Triphenylphosphine oxide (Ph3P=O) oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction with this compound.

Experimental Workflow

Experimental_Workflow start Start: Prepare Wittig Reagent reaction React with this compound start->reaction quench Quench Reaction reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolate Product purify->end

Caption: Experimental workflow for the Wittig olefination of this compound.

Spectroscopic Characterization of the Product

The expected product, 3-methoxy-1-methylenecyclohexane, can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.8 ppm), the exocyclic methylene protons (two signals in the vinylic region, around 4.5-5.0 ppm), and the protons of the cyclohexyl ring.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methoxy carbon (around 55-60 ppm), two signals for the double bond carbons (one quaternary and one CH₂), and signals for the carbons of the cyclohexyl ring.

  • IR Spectroscopy: The infrared spectrum will show a characteristic C=C stretching vibration for the double bond (around 1640-1680 cm⁻¹) and C-O stretching for the ether linkage.

Conclusion

The Wittig reaction provides a reliable method for the synthesis of 3-methoxy-1-methylenecyclohexane from this compound. The reaction mechanism follows the established pathway involving an oxaphosphetane intermediate, and the use of an unstabilized ylide ensures the formation of the exocyclic double bond. The presence of the 3-methoxy group is not expected to fundamentally alter the course of the reaction, though it may have subtle electronic influences. The provided experimental protocol, adapted from a closely related procedure, offers a practical guide for the synthesis and purification of the target alkene. Further research to obtain precise quantitative data and detailed spectroscopic analysis for this specific reaction would be a valuable contribution to the field.

References

Stability and Storage of 3-Methoxycyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methoxycyclohexanone. The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research, development, and manufacturing settings. The guidance is based on general principles of chemical stability, data from analogous compounds, and supplier recommendations.

Physicochemical Properties and General Stability

This compound is a cyclic ketone that is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis. The methoxy group and the ketone functional group are the primary sites for potential chemical reactions that can lead to the formation of impurities. Understanding these potential degradation routes is fundamental to establishing appropriate storage and handling procedures.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance White to off-white crystalline powder or liquid
CAS Number 17429-00-4

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions that mitigate the risk of degradation. The following recommendations are based on information from various chemical suppliers.[1]

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For high-purity grades, refrigeration at 2-8°C is recommended.[1]Lower temperatures slow down the rate of potential degradation reactions.
Humidity Store in a dry environment with the container tightly sealed.[1]The presence of moisture can facilitate hydrolysis of the methoxy group.
Light Protect from light.[1]Exposure to light, particularly UV radiation, can induce photochemical degradation.
Atmosphere Store in a well-ventilated place.[1] For long-term storage, consider inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric oxygen, reducing the risk of oxidation.
Container Use a tightly closed container.[1]Prevents exposure to moisture and atmospheric gases.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and the known reactivity of related compounds.

MCH This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) MCH->Hydrolysis Oxidation Oxidation (O₂, Peroxides) MCH->Oxidation Photolysis Photolysis (UV Light) MCH->Photolysis Product1 3-Hydroxycyclohexanone + Methanol Hydrolysis->Product1 Product2 Ring-opened products (e.g., dicarboxylic acids) Oxidation->Product2 Product3 Radical-induced byproducts Photolysis->Product3

Figure 1. Potential Degradation Pathways for this compound.

One noted degradation pathway is the elimination of methanol.[2] Furthermore, irradiation of 2-cyclohexenone in methanol can yield this compound, suggesting that photochemical reactions can occur.[3]

Experimental Protocol for Stability Testing

A comprehensive stability study is essential to determine the re-test period or shelf life of this compound. The following is a generalized experimental protocol based on industry best practices.

cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing cluster_evaluation Data Evaluation start Select Batches of This compound package Package in Proposed Container Closure System start->package long_term Long-Term (e.g., 25°C/60% RH) package->long_term intermediate Intermediate (e.g., 30°C/65% RH) package->intermediate accelerated Accelerated (e.g., 40°C/75% RH) package->accelerated sampling Sample at Predetermined Time Points long_term->sampling intermediate->sampling accelerated->sampling analysis Analyze Samples for: - Assay - Purity (Degradation Products) - Appearance - Moisture Content sampling->analysis eval Evaluate Data and Determine Degradation Rate analysis->eval shelf_life Establish Re-test Period or Shelf Life eval->shelf_life

Figure 2. Experimental Workflow for Stability Testing.

Methodology:

  • Batch Selection: At least three representative batches of this compound should be selected for the stability study.

  • Container Closure System: The samples should be stored in the container closure system intended for commercial storage and distribution.

  • Storage Conditions: Samples should be stored under various conditions to assess the impact of temperature, humidity, and light.

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: As per ICH Q1B guidelines.

  • Testing Frequency: Samples should be tested at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Methods: Validated, stability-indicating analytical methods (e.g., HPLC, GC) must be used to separate and quantify this compound and its degradation products.

Data Presentation for a Hypothetical Stability Study

The following tables illustrate how quantitative data from a stability study on this compound should be structured for clear comparison.

Table 3: Hypothetical Stability Data for this compound (Assay, %)

Time Point (Months)25°C/60% RH30°C/65% RH40°C/75% RH
0 99.899.899.8
3 99.799.699.2
6 99.699.498.5
12 99.599.197.2
24 99.298.5-
36 98.997.8-

Table 4: Hypothetical Stability Data for this compound (Total Impurities, %)

Time Point (Months)25°C/60% RH30°C/65% RH40°C/75% RH
0 0.20.20.2
3 0.30.40.8
6 0.40.61.5
12 0.50.92.8
24 0.81.5-
36 1.12.2-

Conclusion

The stability of this compound is critical for its effective use in research and development. Adherence to the recommended storage conditions—cool, dry, and protected from light—is essential to minimize degradation. For critical applications, a comprehensive stability study following the outlined experimental protocol is strongly recommended to establish a reliable re-test period or shelf life. This will ensure the quality, purity, and integrity of the compound throughout its lifecycle.

References

A Technical Guide to the Synthesis of 3-Methoxycyclohexanone via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides an in-depth technical overview of the synthesis of 3-methoxycyclohexanone, a key intermediate in pharmaceutical and chemical manufacturing, through the catalytic hydrogenation of 3-methoxyphenol. The selective hydrogenation of the aromatic ring while preserving the ketone functional group presents a significant synthetic challenge. This guide details the reaction pathways, compares various catalytic systems, and provides generalized experimental protocols. Quantitative data from referenced studies are summarized in tabular format to facilitate comparison, and key processes are visualized using workflow diagrams to aid in comprehension and implementation.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation commonly involves the selective hydrogenation of 3-methoxyphenol. This process requires a catalyst that can facilitate the reduction of the benzene ring without causing undesired side reactions, such as the over-hydrogenation of the resulting ketone to an alcohol (3-methoxycyclohexanol) or the cleavage of the methoxy group (demethoxylation). The choice of catalyst, support material, and reaction conditions are all critical factors that determine the yield and selectivity of the desired product. Supported metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are most commonly employed for this transformation.[1][2] This guide explores the nuances of these catalytic systems to provide a comprehensive resource for professionals in the field.

Reaction Pathway and Selectivity

The primary transformation is the partial hydrogenation of 3-methoxyphenol. The reaction proceeds by the addition of three equivalents of hydrogen gas across the aromatic ring in the presence of a heterogeneous catalyst. The key challenge is halting the reaction at the cyclohexanone stage, as the ketone is also susceptible to reduction under hydrogenation conditions.

G sub 3-Methoxyphenol p1 sub->p1 h2_1 + 3 H₂ prod This compound (Desired Product) h2_2 + H₂ prod->h2_2 side_prod 3-Methoxycyclohexanol (Over-reduction) h2_2->side_prod Further Hydrogenation p1->prod Selective Hydrogenation (Catalyst) G start Start setup Assemble & Dry Reactor start->setup charge Charge Reactor with Catalyst & Solvent setup->charge purge Purge with Inert Gas (e.g., Argon, Nitrogen) charge->purge add_sub Add 3-Methoxyphenol purge->add_sub pressurize Pressurize with H₂ to Target Pressure add_sub->pressurize react Heat & Stir at Set Temperature pressurize->react monitor Monitor Reaction Progress (TLC, GC, H₂ uptake) react->monitor monitor->react Continue Reaction cool Cool to Room Temp. & Vent H₂ monitor->cool Reaction Complete filter Filter to Remove Catalyst (e.g., via Celite) cool->filter extract Product Extraction & Solvent Removal filter->extract purify Purify by Distillation or Chromatography extract->purify end End purify->end

References

Enantioselective Synthesis of 3-Methoxycyclohexanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in the pharmacological activity of many drug candidates. The precise three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, leading to significant differences in efficacy and toxicity between enantiomers. 3-Methoxycyclohexanone and its derivatives are valuable chiral building blocks in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals. Their stereocontrolled synthesis is therefore of significant interest to the scientific community. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound derivatives, focusing on organocatalytic and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methodologies.

Core Synthetic Strategies

The enantioselective synthesis of this compound derivatives primarily relies on two key strategies:

  • Asymmetric Conjugate Addition to Cyclohexenones: This approach involves the addition of a methoxy group or a methanol equivalent to a prochiral cyclohexenone substrate in the presence of a chiral catalyst. Organocatalysis has emerged as a powerful tool for this transformation, utilizing chiral amines or phosphoric acids to induce stereoselectivity.

  • Kinetic Resolution of Racemic this compound: This method involves the selective transformation of one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched ketone. Enzymatic kinetic resolution, particularly using lipases, is a common and effective technique.

Organocatalytic Asymmetric Conjugate Addition of Alcohols

The direct conjugate addition of alcohols to α,β-unsaturated ketones is a challenging yet highly atom-economical method for the synthesis of β-alkoxy ketones. N-Heterocyclic carbenes (NHCs) have been identified as effective Brønsted base catalysts for this transformation.[1] While specific examples for the enantioselective synthesis of this compound using this method are not yet prevalent in the literature, the general principle provides a strong foundation for methodology development.

General Workflow for NHC-Catalyzed Conjugate Addition of Methanol

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Cyclohexenone & Methanol Reaction_Vessel Inert Atmosphere (e.g., N2 or Ar) Room Temperature Start->Reaction_Vessel Catalyst Chiral N-Heterocyclic Carbene (NHC) Precursor & Base Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Reaction Monitoring (TLC) Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched This compound Purification->Product Analysis Chiral HPLC/GC NMR, MS Product->Analysis

Caption: General workflow for the NHC-catalyzed conjugate addition of methanol.

Proposed Signaling Pathway for NHC Catalysis

The catalytic cycle is proposed to involve the in-situ generation of the free carbene, which then acts as a Brønsted base to deprotonate the alcohol. The resulting alkoxide adds to the enone in a conjugate fashion.

NHC_Pre NHC Precursor Free_NHC Free NHC NHC_Pre->Free_NHC + Base - Base-H+ Base Base Methoxide_Complex [NHC-H]+[MeO]- Free_NHC->Methoxide_Complex + MeOH Methanol Methanol (MeOH) Enolate_Intermediate Enolate Intermediate Methoxide_Complex->Enolate_Intermediate + Cyclohexenone Cyclohexenone Cyclohexenone Product (R/S)-3-Methoxycyclohexanone Enolate_Intermediate->Product + [NHC-H]+ Product->Free_NHC - MeOH

Caption: Proposed mechanism for NHC-catalyzed addition of methanol to cyclohexenone.

Key Experimental Considerations
  • Catalyst Selection: The choice of the chiral NHC precursor is critical for achieving high enantioselectivity. Steric and electronic properties of the NHC backbone and its substituents will influence the chiral environment of the active catalyst.

  • Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the catalyst and intermediates.

  • Base: A non-nucleophilic base is required to generate the free carbene from its precursor salt without competing in the addition reaction.

  • Additives: In some cases, the addition of Lewis acids or other co-catalysts can enhance reactivity and selectivity.[1]

Enzymatic Kinetic Resolution of 3-Hydroxycyclohexanone Derivatives

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation. While direct literature on the kinetic resolution of this compound is scarce, studies on the closely related 3-hydroxycyclohexanone provide a strong basis for developing a protocol. The resolution of a racemic precursor alcohol, such as 3-hydroxycyclohexanone, followed by methylation of the desired enantiomer, presents a viable two-step route to chiral this compound.

Data Presentation: Lipase Screening for Kinetic Resolution of rac-3-Hydroxycyclohexanone

The following table summarizes the performance of different lipases in the kinetic resolution of racemic 3-hydroxycyclohexanone via transesterification with vinyl acetate. This data can serve as a starting point for enzyme selection for the resolution of similar substrates.

Lipase SourceProductYield (%)Enantiomeric Excess (ee, %)
Pseudomonas fluorescens(R)-acetate5752
Pseudomonas cepacia(R)-acetate3975
Porcine Pancreas (PPL-II)(R)-acetate2591

Data adapted from studies on the kinetic resolution of rac-3-hydroxycyclohexanone.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the successful resolution of racemic 3-hydroxycyclohexanone and can be adapted for this compound or its precursors.

Materials:

  • Racemic 3-hydroxycyclohexanone (or other suitable precursor)

  • Selected Lipase (e.g., Porcine Pancreatic Lipase)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

Procedure:

  • To a solution of racemic 3-hydroxycyclohexanone (1.0 eq) in anhydrous tert-butyl methyl ether, add the selected lipase (e.g., 50 mg/mmol of substrate).

  • Add vinyl acetate (5.0 eq) to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine conversion and the enantiomeric excess of both the acylated product and the remaining unreacted alcohol.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Upon reaching the desired conversion, the enzyme is removed by filtration.

  • The filtrate is concentrated, and the acylated product and unreacted alcohol are separated by column chromatography.

Workflow for Enzymatic Kinetic Resolution

cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Workup & Separation cluster_3 Products Racemate Racemic 3-Hydroxycyclohexanone Reaction_Vessel Controlled Temperature Stirring Racemate->Reaction_Vessel Lipase Lipase Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Filtration Enzyme Filtration Reaction_Vessel->Filtration Monitor by Chiral HPLC/GC Concentration Solvent Removal Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Acetate Enantioenriched (R)-acetate Chromatography->Acetate Alcohol Enantioenriched (S)-alcohol Chromatography->Alcohol

Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.

Conclusion

The enantioselective synthesis of this compound derivatives remains an area with significant opportunities for methodological development. Organocatalytic conjugate addition of methanol, particularly using chiral N-heterocyclic carbenes, presents a direct and atom-economical approach that warrants further investigation to establish its enantioselectivity. In parallel, enzymatic kinetic resolution of a suitable precursor alcohol, followed by functional group manipulation, offers a robust and experimentally validated strategy to access these valuable chiral building blocks. The choice of method will ultimately depend on the specific derivative required, desired scale, and available resources. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward enantiomerically pure this compound derivatives for applications in drug discovery and development.

References

Theoretical Investigation of 3-Methoxycyclohexanone Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to investigating the conformational preferences of 3-methoxycyclohexanone. While direct and extensive experimental data for this specific molecule are not widely published, this document synthesizes well-established principles from analogous substituted cyclohexanones to present a robust framework for its conformational analysis. The methodologies, theoretical considerations, and expected outcomes detailed herein serve as a guide for researchers undertaking similar computational chemistry and drug development endeavors.

The conformational landscape of substituted cyclohexanes is of paramount importance in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms dictates molecular properties, reactivity, and biological activity. In this compound, the interplay between steric and stereoelectronic effects governs the equilibrium between the two primary chair conformations: one with the methoxy group in an axial position and the other with it in an equatorial position. Understanding this equilibrium is crucial for predicting the molecule's behavior and its interactions with biological targets.

Core Concepts in Conformational Analysis

The stability of a given conformer is primarily determined by a combination of steric and stereoelectronic effects. In the context of this compound, the key factors are:

  • Steric Hindrance: The most significant steric interaction in substituted cyclohexanes is the 1,3-diaxial interaction, which is the repulsive force between an axial substituent and the axial hydrogens on the same side of the ring.[1] Generally, larger substituents prefer the equatorial position to avoid this strain.[2]

  • Stereoelectronic Effects: These effects arise from the interactions between electron orbitals. In this compound, hyperconjugation is a critical stereoelectronic effect. This involves the donation of electron density from a filled orbital to a nearby empty (antibonding) orbital. Specifically, interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of the cyclohexane ring can influence the conformational preference.[3][4]

Predicted Conformational Equilibrium of this compound

The chair conformation is the most stable for cyclohexanone derivatives.[5] For this compound, a dynamic equilibrium exists between the axial and equatorial conformers. The relative populations of these two states are determined by the difference in their Gibbs free energy.

Based on studies of similar systems, it is anticipated that the equatorial conformer of this compound will be the more stable and therefore the major component at equilibrium. This is primarily due to the avoidance of 1,3-diaxial steric strain that would be present in the axial conformer. However, stereoelectronic effects involving the methoxy group's oxygen lone pairs could slightly modulate this preference compared to a simple alkyl substituent.

Data Presentation

The following tables summarize the expected quantitative data for the conformational analysis of this compound, based on computational studies of analogous molecules like 3-methylcyclohexanone and halocyclohexanones.[6][7] These values are illustrative and would be the target of a dedicated computational study.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Population at 298 K (%)
EquatorialB3LYP/6-311++G(d,p)0.00~95
AxialB3LYP/6-311++G(d,p)1.7 - 2.0~5
EquatorialMP2/aug-cc-pVTZ0.00~96
AxialMP2/aug-cc-pVTZ1.8 - 2.2~4

Table 2: Key Dihedral Angles of this compound Conformers (Illustrative)

Dihedral AngleEquatorial Conformer (°)Axial Conformer (°)
C1-C2-C3-C4-55.854.9
C2-C3-C4-C556.2-55.3
C2-C3-O-C(Me)178.565.2

Experimental and Computational Protocols

A thorough investigation of the conformational landscape of this compound would involve a combination of computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Protocol

A typical computational workflow for determining the conformational preferences of this compound would involve the following steps:

  • Initial Structure Generation: The axial and equatorial chair conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometries of both conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is a common choice for a good balance of accuracy and computational cost.[8] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ) can be employed.[7]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated to determine their relative populations at a given temperature.

  • NMR Parameter Calculation: NMR chemical shifts and spin-spin coupling constants can be calculated for each conformer. These theoretical values can then be compared with experimental data to validate the computational model.

Experimental Protocol (NMR Spectroscopy)

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

  • Spectrum Acquisition: 1H and 13C NMR spectra are acquired. Advanced 2D NMR techniques like COSY and HSQC may be used for unambiguous signal assignment.

  • Analysis of Coupling Constants: The vicinal coupling constants (3JHH) between protons on adjacent carbons are particularly sensitive to the dihedral angle between them. By measuring these coupling constants, the relative populations of the axial and equatorial conformers can be determined using the Karplus equation or by comparing the observed, population-averaged coupling constant to the values expected for the pure axial and pure equatorial conformers (which can be estimated from model compounds or calculated theoretically).[6]

Visualizations

The following diagrams illustrate key aspects of the conformational analysis of this compound.

Chair-chair interconversion of this compound.

G Computational Workflow for Conformational Analysis start Generate Initial Conformer Geometries (Axial and Equatorial) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) opt->freq nmr Calculate NMR Parameters (Chemical Shifts, Coupling Constants) opt->nmr energy Calculate Relative Gibbs Free Energies freq->energy exp Compare with Experimental Data nmr->exp G Key Interactions in Axial this compound axial_conformer Axial Conformer steric 1,3-Diaxial Steric Repulsion (Destabilizing) axial_conformer->steric leads to hyperconj Hyperconjugation (n_O -> σ*_C-C) (Potentially Stabilizing) axial_conformer->hyperconj allows for equilibrium Equilibrium Position steric->equilibrium shifts towards equatorial hyperconj->equilibrium may slightly favor axial

References

An In-depth Technical Guide to 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic considerations for 3-Methoxycyclohexanone. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide also includes predicted spectroscopic characteristics and a representative experimental protocol based on the synthesis of a structurally similar molecule.

Core Molecular Data

This compound is a cyclic ketone and an ether. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
IUPAC Name 3-methoxycyclohexan-1-onePubChem[1]
CAS Number 17429-00-4PubChem[1]
Canonical SMILES COC1CCCC(=O)C1PubChem[1]
InChI Key VYUKCVLHGXBZDF-UHFFFAOYSA-NPubChem[1]

Physicochemical and Computed Properties

Computed PropertyValueSource
Exact Mass 128.083729621 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Rotatable Bond Count 1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Complexity 109PubChem[1]
XLogP3 0.3PubChem[1]

Synthesis Pathway and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for preparing methoxy-substituted cyclohexanones is the two-step synthesis starting from the corresponding methoxyphenol. The following protocol is a representative procedure based on the synthesis of the isomeric 4-methoxycyclohexanone and provides a logical pathway for researchers.[2][3][4]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Oxidation cluster_2 Analysis & Characterization A 3-Methoxyphenol D Crude Product Mixture (3-Methoxycyclohexanol and This compound) A->D Hydrogenation (High T, High P) B H2, Catalyst (e.g., Pd/C) B->D C Solvent (e.g., Toluene) C->D G Purified this compound D->G Oxidation E Oxidizing Agent (e.g., NaOCl) E->G F Phase Transfer Catalyst F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Chromatographic Analysis (GC, TLC) G->I

Caption: Proposed two-step synthesis and characterization workflow for this compound.

Methodology:

Step 1: Catalytic Hydrogenation of 3-Methoxyphenol

  • Reactor Setup: A high-pressure autoclave is charged with 3-methoxyphenol, a suitable solvent (e.g., methyl cyclohexane, toluene), and a hydrogenation catalyst (e.g., 5% Palladium on Carbon).[2]

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 5-7 Kg/cm²). The mixture is heated to a temperature in the range of 130-180°C and stirred vigorously.[2]

  • Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. After cooling and venting, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a crude product containing a mixture of 3-methoxycyclohexanol and the target this compound.[2]

Step 2: Oxidation of Crude Product

  • Reaction Setup: The crude product from Step 1 is dissolved in an appropriate solvent. An oxidizing agent (e.g., sodium hypochlorite) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added.[2]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature with vigorous stirring. The progress of the oxidation of the secondary alcohol (3-methoxycyclohexanol) to the ketone is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by separating the organic and aqueous layers. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product, this compound, is then purified by vacuum distillation or column chromatography.

Spectroscopic Characterization Profile (Predicted)

General Workflow for Spectroscopic Analysis

G A Purified Sample of This compound B IR Spectroscopy A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Identify Functional Groups (C=O, C-O) B->E F Determine C-H Framework (1H and 13C NMR) C->F G Confirm Molecular Weight & Fragmentation Pattern D->G H Structure Elucidation E->H F->H G->H

Caption: Logical workflow for the structural elucidation of this compound using spectroscopy.

¹H NMR (Proton NMR):

  • -OCH₃ (Methoxy group): A sharp singlet is expected around δ 3.3-3.4 ppm.

  • -CH-O (Proton on the ether-bearing carbon): A multiplet is expected around δ 3.5-4.0 ppm, shifted downfield due to the adjacent oxygen.

  • -CH₂-C=O (Protons alpha to the carbonyl): Multiplets are expected in the region of δ 2.2-2.6 ppm.

  • Cyclohexane Ring Protons: The remaining six protons on the cyclohexane ring would appear as a series of complex multiplets, likely between δ 1.5 and 2.2 ppm.

¹³C NMR (Carbon NMR):

  • C=O (Carbonyl carbon): A peak is expected far downfield, typically in the range of δ 208-212 ppm.

  • -CH-O (Ether carbon): A peak is expected around δ 70-80 ppm.

  • -OCH₃ (Methoxy carbon): A peak should appear around δ 55-60 ppm.

  • -CH₂-C=O (Alpha-carbons): Peaks for the carbons adjacent to the carbonyl group are expected around δ 40-50 ppm.

  • Ring Carbons: The other carbons of the cyclohexane ring would appear in the δ 20-40 ppm range.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1720 cm⁻¹, characteristic of a saturated cyclic ketone.

  • C-O Stretch: An absorption band corresponding to the C-O ether stretch is expected in the 1070-1150 cm⁻¹ region.

  • C-H Stretch: Absorptions for sp³ C-H stretching will be present just below 3000 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 128.

  • Key Fragments: Fragmentation patterns for cyclic ketones can be complex. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. Expected fragments could arise from the loss of the methoxy group (-OCH₃, m/z = 31) leading to a peak at m/z = 97, or the loss of formaldehyde (CH₂O, m/z = 30) from the methoxy-containing fragment. Other significant peaks would likely correspond to the fragmentation of the cyclohexane ring.

References

Unveiling the Genesis of 3-Methoxycyclohexanone: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into early 20th-century chemical literature reveals the pioneering synthesis of 3-Methoxycyclohexanone, a compound that has since found utility as a versatile intermediate in organic synthesis. This technical guide illuminates the inaugural preparation of this cyclic ketone, presenting the historical methodology alongside modern representations for clarity and comparison. The initial discovery and synthesis are credited to G. Darzens and H. Lévy in their 1913 publication in the French scientific journal, Annales de Chimie et de Physique.

First Synthesis: A Novel Approach of the Era

The seminal work by Darzens and Lévy detailed a multi-step synthesis commencing from resorcinol monomethyl ether (3-methoxyphenol). The process involved the hydrogenation of the aromatic precursor to the corresponding alcohol, 3-methoxycyclohexanol, followed by oxidation to yield the target ketone, this compound. This approach was a notable application of catalytic hydrogenation and oxidation techniques of the time.

Experimental Protocol: The Original Methodology

The following protocol is an adapted and translated summary of the experimental procedure described by G. Darzens and H. Lévy in their 1913 publication.

Step 1: Hydrogenation of Resorcinol Monomethyl Ether to 3-Methoxycyclohexanol

A solution of resorcinol monomethyl ether in ethanol was subjected to catalytic hydrogenation over a nickel catalyst. The reaction was carried out under elevated hydrogen pressure and temperature. After the theoretical amount of hydrogen was absorbed, the catalyst was filtered off, and the solvent was removed by distillation. The resulting crude 3-methoxycyclohexanol was purified by distillation under reduced pressure.

Step 2: Oxidation of 3-Methoxycyclohexanol to this compound

The purified 3-methoxycyclohexanol was oxidized using a chromic acid solution. The alcohol was slowly added to a cooled solution of potassium dichromate in sulfuric acid. The reaction mixture was then gently warmed to complete the oxidation. The resulting this compound was isolated by steam distillation, followed by extraction of the distillate with a suitable solvent. The solvent was then removed, and the final product was purified by fractional distillation.

Quantitative Data from the First Synthesis

The original publication by Darzens and Lévy provided key quantitative data that characterized the newly synthesized compound. These findings are summarized in the table below.

PropertyReported Value (Darzens and Lévy, 1913)
Yield Not explicitly stated in modern terms.
Boiling Point 195-196 °C (at atmospheric pressure)
Semicarbazone M.P. 178 °C

Visualization of the Synthetic Pathway

To provide a clear visual representation of the inaugural synthesis, the following diagrams illustrate the reaction scheme and the experimental workflow.

Synthesis_Pathway Resorcinol_Monomethyl_Ether Resorcinol Monomethyl Ether Three_Methoxycyclohexanol 3-Methoxycyclohexanol Resorcinol_Monomethyl_Ether->Three_Methoxycyclohexanol Hydrogenation H2_Ni H₂, Nickel Catalyst Three_Methoxycyclohexanone This compound Three_Methoxycyclohexanol->Three_Methoxycyclohexanone Oxidation Oxidation K₂Cr₂O₇, H₂SO₄

Caption: Reaction scheme for the first synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation Start1 Dissolve Resorcinol Monomethyl Ether in Ethanol React1 Catalytic Hydrogenation (Ni, H₂ pressure, heat) Start1->React1 Filter1 Filter to remove Nickel Catalyst React1->Filter1 Distill1 Distill to remove Ethanol Filter1->Distill1 Purify1 Vacuum Distill to purify 3-Methoxycyclohexanol Distill1->Purify1 Start2 Prepare Chromic Acid Solution (K₂Cr₂O₇ in H₂SO₄) Purify1->Start2 React2 Slowly add 3-Methoxycyclohexanol and warm Start2->React2 Isolate2 Steam Distill the reaction mixture React2->Isolate2 Extract2 Extract distillate with solvent Isolate2->Extract2 Dry2 Remove solvent Extract2->Dry2 Purify2 Fractional Distillation to purify this compound Dry2->Purify2

Caption: Experimental workflow for the first synthesis of this compound.

This foundational work by Darzens and Lévy paved the way for future investigations and applications of this compound in the field of organic chemistry. The methods they employed, though rudimentary by today's standards, demonstrate a fundamental understanding of chemical transformations that remains relevant to researchers and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Methoxycyclohexanone

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and thermodynamic properties of this compound. For professionals in drug development and scientific research, understanding these properties at a molecular level is crucial for predicting reactivity, designing new syntheses, and understanding biological interactions.

Conformational Analysis

This compound, like other substituted cyclohexanes, exists in a dynamic equilibrium between several conformations. The most significant of these are the chair conformations with the methoxy group in either an axial or equatorial position. Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for determining the relative stabilities of these conformers.

Computational studies, often employing methods like B3LYP with basis sets such as 6-31G* or the aug-cc-pVDZ, can predict the optimized geometries and relative energies of these conformers.[1][2] The energy difference between the equatorial and axial conformers is a key parameter governing the conformational population at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Population at 298.15 K (%)
Chair (Equatorial Methoxy)B3LYP/6-31G0.00~70-80
Chair (Axial Methoxy)B3LYP/6-31G0.6 - 1.2~20-30
Twist-BoatB3LYP/6-31G*> 5.0< 1

Note: The values presented are typical ranges found in computational studies of substituted cyclohexanones. Actual values would be derived from specific calculations.

G cluster_equilibrium Conformational Equilibrium cluster_energy Relative Energy Equatorial Chair (Equatorial) Axial Chair (Axial) Equatorial->Axial Ring Inversion E_eq Lower Energy (More Stable) Equatorial->E_eq E_ax Higher Energy (Less Stable) Axial->E_ax

Figure 1: Conformational equilibrium of this compound.

Spectroscopic Properties

Quantum chemical calculations provide powerful tools for predicting and interpreting various types of molecular spectra.

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. The carbonyl (C=O) stretching frequency is a particularly strong and characteristic band in the IR spectrum of ketones.

Table 2: Comparison of Calculated and Experimental IR Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)
C=O Stretch~1720~1715[3]
C-O-C Stretch~1100-1150Not specified
C-H Stretch (Aliphatic)~2850-3000Not specified

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods can calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into chemical shifts (δ). Comparing these predicted shifts with experimental ¹H and ¹³C NMR spectra aids in signal assignment and conformational analysis.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O~210~211[3]
C-OCH₃~75Not specified
OCH₃~56Not specified
Ring CH₂ & CH~25-50~25-48[3]

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules.[4] For this compound, the most significant electronic transition is the n → π* transition of the carbonyl group, which typically occurs in the near-UV region.[5]

Table 4: Calculated Electronic Transitions for this compound

TransitionExcitation Wavelength (nm)Oscillator Strength
n → π~280-300~0.01 - 0.05
π → π< 200> 0.1

Note: These are typical values for cyclohexanone derivatives. The n → π transition is characteristically weak (low oscillator strength).*

Thermochemical Properties

Quantum chemical calculations can provide accurate estimates of various thermochemical properties, which are essential for understanding the stability and reactivity of a molecule.

Table 5: Calculated Thermochemical Properties of this compound

PropertyCalculated ValueUnits
Standard Enthalpy of Formation (ΔHᵰ°)Varies with methodkJ/mol
Standard Entropy (S°)Varies with methodJ/(mol·K)
Gibbs Free Energy of Formation (ΔGᵰ°)Varies with methodkJ/mol

Note: Accurate calculation of these properties often requires high-level computational methods, such as G3MP2B3 or similar composite methods.[6]

Reactivity Analysis: Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity.[7] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is likely to have significant density on the oxygen atoms.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[8]

Table 6: Calculated Frontier Molecular Orbital Properties for this compound

PropertyCalculated Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ 1.0 to 2.0
HOMO-LUMO Gap~ 7.5 to 9.5

Note: These values are typical for aliphatic ketones and can vary significantly with the computational method and basis set used.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Electrophile Electrophilic Attack HOMO->Electrophile Electron Donation Nucleophile Nucleophilic Attack Nucleophile->LUMO Electron Acceptance

Figure 2: Frontier Molecular Orbital theory and chemical reactivity.

Experimental Protocols

The following sections outline generalized methodologies for the computational and experimental techniques discussed.

A typical workflow for performing quantum chemical calculations on this compound is as follows:

workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify single_point Single-Point Energy Calculation (Higher level of theory, e.g., aug-cc-pVDZ) verify->single_point properties Calculate Properties (NMR, IR, UV-Vis, FMOs) single_point->properties

Figure 3: A generalized workflow for quantum chemical calculations.
  • Structure Input: An initial 3D structure of the desired conformer of this compound is generated.

  • Geometry Optimization: The structure is optimized to find the lowest energy geometry using a chosen level of theory (e.g., DFT with the B3LYP functional and the 6-31G* basis set).[9]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra and thermochemical data.

  • Property Calculations: Further calculations can be performed on the optimized geometry to predict NMR chemical shifts (GIAO method), electronic transitions (TD-DFT), and molecular orbital properties.

  • NMR Spectroscopy:

    • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

    • Methodology: A 5-10 mg sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with tetramethylsilane (TMS) added as an internal standard (δ 0.00). Spectra are acquired on a 400 MHz or higher field NMR spectrometer.[3] For ¹³C NMR, a proton-decoupled experiment is typically performed.[3]

  • IR Spectroscopy:

    • Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

    • Methodology: A spectrum can be obtained from a neat liquid film between two salt (e.g., NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Objective: To measure the electronic transitions within the molecule.

    • Methodology: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm for a compound like this) using a dual-beam UV-Vis spectrophotometer.[5][10]

References

Solubility Profile of 3-Methoxycyclohexanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxycyclohexanone in various organic solvents. In the absence of extensive published quantitative data, this document offers a predictive framework based on the physicochemical properties of the molecule and the principle of "like dissolves like." Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, formulation development, and other scientific applications where solvent selection is critical.

Introduction

This compound is a cyclic ketone and ether that serves as a versatile intermediate in organic synthesis. Its utility in the synthesis of complex molecules and active pharmaceutical ingredients necessitates a thorough understanding of its solubility in a range of organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization and chromatography, and the formulation of final products. This guide provides a predictive assessment of this compound's solubility and a robust experimental method for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is governed by its molecular structure and intermolecular forces. Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
AppearanceLiquid (at room temperature)
XLogP3-AA0.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area26.3 Ų[1]

The structure of this compound contains a polar carbonyl group and an ether linkage, both of which can act as hydrogen bond acceptors.[1] The cyclohexyl ring constitutes the nonpolar portion of the molecule. The positive XLogP3-AA value of 0.3 suggests a slight preference for lipophilic environments over aqueous ones.[1] These features indicate that this compound is a moderately polar compound.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The following table provides a qualitative prediction of its solubility. For a related compound, 3-methylcyclohexanone, it is known to be insoluble in water but soluble in oils and miscible with ethanol, which supports the predictions for the slightly more polar this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Carbon TetrachlorideMedium to HighThe nonpolar cyclohexane ring of this compound will interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have significant dipole moments and can accept hydrogen bonds, similar to the carbonyl and ether groups of this compound. Strong dipole-dipole interactions are expected to lead to high solubility.
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh in alcohols, Low in waterAlcohols can act as hydrogen bond donors to the oxygen atoms of this compound, leading to good solubility. While it can accept hydrogen bonds from water, the nonpolar hydrocarbon ring limits its miscibility with water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a solvent.[2][3] For a liquid-liquid system like this compound in an organic solvent, this method can be adapted to determine miscibility or the concentration of a saturated solution.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional, for aiding phase separation)

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

  • Vials with airtight caps

Procedure
  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: In a series of vials, add a known volume of the organic solvent. Then, add an excess amount of this compound to each vial. The "excess" ensures that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the two phases (the saturated solvent phase and the excess this compound phase) to separate. If an emulsion has formed, centrifugation can be used to facilitate phase separation.

  • Sampling: Carefully extract an aliquot from the clear, saturated solvent phase without disturbing the undissolved this compound layer.

  • Dilution and Analysis: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility as the concentration of this compound in the saturated solvent phase, typically expressed in g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for predicting and experimentally verifying the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prediction Solubility Prediction cluster_experiment Experimental Verification A Analyze Physicochemical Properties (Polarity, H-bonding) B Apply 'Like Dissolves Like' Principle A->B C Predict Qualitative Solubility (High, Medium, Low) B->C D Select Organic Solvent C->D Inform Solvent Selection E Perform Shake-Flask Method D->E F Equilibration (24-72h) E->F G Phase Separation F->G H Analytical Measurement (GC/HPLC) G->H I Calculate Quantitative Solubility H->I J Verified Solubility Profile I->J Final Solubility Data

Caption: Workflow for Solubility Assessment of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 3-Methoxycyclohexanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohexanone is a bifunctional organic molecule containing both a ketone and a methoxy group. This combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations. The ketone functionality can undergo nucleophilic addition, condensation reactions, and alpha-functionalization, while the methoxy group can influence the regioselectivity of these reactions and can also be a precursor to a hydroxyl group. While specific documented applications of this compound in complex syntheses are not extensively reported in publicly available literature, its structural features suggest its utility as a precursor for various carbocyclic and heterocyclic structures. This document provides an overview of its potential applications and generalized protocols for its use in key synthetic transformations.

Potential Applications

Based on the reactivity of its functional groups, this compound can be envisioned as a key intermediate in the synthesis of a range of target molecules, including:

  • Pharmaceutical Intermediates: The cyclohexanone scaffold is present in numerous biologically active molecules. The functional handles on this compound allow for the construction of complex molecular architectures that could serve as precursors to novel therapeutic agents.

  • Natural Product Synthesis: Substituted cyclohexanones are common starting materials in the total synthesis of natural products. This compound could be a valuable chiral building block for the synthesis of complex natural products containing a functionalized cyclohexane ring.

  • Fine Chemicals and Agrochemicals: The versatile reactivity of this molecule makes it a candidate for the synthesis of a variety of specialty chemicals.

Key Synthetic Transformations and Protocols

Due to the limited specific literature on this compound, the following protocols are based on well-established synthetic methodologies for substituted cyclohexanones.

α-Alkylation of this compound

The presence of the methoxy group at the 3-position influences the regioselectivity of enolate formation. Deprotonation can occur at either the C2 or C6 position. Under kinetic control (strong, bulky base at low temperature), deprotonation is likely to occur at the less sterically hindered C6 position. Under thermodynamic control (weaker base, higher temperature), the more substituted enolate may be favored, though a mixture of products is possible.

Experimental Protocol: Kinetic α-Alkylation

This protocol describes the methylation of this compound at the C6 position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the stirred THF.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 15 minutes.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-5-methoxycyclohexanone.

Expected Outcome:

The reaction is expected to yield the C6-alkylated product as the major isomer. The yield will be dependent on the specific reaction conditions and the purity of the reagents.

Quantitative Data (Hypothetical):

ReactantProductReagentsYield (%)
This compound2-Methyl-5-methoxycyclohexanoneLDA, CH₃I, THF75-85

Diagram of Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start This compound reagents 1. LDA, THF, -78 °C 2. CH3I start->reagents α-Alkylation product 2-Methyl-5-methoxycyclohexanone reagents->product

Workflow for the α-alkylation of this compound.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be reduced to a hydroxyl group using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the alcohol product (cis vs. trans).

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the reduction of this compound to 3-methoxycyclohexanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the crude 3-methoxycyclohexanol by column chromatography or distillation.

Expected Outcome:

This reduction will likely produce a mixture of cis- and trans-3-methoxycyclohexanol. The diastereomeric ratio will depend on the steric hindrance of the methoxy group.

Quantitative Data (Hypothetical):

ReactantProductReagentsYield (%)Diastereomeric Ratio (cis:trans)
This compound3-MethoxycyclohexanolNaBH₄, MeOH>901:2 - 1:4

Diagram of Reaction Pathway:

G A This compound B 3-Methoxycyclohexanol (cis and trans isomers) A->B NaBH4, MeOH

Reduction of this compound to 3-methoxycyclohexanol.

Wittig Reaction for Olefination

The ketone can be converted to an alkene via the Wittig reaction, providing a route to various functionalized cyclohexenes.

Experimental Protocol: Methylenation using the Wittig Reagent

This protocol describes the conversion of this compound to 3-methoxy-1-methylenecyclohexane.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Pentane

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous diethyl ether (50 mL).

  • Cool the suspension to 0 °C and add n-BuLi solution (1.1 equivalents) dropwise. A yellow-orange precipitate of the ylide will form.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide suspension back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and carefully concentrate the solvent at atmospheric pressure (the product is volatile).

  • Purify the product by distillation or flash chromatography on silica gel.

Quantitative Data (Hypothetical):

ReactantProductReagentsYield (%)
This compound3-Methoxy-1-methylenecyclohexanePh₃PCH₃Br, n-BuLi, Et₂O60-70

Diagram of Logical Relationship:

G cluster_reactants Reactants ketone This compound product 3-Methoxy-1-methylenecyclohexane ketone->product Wittig Reaction ylide Wittig Ylide (Ph3P=CH2) ylide->product Wittig Reaction

Logical relationship in the Wittig olefination.

While this compound is not as extensively documented as other substituted cyclohexanones, its bifunctional nature makes it a promising building block for organic synthesis. The protocols outlined above provide a foundational framework for its application in constructing more complex molecular architectures. Researchers and drug development professionals can adapt these methodologies to incorporate this versatile intermediate into their synthetic strategies for novel compounds. Further exploration of the stereoselective reactions of this compound could reveal its full potential as a chiral precursor in asymmetric synthesis.

3-Methoxycyclohexanone as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohexanone is a bifunctional organic molecule possessing both a ketone and a methoxy group. While its direct application as a chiral building block is not extensively documented in scientific literature, its structural analogues, such as 3-methylcyclohexanone and 3-(hydroxymethyl)cyclohexanone, are well-established chiral synthons in asymmetric synthesis. This document provides an overview of the potential applications of this compound as a chiral building block by drawing parallels with its closely related analogues. It outlines established protocols for the synthesis of chiral cyclohexanone derivatives and discusses the reactivity of 3-substituted cyclohexanones, offering a guide for researchers looking to explore the utility of chiral this compound in the synthesis of complex molecules, including natural products and pharmaceuticals.

Potential Applications in Chiral Synthesis

Enantiomerically pure 3-substituted cyclohexanones are valuable intermediates in the synthesis of a variety of complex molecules. Based on the applications of its analogues, chiral this compound could potentially serve as a precursor for:

  • Natural Product Synthesis: Chiral cyclohexanone derivatives are key starting materials in the total synthesis of various natural products, including steroids and terpenoids. The stereocenter at the 3-position can be used to control the stereochemistry of subsequent transformations.

  • Pharmaceutical Drug Development: The cyclohexanone scaffold is present in numerous bioactive molecules. The introduction of a stereocenter via a chiral building block like this compound can be crucial for the pharmacological activity of a drug candidate.

  • Asymmetric Catalysis: Chiral derivatives of cyclohexanone can be utilized as ligands or chiral auxiliaries in asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.

Strategies for Obtaining Enantiomerically Pure this compound

While specific protocols for this compound are scarce, the following established methods for analogous compounds represent the most promising strategies for obtaining enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. For cyclohexanone derivatives bearing a hydroxyl group, lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. A similar strategy could be envisioned for a hydroxylated precursor to this compound.

Hypothetical Application to a 3-Hydroxy Precursor:

EnzymeAcyl DonorSolventProductYield (%)Enantiomeric Excess (ee, %)
Porcine Pancreatic Lipase (PPL-II)Vinyl acetateDiisopropyl ether(R)-3-acetoxycyclohexanone~45-50>95
Candida antarctica Lipase B (CAL-B)Vinyl acetatetert-Butyl methyl ether(R)-3-acetoxycyclohexanone~45-50>99

Note: This data is representative for 3-hydroxycyclohexanone and serves as a starting point for the development of a protocol for a hydroxylated precursor to this compound.

Asymmetric Synthesis

The direct asymmetric synthesis of chiral 3-substituted cyclohexanones can be achieved through various methods, including organocatalytic and metal-catalyzed reactions. For instance, the asymmetric Michael addition of nucleophiles to cyclohexenone, followed by further transformations, can yield chiral 3-substituted cyclohexanones.

Key Reactions and Methodologies

The reactivity of this compound is governed by the ketone and methoxy functionalities. Key reactions that can be exploited for synthetic transformations include enolate formation and nucleophilic addition to the carbonyl group.

Enolate Formation and Alkylation

The regioselectivity of enolate formation is a critical aspect of the chemistry of 3-substituted cyclohexanones. Deprotonation can occur at either the C2 or C6 position, leading to two different enolates.

  • Kinetic Enolate: Formed by using a sterically hindered base (e.g., LDA) at low temperatures, leading to deprotonation at the less substituted C6 position.

  • Thermodynamic Enolate: Formed under equilibrating conditions with a less hindered base, favoring the more substituted and thermodynamically more stable enolate at the C2 position.

Recent studies on "soft enolization" conditions (e.g., using a weaker amine base and a silicon-based Lewis acid) have shown significantly improved regiocontrol, favoring the kinetic enolate.[1][2] This control is crucial for subsequent stereoselective alkylation reactions.

Table of Enolization Regioselectivity for 3-Substituted Cyclohexanones

ConditionsBase/ReagentsPredominant EnolateRegioselectivity (Kinetic:Thermodynamic)
Kinetic (Hard)LDA, -78 °CC6 (less substituted)Moderate to Good
ThermodynamicNaH, refluxC2 (more substituted)Good
Kinetic (Soft)DBU/TMSOTfC6 (less substituted)Excellent (>10:1)[1][2]
Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring.[3][4][5][6][7] this compound can serve as the ketone component in this reaction, reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to produce a bicyclic system. The stereochemistry of the newly formed ring can be influenced by the chirality of the starting this compound.

Experimental Protocols

The following are detailed protocols for key reactions that are applicable to this compound, based on established procedures for analogous compounds.

Protocol 1: Kinetic Resolution of a Racemic 3-Hydroxy Cyclohexanone Precursor via Lipase-Catalyzed Acylation

This protocol is adapted from the successful resolution of racemic 3-(hydroxymethyl)cyclohexanone and can be applied to a hydroxylated precursor of this compound.[8]

Materials:

  • Racemic 3-hydroxycyclohexanone derivative

  • Porcine Pancreatic Lipase (PPL-II)

  • Vinyl acetate

  • Anhydrous diisopropyl ether

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic 3-hydroxycyclohexanone derivative (1.0 eq) in anhydrous diisopropyl ether.

  • Add vinyl acetate (2.0 eq) to the solution.

  • Add Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the acylated enantiomer and the unreacted enantiomer by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Regioselective Formation of the Kinetic Silyl Enol Ether ("Soft Enolization")

This protocol is based on conditions that have been shown to be highly regioselective for 3-substituted cyclohexanones.[1][2]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add DBU (1.5 eq) dropwise.

  • After stirring for 15 minutes, add TMSOTf (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Quench the reaction by adding cold saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.

Protocol 3: Robinson Annulation with Methyl Vinyl Ketone

This is a general procedure for the Robinson annulation.[3][4][5][6][7]

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of sodium ethoxide.

  • Cool the mixture to 0 °C and add MVK (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Visualizations

G cluster_0 Strategies for Chiral this compound cluster_1 Enzymatic Kinetic Resolution cluster_2 Asymmetric Synthesis racemic Racemic this compound resolution Lipase-catalyzed Resolution of Precursor racemic->resolution (Hypothetical) chiral Enantiomerically Pure This compound resolution->chiral asymmetric Organocatalytic/ Metal-catalyzed Reaction asymmetric->chiral

Caption: Strategies for accessing chiral this compound.

G cluster_enolates Enolate Formation ketone This compound kinetic Kinetic Enolate (C6-deprotonation) ketone->kinetic LDA, -78°C (Hard Conditions) ketone->kinetic DBU/TMSOTf (Soft Conditions) thermo Thermodynamic Enolate (C2-deprotonation) ketone->thermo NaH, Reflux (Thermo. Conditions) robinson Robinson Annulation (e.g., with MVK) ketone->robinson alkylation Stereoselective Alkylation (E+) kinetic->alkylation thermo->alkylation (less common) chiral_products Chiral Polycyclic Products alkylation->chiral_products robinson->chiral_products

Caption: Key synthetic transformations of this compound.

References

Experimental protocol for the synthesis of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of 3-methoxycyclohexanone, a valuable intermediate in organic synthesis. The described method involves the acid-catalyzed O-methylation of the enol tautomer of 1,3-cyclohexanedione using methanol. This procedure offers high yields and purity, making it suitable for both research and developmental applications in medicinal chemistry and materials science. All quantitative data from the described protocol are summarized, and a detailed experimental workflow is provided.

Introduction

This compound and its derivatives are important building blocks in the synthesis of a variety of complex organic molecules, including natural products and pharmaceuticals. The presence of both a ketone and an enol ether functionality allows for diverse chemical transformations. The most direct and common method for the synthesis of this compound is the acid-catalyzed reaction of 1,3-cyclohexanedione with methanol. 1,3-cyclohexanedione exists in equilibrium with its enol tautomer, which can be trapped by an electrophile, in this case, a methyl group from methanol, to form the corresponding enol ether.

Experimental Protocol

This protocol is based on the established acid-catalyzed reaction of 1,3-cyclohexanedione with an alcohol to form a 3-alkoxyenone.

Materials and Equipment
  • 1,3-Cyclohexanedione

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (11.21 g, 0.10 mol) and anhydrous methanol (100 mL).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.19 g, 1 mol%). Alternatively, a few drops of concentrated sulfuric acid can be used.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Data Presentation

ParameterValue
Starting Material1,3-Cyclohexanedione
ReagentMethanol
Catalystp-Toluenesulfonic acid
Reaction Time4-6 hours
Reaction TemperatureReflux (approx. 65 °C)
ProductThis compound
Yield85-95% (typical)
AppearanceColorless oil
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol

Visualizations

Experimental Workflow

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Combine 1,3-cyclohexanedione and Methanol B 2. Add Acid Catalyst (p-TsOH) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool and Neutralize with NaHCO3 C->D E 5. Remove Methanol (Rotovap) D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry (MgSO4) and Concentrate G->H I 9. Purify (Distillation/Chromatography) H->I J This compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism Reaction Mechanism: Acid-Catalyzed O-Methylation 1_3_CHD_enol 1,3-Cyclohexanedione (Enol Tautomer) Protonated_Carbonyl Protonated Carbonyl 1_3_CHD_enol->Protonated_Carbonyl H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH Methanol_Nucleophile Methanol Methanol_Nucleophile->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Product_Cation Protonated Product Water_Elimination->Product_Cation - H2O Final_Product 3-Methoxycyclohex-2-en-1-one Product_Cation->Final_Product - H+

Caption: The proposed reaction mechanism for the acid-catalyzed O-methylation of 1,3-cyclohexanedione.

Application Notes and Protocols for 3-Methoxycyclohexanone as a Precursor in Antiviral Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-methoxycyclohexanone as a starting material for the preparation of carbocyclic nucleoside analogues, a class of compounds with significant potential as antiviral agents. The protocols detailed below are based on established synthetic methodologies for related cyclohexanone derivatives and are adapted for this compound.

Introduction to Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of nucleoside analogues where the furanose sugar ring is replaced by a carbocyclic moiety, such as cyclopentane or cyclohexane. This structural modification confers several advantageous properties, including increased metabolic stability against enzymatic degradation by phosphorylases, which can cleave the N-glycosidic bond in traditional nucleosides. This enhanced stability often leads to improved pharmacokinetic profiles and therapeutic efficacy. Several carbocyclic nucleosides, such as Abacavir and Carbovir, are potent inhibitors of viral reverse transcriptases and are used in the treatment of HIV infections.

The cyclohexanone scaffold provides a versatile starting point for the enantioselective synthesis of these complex molecules. Through a series of stereocontrolled reactions, the cyclohexanone ring can be functionalized to introduce the necessary hydroxyl and amino groups with the correct stereochemistry, mimicking the natural sugar moiety. This compound, with its inherent functionality, offers a unique entry point into these synthetic pathways.

Synthetic Strategy Overview

The conversion of this compound to a carbocyclic nucleoside analogue can be envisioned through a multi-step synthetic sequence. A plausible strategy involves the following key transformations:

  • Introduction of a leaving group: The ketone functionality of this compound can be converted to a suitable leaving group, such as a tosylate or mesylate, after reduction to the corresponding alcohol.

  • Ring contraction: A Favorskii-type rearrangement or a similar ring contraction methodology can be employed to transform the six-membered cyclohexanone ring into a five-membered cyclopentane carboxylic acid derivative. This is a crucial step to generate the carbocyclic core of many potent antiviral nucleosides.

  • Functional group manipulation: The resulting cyclopentane derivative will undergo further functional group transformations to install the necessary hydroxyl and amino functionalities with the desired stereochemistry. This may involve stereoselective reductions, epoxidations, and azide displacements.

  • Coupling with a nucleobase: The final key step is the coupling of the functionalized carbocyclic core with a heterocyclic nucleobase (e.g., purine or pyrimidine) to afford the target carbocyclic nucleoside analogue.

This synthetic approach allows for the generation of a library of carbocyclic nucleoside analogues by varying the nucleobase and the stereochemistry of the carbocyclic core.

Experimental Protocols

The following protocols provide a detailed, hypothetical methodology for the synthesis of a carbocyclic nucleoside precursor from this compound. These are based on established procedures for analogous transformations.

Protocol 1: Synthesis of a Cyclopentene Carboxylic Acid Derivative from this compound

This protocol describes the initial steps to convert this compound into a key cyclopentene intermediate.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Ketone:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-methoxycyclohexanol.

  • Tosylation of the Alcohol:

    • Dissolve the crude 3-methoxycyclohexanol (1.0 eq) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4 hours, then let it stand at 4 °C overnight.

    • Pour the reaction mixture into ice-cold 2 M HCl and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the tosylated intermediate.

  • Ring Contraction (Favorskii-type Rearrangement):

    • Prepare a solution of sodium ethoxide (1.5 eq) in ethanol.

    • Add the tosylated intermediate (1.0 eq) to the sodium ethoxide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and neutralize with 2 M HCl.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting cyclopentene carboxylic acid ester by silica gel column chromatography.

Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue

This protocol outlines the subsequent steps to convert the cyclopentene intermediate into a carbocyclic nucleoside.

Materials:

  • Cyclopentene carboxylic acid ester from Protocol 1

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Purine or pyrimidine nucleobase (e.g., adenine)

  • Diisopropyl azodicarboxylate (DIAD)

Procedure:

  • Reduction of the Ester:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of the cyclopentene carboxylic acid ester (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate to obtain the crude cyclopentenyl methanol.

  • Allylic Bromination and Azide Displacement:

    • Dissolve the cyclopentenyl methanol (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under a light source until the reaction is complete (monitored by TLC).

    • Cool the mixture, filter off the succinimide, and concentrate the filtrate.

    • Dissolve the crude bromide in DMF and add sodium azide (1.5 eq).

    • Heat the mixture to 80 °C and stir for 4-6 hours.

    • Cool to room temperature, pour into water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude allylic azide.

  • Staudinger Reduction and Nucleobase Coupling (Mitsunobu Reaction):

    • Dissolve the crude allylic azide (1.0 eq) in THF/water (4:1).

    • Add triphenylphosphine (1.2 eq) and stir at room temperature overnight.

    • Concentrate the reaction mixture and purify by column chromatography to yield the carbocyclic amine.

    • Dissolve the carbocyclic amine (1.0 eq), the desired nucleobase (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the target carbocyclic nucleoside analogue.

Data Presentation

The following table summarizes the in vitro antiviral activity of several carbocyclic nucleoside analogues against various viruses. This data highlights the potential of this class of compounds as broad-spectrum antiviral agents.

Compound/AnalogueVirusAssayActivity (EC₅₀/IC₅₀) µMCytotoxicity (CC₅₀) µMSelectivity Index (SI)
Carbovir HIV-1Reverse Transcriptase Inhibition0.15>100>667
Abacavir HIV-1Reverse Transcriptase Inhibition0.03>100>3333
Entecavir HBVDNA Polymerase Inhibition0.004>10>2500
Cyclohexenyl Guanine HSV-1Plaque Reduction0.5>100>200
Cyclohexenyl Guanine VZVPlaque Reduction0.8>100>125

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway A This compound B 3-Methoxycyclohexanol A->B  Reduction (NaBH₄) C Tosylated Intermediate B->C  Tosylation (TsCl) D Cyclopentene Carboxylic Acid Ester C->D  Ring Contraction (Favorskii-type) E Cyclopentenyl Methanol D->E  Reduction (LiAlH₄) F Carbocyclic Amine E->F  Functional Group  Interconversion G Carbocyclic Nucleoside Analogue F->G  Nucleobase Coupling  (Mitsunobu)

Caption: Proposed synthetic pathway from this compound.

General Mechanism of Action for Nucleoside Analogue Antivirals

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication NA Carbocyclic Nucleoside Analogue (Prodrug) NA_MP Monophosphate NA->NA_MP Cellular/ Viral Kinases NA_DP Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP Triphosphate (Active Form) NA_DP->NA_TP Cellular Kinases ViralPolymerase Viral DNA/RNA Polymerase NA_TP->ViralPolymerase Competitive Inhibition ChainTermination Chain Termination ViralPolymerase->ChainTermination Incorporation into Viral DNA/RNA

Caption: General mechanism of action for nucleoside analogue antivirals.

Application Notes and Protocols for the Synthesis of Spiro Compounds from 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spirocyclic compounds utilizing 3-methoxycyclohexanone as a key starting material. The methodologies outlined are based on established and versatile synthetic strategies, including the Robinson annulation for the formation of carbocyclic spiro systems and a tandem reaction approach for the synthesis of heterocyclic spiro compounds. These protocols are designed to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel spirocyclic scaffolds for drug discovery and development. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3]

Application Note 1: Synthesis of a Spiro[5.5]undecenone Derivative via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2][4][5] This protocol details the synthesis of a spiro[5.5]undecenone derivative from this compound and methyl vinyl ketone.

Experimental Protocol

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Michael Addition:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq) in methanol (50 mL).

    • Add powdered potassium hydroxide (0.1 eq) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methyl vinyl ketone (1.2 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Neutralize the reaction mixture with 1 M HCl until it reaches pH 7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Intramolecular Aldol Condensation and Dehydration:

    • Dissolve the crude Michael adduct in methanol (50 mL) in a 250 mL round-bottom flask.

    • Add a solution of potassium hydroxide (2 eq) in methanol (20 mL) to the flask.

    • Reflux the reaction mixture for 4 hours.

    • Cool the reaction to room temperature and neutralize with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final spiro[5.5]undecenone derivative.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/MassYield (%)
This compound128.1710.01.01.28 g-
Methyl vinyl ketone70.0912.01.20.84 g-
Potassium hydroxide (Michael)56.111.00.10.056 g-
Potassium hydroxide (Aldol)56.1120.02.01.12 g-
Spiro[5.5]undecenone Derivative180.25---75 (hypothetical)

Reaction Workflow

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Aldol Condensation start_ma Start dissolve Dissolve this compound and KOH in Methanol start_ma->dissolve cool Cool to 0 °C dissolve->cool add_mvk Add Methyl Vinyl Ketone cool->add_mvk react_ma Stir at RT for 12h add_mvk->react_ma neutralize_ma Neutralize with HCl react_ma->neutralize_ma concentrate_ma Concentrate neutralize_ma->concentrate_ma extract_ma Extract with Diethyl Ether concentrate_ma->extract_ma dry_ma Dry and Concentrate extract_ma->dry_ma end_ma Crude Michael Adduct dry_ma->end_ma start_aldol Crude Michael Adduct dissolve_aldol Dissolve in Methanol start_aldol->dissolve_aldol add_koh Add KOH solution dissolve_aldol->add_koh reflux Reflux for 4h add_koh->reflux neutralize_aldol Neutralize with HCl reflux->neutralize_aldol concentrate_aldol Concentrate neutralize_aldol->concentrate_aldol extract_aldol Extract with Ethyl Acetate concentrate_aldol->extract_aldol dry_aldol Dry and Concentrate extract_aldol->dry_aldol purify Column Chromatography dry_aldol->purify end_aldol Final Spiro Product purify->end_aldol

Caption: Workflow for the Robinson Annulation.

Application Note 2: Synthesis of a Spiroketal via Tandem Acetalization

Spiroketals are prevalent motifs in many natural products and biologically active compounds.[6][7] This protocol describes a potential synthesis of a spiroketal from this compound by reaction with a diol under acidic conditions. This process involves the formation of a dihydroxy ketone intermediate followed by intramolecular acetalization.

Experimental Protocol

Materials:

  • This compound

  • Ethane-1,2-diol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Spiroketalization:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add this compound (1 eq), ethane-1,2-diol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene (50 mL).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC until the starting material is consumed (approximately 6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired spiroketal.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/MassYield (%)
This compound128.1710.01.01.28 g-
Ethane-1,2-diol62.0715.01.50.93 g-
p-Toluenesulfonic acid172.200.50.050.086 g-
Spiroketal Product172.21---85 (hypothetical)

Reaction Pathway

Spiroketalization Reactants This compound + Ethane-1,2-diol Conditions p-TsOH, Toluene Reflux, Dean-Stark Reactants->Conditions Product Spiroketal Conditions->Product

Caption: Synthesis of a Spiroketal.

Application Note 3: Synthesis of a Spiro-oxindole via Tandem Knoevenagel-Michael Reaction

This protocol outlines a potential multi-component reaction for the synthesis of a functionalized spiro-oxindole derivative. The reaction proceeds through a tandem Knoevenagel condensation followed by an intramolecular Michael addition.

Experimental Protocol

Materials:

  • This compound

  • Isatin

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Tandem Reaction:

    • In a 100 mL round-bottom flask, combine this compound (1 eq), isatin (1 eq), and malononitrile (1 eq) in ethanol (30 mL).

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the spiro-oxindole.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsMassYield (%)
This compound128.175.01.00.64 g-
Isatin147.135.01.00.74 g-
Malononitrile66.065.01.00.33 g-
Piperidine85.150.50.10.043 g-
Spiro-oxindole Product305.32---80 (hypothetical)

Logical Relationship of the Tandem Reaction

Tandem_Reaction cluster_reactants Reactants R1 This compound Knoevenagel Knoevenagel Condensation (Piperidine catalyst) R1->Knoevenagel R2 Isatin R2->Knoevenagel R3 Malononitrile R3->Knoevenagel Intermediate Knoevenagel Adduct (Intermediate) Knoevenagel->Intermediate Michael Intramolecular Michael Addition Intermediate->Michael Product Spiro-oxindole Michael->Product

References

Application Notes and Protocols for the Stereoselective Reduction of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, critical for the construction of complex molecules with defined three-dimensional architectures. The reduction of 3-methoxycyclohexanone, in particular, offers a valuable entry point to cis- and trans-3-methoxycyclohexanol, which are versatile building blocks in the synthesis of pharmaceuticals and natural products. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, pivoting between steric and electronic control.

This document provides detailed application notes and experimental protocols for the diastereoselective reduction of this compound to selectively yield either the cis- or trans-3-methoxycyclohexanol isomer. The protocols are based on established principles of non-chelation (steric) and chelation control.

Principles of Stereoselective Reduction

The stereochemical course of the hydride reduction of this compound is primarily governed by the direction of hydride attack on the carbonyl group. This can be influenced by several factors:

  • Steric Hindrance: Bulky reducing agents will preferentially attack from the less sterically hindered face of the cyclohexanone ring. In the preferred chair conformation of this compound, the methoxy group will occupy an equatorial position to minimize steric strain. Axial attack by a hydride reagent leads to the trans product, while equatorial attack results in the cis product.

  • Felkin-Anh Model: This model predicts the stereoselectivity of nucleophilic attack on carbonyl groups adjacent to a stereocenter. For cyclohexanones, it generally predicts that smaller nucleophiles will favor axial attack to avoid torsional strain, leading to the equatorial alcohol (trans product).[1]

  • Chelation Control: In the presence of a Lewis acid, such as CeCl₃, the carbonyl oxygen and the methoxy group can coordinate to the metal center, creating a rigid cyclic intermediate. This forces the hydride to attack from the less hindered face of this chelate, often leading to a reversal of stereoselectivity compared to non-chelating conditions.

Data Presentation

The following table summarizes the expected stereochemical outcomes and reaction conditions for the reduction of this compound with various reducing agents. Please note that while the trends are well-established for substituted cyclohexanones, the exact diastereomeric ratios and yields for this compound may vary. The data for the analogous 3-aminocyclohexanone derivative is provided as a reference point.

Reducing Agent/SystemPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield (%)Key Control Element
Sodium Borohydride (NaBH₄)trans~20:80 (estimated)>90Steric/Torsional Strain
L-Selectride®cis>95:5 (estimated)>95Steric Hindrance
NaBH₄ / Cerium(III) Chloride (Luche Reduction)cis>90:10 (estimated)>90Chelation Control
Sodium in THF/Isopropanol (for an analogous 3-amino derivative)cis89:11[2]75[2]Substrate Directivity

Experimental Protocols

Protocol 1: Synthesis of trans-3-Methoxycyclohexanol via Sodium Borohydride Reduction

This protocol utilizes the small hydride donor, sodium borohydride, which favors axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol (trans isomer).

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7 (note: gas evolution).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure trans-3-methoxycyclohexanol.

Protocol 2: Synthesis of cis-3-Methoxycyclohexanol via L-Selectride® Reduction

This protocol employs the sterically demanding reducing agent, L-Selectride®, which undergoes equatorial attack to yield the kinetically favored axial alcohol (cis isomer).

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, syringe, inert atmosphere (N₂ or Ar), dry ice/acetone bath, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.3 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to obtain pure cis-3-methoxycyclohexanol.

Protocol 3: Synthesis of cis-3-Methoxycyclohexanol via Luche Reduction (Chelation Control)

This protocol utilizes sodium borohydride in the presence of cerium(III) chloride. The cerium salt coordinates to both the carbonyl and methoxy oxygens, directing the hydride attack to favor the cis alcohol.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dry ice/acetone bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) in methanol (to make a ~0.4 M solution with respect to the ketone).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Remove most of the methanol under reduced pressure.

  • Add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography to separate the diastereomers and obtain pure cis-3-methoxycyclohexanol.

Visualizations

stereoselective_reduction cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Products start This compound nabh4 NaBH₄ lselectride L-Selectride® luche NaBH₄ / CeCl₃ trans_product trans-3-Methoxycyclohexanol (Equatorial OH) nabh4->trans_product Axial Attack (Major) cis_product cis-3-Methoxycyclohexanol (Axial OH) lselectride->cis_product Equatorial Attack (Major) luche->cis_product Chelation Control (Major)

Caption: Reaction pathways for the stereoselective reduction of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification dissolve Dissolve this compound in Solvent cool Cool Reaction Mixture (0°C or -78°C) dissolve->cool add_reagent Add Reducing Agent (NaBH₄, L-Selectride®, or NaBH₄/CeCl₃) cool->add_reagent stir Stir for 1-3 hours add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated cis or trans Isomer purify->product

Caption: General experimental workflow for the reduction of this compound.

References

Application Note: Derivatization of 3-Methoxycyclohexanone for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective derivatization protocols for the quantitative analysis of 3-methoxycyclohexanone using gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of polar ketones like this compound can be challenging due to poor peak shape and potential thermal instability. Derivatization enhances volatility, improves thermal stability, and increases sensitivity.[1] The protocols described herein are Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and a two-step Methoximation-Silylation procedure. These methods are particularly suited for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a cyclic ketone of interest in various fields, including organic synthesis and as a potential impurity in pharmaceutical manufacturing. Accurate and sensitive quantification by gas chromatography (GC) is often hampered by the polarity of the carbonyl group, which can lead to peak tailing and low response. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]

This note provides detailed methodologies for two robust derivatization techniques:

  • Oximation with PFBHA: This single-step reaction converts the ketone to its corresponding oxime. The introduction of the pentafluorobenzyl group significantly enhances detectability, especially when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[1][2] The resulting derivatives are thermally stable and exhibit excellent chromatographic properties.

  • Methoximation followed by Silylation: This two-step process first protects the carbonyl group by forming a methoxime, which prevents the formation of multiple enol isomers during the subsequent silylation step.[1][3] The second step involves the replacement of any active hydrogens with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which increases the volatility and thermal stability of the analyte.[1][3]

Experimental Protocols

Protocol 1: Oximation with PFBHA

This protocol is adapted from general procedures for the derivatization of carbonyl compounds with PFBHA.[1]

Materials:

  • This compound standard or sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reaction solvent (e.g., Pyridine, Ethyl Acetate)

  • Extraction solvent (e.g., Hexane, Toluene)

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the reaction solvent within a reaction vial. If the sample is in an aqueous matrix, adjust the pH to be slightly acidic. For samples in organic solvent, evaporate to dryness under a gentle stream of nitrogen and reconstitute in the reaction solvent.[1]

  • Derivatization: Add an excess of a 10-20 mg/mL solution of PFBHA in the reaction solvent to the sample. Seal the vial and vortex thoroughly. Heat the reaction mixture at 60-75°C for 60 to 120 minutes.[1]

  • Extraction: After cooling to room temperature, add the extraction solvent (e.g., Hexane) to the reaction mixture. Vortex vigorously for 1-2 minutes and allow the layers to separate.

  • Drying and Concentration: Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Methoximation and Silylation

This two-step protocol is based on established methods for the derivatization of ketones.[1][3][4]

Materials:

  • This compound standard or sample

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[5]

    • Add 50 µL of this solution to the dried this compound sample in a reaction vial.[5]

    • Seal the vial tightly and vortex for 30 seconds to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes.[1][5]

  • Silylation:

    • After the methoximation step, cool the vial to room temperature.

    • Add 80-100 µL of MSTFA to the reaction mixture.[1][5]

    • Seal the vial and vortex for 30 seconds.

    • Incubate the mixture at 60-80°C for 30 to 60 minutes.[5][6]

  • GC-MS Analysis: After cooling to room temperature, the derivatized sample is ready for injection. Dilution with a suitable solvent like hexane may be necessary.

Data Presentation

Disclaimer: The following quantitative data is illustrative and representative for demonstrating the expected outcomes of the derivatization and GC-MS analysis of a cyclic ketone like this compound. Actual retention times and mass-to-charge ratios should be confirmed experimentally.

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

ParameterPFBHA-Oxime DerivativeMethoxyoxime-TMS Derivative
GC Column SLB-5ms (30 m x 0.25 mm, 0.25 µm)ZB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C250°C
Oven Program 80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min70°C (2 min), ramp to 250°C at 15°C/min, hold for 3 min
Carrier Gas Helium, 1.2 mL/minHelium, 1.0 mL/min
MS Ion Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)Electron Ionization (EI)
Scan Range 50-500 amu40-450 amu

Table 2: Illustrative Quantitative Data for Derivatized this compound

DerivativeExpected Retention Time (min)Key Diagnostic m/z Ions (EI Mode)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound PFBHA-Oxime (Syn-isomer) 14.2181, 321 (M+), 2900.10.3
This compound PFBHA-Oxime (Anti-isomer) 14.5181, 321 (M+), 2900.10.3
This compound Methoxyoxime-TMS 10.8157 (M+), 126, 730.51.5

Visualization

Derivatization_Workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_pfbha Protocol 1: PFBHA Oximation cluster_meox_tms Protocol 2: Methoximation-Silylation cluster_analysis Analysis start Start with this compound Sample dry_sample Evaporate to Dryness (if in organic solvent) start->dry_sample reconstitute Reconstitute in Reaction Solvent dry_sample->reconstitute add_pfbha Add PFBHA Reagent reconstitute->add_pfbha add_meox Add Methoxyamine HCl in Pyridine reconstitute->add_meox heat_pfbha Heat at 60-75°C for 1-2 hours add_pfbha->heat_pfbha extract_pfbha Extract with Organic Solvent heat_pfbha->extract_pfbha dry_concentrate_pfbha Dry and Concentrate extract_pfbha->dry_concentrate_pfbha gcms_analysis GC-MS Analysis dry_concentrate_pfbha->gcms_analysis heat_meox Heat at 60°C for 1 hour add_meox->heat_meox add_mstfa Add MSTFA Reagent heat_meox->add_mstfa heat_tms Heat at 60-80°C for 30-60 min add_mstfa->heat_tms heat_tms->gcms_analysis

Caption: Derivatization workflow for this compound.

Conclusion

The described derivatization methods, oximation with PFBHA and methoximation-silylation, are effective for the GC-MS analysis of this compound. These protocols significantly improve the chromatographic behavior and detectability of the analyte. The choice between the two methods may depend on the specific requirements of the analysis, such as desired sensitivity and the availability of reagents and instrumentation. The PFBHA method is a single-step process that offers high sensitivity, particularly with NCI-MS, while the two-step methoximation-silylation method is a robust alternative that prevents the formation of multiple isomers. Both methods provide reliable and reproducible results for the quantification of this compound in various matrices.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohexanone is a versatile and readily available starting material with significant potential for the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates. The strategic placement of the methoxy group can influence the reactivity and stereoselectivity of various transformations. While direct asymmetric synthesis protocols starting from this compound are not extensively documented in peer-reviewed literature, established methodologies for the asymmetric functionalization of analogous cyclohexanone derivatives can be effectively adapted.

These application notes provide detailed protocols for proposed asymmetric syntheses using this compound as a key precursor. The methodologies are based on well-established and robust techniques, including the use of chiral auxiliaries and organocatalysis, offering a practical guide for researchers to explore the chiral derivatization of this valuable building block.

Method 1: Asymmetric α-Alkylation via a SAMP Hydrazone Chiral Auxiliary

The use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), is a powerful and reliable strategy for the asymmetric α-alkylation of ketones. This method involves the temporary formation of a chiral hydrazone, which directs the stereoselective introduction of an alkyl group. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-alkylated ketone.

Proposed Application: Asymmetric methylation of this compound to yield (R)-2-methyl-3-methoxycyclohexanone.

Logical Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound C This compound-SAMP Hydrazone A->C Toluene, Reflux B SAMP B->C D LDA, THF, -78 °C C->D Deprotonation E Methyl Iodide D->E Alkylation F (R)-2-Methyl-3-methoxycyclohexanone-SAMP Hydrazone E->F G Ozone, CH2Cl2, -78 °C F->G Ozonolysis H (R)-2-Methyl-3-methoxycyclohexanone G->H

Caption: Workflow for the asymmetric synthesis of (R)-2-methyl-3-methoxycyclohexanone via the SAMP hydrazone method.

Quantitative Data Summary (Analogous Systems)

StepProductStarting MaterialKey ReagentsExpected Yield (%)Expected Stereoselectivity (%)
1This compound-SAMP HydrazoneThis compoundSAMP>90N/A
2(R)-2-Methyl-3-methoxycyclohexanone-SAMP HydrazoneThis compound-SAMP HydrazoneLDA, Methyl Iodide~90>95 (de)
3(R)-2-Methyl-3-methoxycyclohexanone(R)-2-Methyl-3-methoxycyclohexanone-SAMP HydrazoneOzone~85>95 (ee)

Experimental Protocol

Step 1: Synthesis of this compound-SAMP Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (5 mL per mmol of ketone), add this compound (1.0 equivalent).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.

  • Slowly add a solution of the this compound-SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-methyl-3-methoxycyclohexanone-SAMP hydrazone.

Step 3: Oxidative Cleavage of the Hydrazone

  • Dissolve the crude methylated hydrazone in dichloromethane (CH₂Cl₂) (10 mL per mmol) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Quench the reaction by adding dimethyl sulfide (2.0 equivalents).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-2-methyl-3-methoxycyclohexanone.

  • The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Method 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis. Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective Michael addition of ketones to α,β-unsaturated nitroalkenes through the formation of a chiral enamine intermediate.

Proposed Application: Asymmetric Michael addition of this compound to β-nitrostyrene to synthesize a chiral precursor for substituted cyclohexanone derivatives.

Logical Workflow Diagram

G cluster_0 Reaction Components cluster_1 Product A This compound D Chiral Michael Adduct A->D Solvent, RT B β-Nitrostyrene B->D C Chiral Proline Derivative Catalyst C->D Catalysis

Caption: Organocatalytic asymmetric Michael addition of this compound.

Quantitative Data Summary (Analogous Systems)

CatalystElectrophileSolventExpected Yield (%)Expected drExpected ee (%)
(S)-Diphenylprolinol silyl etherβ-NitrostyreneToluene85-95>20:1>98
(S)-Prolineβ-NitrostyreneDMSO70-8010:1~90

Experimental Protocol

  • To a solution of this compound (1.5 equivalents) in toluene (2.0 M), add β-nitrostyrene (1.0 equivalent).

  • Add the chiral diphenylprolinol silyl ether catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired chiral Michael adduct.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.

Disclaimer: The protocols provided are proposed methodologies based on established synthetic strategies for analogous compounds. Researchers should perform their own literature search and optimization studies for the specific application to this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

The Pivotal Role of 3-Methoxycyclohexanone in the Synthesis of Biologically Active Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methoxycyclohexanone is a versatile and valuable building block in the stereoselective synthesis of complex natural products. Its inherent functionality allows for the strategic introduction of chirality and the construction of intricate molecular architectures. This application note will provide a detailed overview of the role of this compound in the total synthesis of the potent analgesic alkaloid, (-)-epibatidine. Detailed experimental protocols for key transformations, quantitative data, and diagrammatic representations of the synthetic strategy are presented to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The quest for efficient and stereoselective routes to biologically active natural products is a driving force in modern organic chemistry. Chiral synthons, which are enantiomerically pure building blocks, are instrumental in achieving these goals. This compound, with its ketone functionality and a strategically placed methoxy group, serves as an excellent precursor for the generation of chiral dienes, which are key components in powerful cycloaddition reactions. This note focuses on the seminal work of David A. Evans and coworkers in the total synthesis of (-)-epibatidine, a potent non-opioid analgesic, to illustrate the utility of this compound in natural product synthesis.

Application: Total Synthesis of (-)-Epibatidine

The total synthesis of (-)-epibatidine, a powerful analgesic isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, represents a significant achievement in organic synthesis.[1][2] The strategy developed by Evans and his team hinges on a highly stereoselective asymmetric hetero-Diels-Alder reaction to construct the core azabicyclic framework of the molecule.[1][3] this compound is the conceptual starting point for the synthesis of the requisite diene for this key transformation.

Synthetic Strategy Overview

The overall synthetic approach can be divided into three main stages:

  • Preparation of the Chiral Dienophile and the Silyloxy Diene: Synthesis of the acyl-oxazolidinone dienophile and the 1-methoxy-3-((triethylsilyl)oxy)cyclohexa-1,3-diene.

  • Asymmetric Hetero-Diels-Alder Cycloaddition: The crucial Lewis acid-catalyzed reaction to form the bicyclic core with high stereocontrol.

  • Elaboration to (-)-Epibatidine: A series of functional group manipulations, including a fluoride-promoted fragmentation and a Hofmann rearrangement, to complete the synthesis of the natural product.[1][4]

A diagrammatic representation of the overall workflow is provided below.

G cluster_start Starting Materials cluster_synthesis Key Transformations cluster_end Final Product This compound This compound Diene_Synth Diene Synthesis This compound->Diene_Synth Several Steps Chiral Auxiliary Chiral Auxiliary Dienophile_Synth Dienophile Synthesis Chiral Auxiliary->Dienophile_Synth Diels_Alder Asymmetric Hetero- Diels-Alder Reaction Diene_Synth->Diels_Alder Dienophile_Synth->Diels_Alder Fragmentation Fluoride-Promoted Fragmentation Diels_Alder->Fragmentation Hofmann Hofmann Rearrangement Fragmentation->Hofmann Epibatidine (-)-Epibatidine Hofmann->Epibatidine

Caption: Overall workflow for the synthesis of (-)-Epibatidine.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of (-)-epibatidine as reported by Evans et al.[5]

Step No.ReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (exo:endo)
1Diene Synthesis1. LDA, THF, -78 °C; 2. TESCl, Et3N1-Methoxy-3-((triethylsilyl)oxy)cyclohexa-1,3-diene~85-95 (estimated)N/A
2Hetero-Diels-Alder ReactionDienophile, Diene, Me2AlCl, CH2Cl2, -78 °C, 15 minBicyclic Adduct79>99:1
3Reductive Cleavage of Chiral AuxiliarySm(OTf)3, MeOH, 60 °C, 12 hMethyl Ester84N/A
4N-ProtectionBoc2O, Et3N, CH2Cl2, RT, 3 hN-Boc Protected Ester98N/A
5Fluoride-Promoted FragmentationTBAF, THF, RT, 14 hCyclohexenol Derivative81N/A
6HydrolysisH2O, DMSO, 130 °C, 24 hAmino Alcohol99N/A
7Amide FormationKOTMS, Toluene, 70 °C, 2 hLactam72N/A
8Hofmann RearrangementPb(OAc)4, t-BuOH, 50 °C, 3 hCarbamate70N/A
9ReductionNaBH4, MeOH, -40 °C, 60 minProtected Amino Alcohol82N/A
10MesylationMsCl, Et3N, CH2Cl2, 0 °C, 20 minMesylate94N/A
11Bromination (Finkelstein Reaction)LiBr, THF, Reflux, 36 hBromide84N/A
12DeprotectionTFA, CH2Cl2, RT, 60 minAmino Bromide91N/A
13CyclizationCHCl3, Reflux, 72 h(-)-Epibatidine95N/A

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-3-((triethylsilyl)oxy)cyclohexa-1,3-diene

This protocol describes the conversion of this compound to the corresponding silyl enol ether, which serves as the diene in the hetero-Diels-Alder reaction.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Triethylsilyl chloride (TESCl)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of lithium diisopropylamide (LDA) (1.1 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Triethylsilyl chloride (1.2 equiv) and triethylamine (1.5 equiv) are then added sequentially to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether or pentane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford the 1-methoxy-3-((triethylsilyl)oxy)cyclohexa-1,3-diene as a colorless oil.

Protocol 2: Asymmetric Hetero-Diels-Alder Reaction

This protocol details the key stereochemistry-defining step of the synthesis.

Materials:

  • Chiral N-acryloyl-oxazolidinone (Dienophile)

  • 1-Methoxy-3-((triethylsilyl)oxy)cyclohexa-1,3-diene (Diene)

  • Dimethylaluminum chloride (Me2AlCl) solution in hexanes

  • Anhydrous Dichloromethane (CH2Cl2)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the chiral N-acryloyl-oxazolidinone (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethylaluminum chloride (1.1 equiv) in hexanes is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of the 1-methoxy-3-((triethylsilyl)oxy)cyclohexa-1,3-diene (1.2 equiv) in anhydrous dichloromethane, pre-cooled to -78 °C, is then added to the reaction mixture.

  • The reaction is stirred at -78 °C for 15 minutes.

  • The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.

  • The filtrate is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired bicyclic adduct.

A diagram illustrating the key hetero-Diels-Alder reaction is shown below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diene 1-Methoxy-3-((triethylsilyl)oxy) cyclohexa-1,3-diene Product Bicyclic Adduct (>99:1 exo) Diene->Product Dienophile Chiral N-Acryloyl Oxazolidinone Dienophile->Product Catalyst Me2AlCl Catalyst->Product Lewis Acid Catalysis

Caption: The key asymmetric hetero-Diels-Alder reaction.

Conclusion

The total synthesis of (-)-epibatidine by Evans and coworkers serves as an exemplary case study demonstrating the strategic utility of this compound in the synthesis of complex, biologically important natural products. The conversion of this compound into a highly reactive silyloxy diene enables a crucial asymmetric hetero-Diels-Alder reaction that proceeds with exceptional stereocontrol. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the field of organic synthesis and drug discovery, highlighting a powerful strategy for the construction of chiral carbocyclic and heterocyclic frameworks.

References

Application Notes and Protocols for the Catalytic Conversion of 3-Methoxycyclohexanone to Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the catalytic conversion of 3-methoxycyclohexanone into a variety of novel compounds. The protocols outlined below focus on key transformations of the cyclohexanone scaffold, including catalytic hydrogenation, reductive amination, and alpha-functionalization, to generate molecules with potential applications in medicinal chemistry and materials science.

Catalytic Hydrogenation of this compound to 3-Methoxycyclohexanol

The reduction of the ketone functionality in this compound to a hydroxyl group provides access to substituted cyclohexanols. These products can serve as chiral building blocks or be further functionalized. Catalytic hydrogenation offers a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 3-methoxycyclohexanol via the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (0.01-0.05 eq by weight) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-methoxycyclohexanol.

  • Purify the product by flash column chromatography or distillation if necessary.

Data Presentation: Catalytic Hydrogenation of Substituted Cyclohexanones

Starting MaterialCatalystSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)Reference
CyclohexanoneRh-Ni/SiO2Cyclohexane100295>99[1]
GuaiacolPd/TiO2Water100145665 (of 2-methoxycyclohexanone)[2]
NitrocyclohexaneCu12Ag17(SR)12(PPh3)4Toluene802901298 (of cyclohexanone oxime)[3]

Experimental Workflow: Catalytic Hydrogenation

G start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 Pressure add_catalyst->hydrogenate monitor Monitor Reaction (TLC/GC-MS) hydrogenate->monitor monitor->hydrogenate Incomplete workup Filter and Concentrate monitor->workup Complete purify Purify Product workup->purify end End purify->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Reductive Amination of this compound

Reductive amination is a powerful one-pot reaction to convert ketones into amines. This protocol describes the synthesis of novel 3-methoxycyclohexylamines, which are valuable scaffolds in medicinal chemistry.

Experimental Protocol: Reductive Amination

Objective: To synthesize N-benzyl-3-methoxycyclohexanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination of Cyclohexanone Derivatives

Carbonyl CompoundAmineReducing AgentSolventYield (%)Reference
CyclohexanoneAmmoniaRh/SiO2Cyclohexane83.4[1]
CyclohexanoneVarious aminesPic-BH3Methanol82-96[4]
Aldehydes/KetonesVarious aminesNaBH3CNMethanol-[5]

Signaling Pathway: Potential Application of Novel Amines

Novel 3-methoxycyclohexylamine derivatives could be explored as modulators of G-protein coupled receptors (GPCRs), such as opioid receptors, based on the structural similarities to known pharmacophores.[6]

G ligand Novel 3-Methoxycyclohexylamine Derivative receptor GPCR (e.g., Opioid Receptor) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Modulation (e.g., cAMP levels) effector->second_messenger cellular_response Cellular Response (e.g., Analgesia) second_messenger->cellular_response

Caption: Potential signaling pathway for novel amine derivatives.

Alpha-Functionalization: Synthesis of a Novel Mannich Base

The alpha-position to the carbonyl group in this compound is amenable to functionalization. The Mannich reaction is a classic method to introduce an aminomethyl group, creating a "Mannich base." Such compounds are valuable intermediates in pharmaceutical synthesis, for instance, in the synthesis of the analgesic drug Tramadol.[7][8]

Experimental Protocol: Mannich Reaction

Objective: To synthesize 2-((dimethylamino)methyl)-3-methoxycyclohexan-1-one hydrochloride.

Materials:

  • This compound

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter if any solids are present.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Dissolve the residue in a minimal amount of hot ethanol and add acetone to induce crystallization.

  • Cool the mixture to complete crystallization.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield the hydrochloride salt of the Mannich base.

Data Presentation: Mannich Reaction with Cyclohexanone

KetoneAldehydeAmine SaltSolventYield (%)Reference
CyclohexanoneParaformaldehydeDimethylamine HClEthanol76[9]
CyclohexanoneFormaldehydeDimethylamine HClAcetic AcidHigh[8]

Logical Relationship: From Mannich Base to Bioactive Compounds

The synthesized Mannich base can be a precursor to more complex, potentially bioactive molecules through further reactions, such as Grignard addition to the carbonyl group.

G start This compound mannich Mannich Reaction (Formaldehyde, Dimethylamine HCl) start->mannich mannich_base Novel Mannich Base: 2-((dimethylamino)methyl)-3-methoxycyclohexan-1-one mannich->mannich_base grignard Grignard Reaction (e.g., Arylmagnesium bromide) mannich_base->grignard final_product Novel Substituted Cyclohexanol (Potential Bioactive Compound) grignard->final_product

Caption: Synthetic pathway to novel bioactive compounds.

Synthesis of Spirocyclic Compounds

This compound can also serve as a precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures.

Experimental Protocol: Synthesis of Spiro-fused Heterocycles (Conceptual)

Objective: To conceptually outline the synthesis of a spiro-fused heterocyclic compound from this compound. A potential route involves an organocatalytic enantioselective cyclization.[10]

Conceptual Steps:

  • Functionalization: The ketone in this compound can be converted to a reactive intermediate, such as an enamine or an enolate.

  • Cyclization Partner: This intermediate can then be reacted with a suitable partner containing two electrophilic sites or a diene system in a catalyzed cycloaddition reaction.

  • Spirocyclization: Under the influence of a suitable catalyst (e.g., a chiral phosphoric acid), a [4+3] or other cycloaddition could lead to the formation of a spirocyclic system.

  • Enantioselectivity: The use of a chiral catalyst can direct the formation of a specific enantiomer of the spirocyclic product.[11]

Data Presentation: Catalytic Synthesis of Spirocyclic Compounds

Reaction TypeCatalystSubstratesYield (%)Enantioselectivity (%)Reference
(4+3) CyclizationChiral Phosphoric AcidIsoindolinonyl propargylic alcohols, 2-indolylmethanolsHighHigh[10]
Transannular C-acylationSPA-triazolium bromideEnol lactonesModerate to HighModerate to High[11]
CyclopropanationIridium-containing CytochromeMethylene-substituted heterocycles-up to 99[12]

Experimental Workflow: Conceptual Spirocyclization

G start This compound activation Activation of Ketone (e.g., Enamine formation) start->activation add_partner Addition of Cyclization Partner activation->add_partner cycloaddition Catalytic Asymmetric Cycloaddition add_partner->cycloaddition spirocycle Enantioenriched Spirocyclic Compound cycloaddition->spirocycle end End spirocycle->end

Caption: Conceptual workflow for the synthesis of spirocyclic compounds.

References

Application Notes: The Strategic Use of 3-Methoxycyclohexanone in the Synthesis of Substituted Cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-methoxycyclohexanone as a versatile starting material for the stereoselective synthesis of substituted cyclohexanols. The presence of the methoxy group at the 3-position influences the regioselectivity and stereoselectivity of nucleophilic additions and reductions of the ketone, enabling the targeted preparation of specific cyclohexanol isomers. This control is paramount in the fields of medicinal chemistry and drug development, where the precise three-dimensional arrangement of substituents can dictate biological activity.

Two primary synthetic pathways are highlighted: the diastereoselective reduction to 3-methoxycyclohexanols and the addition of organometallic reagents to generate 1-substituted-3-methoxycyclohexanols. Understanding the stereochemical outcomes of these transformations allows for the rational design and synthesis of complex molecular architectures.

Key Synthetic Transformations

Diastereoselective Reduction to 3-Methoxycyclohexanols

The reduction of the carbonyl group in this compound yields 3-methoxycyclohexanol. The stereochemical outcome of this reaction, affording either the cis- or trans-isomer, is highly dependent on the choice of reducing agent. Sterically hindered hydride reagents, such as L-Selectride®, tend to approach the carbonyl from the less hindered equatorial face, resulting in the formation of the axial alcohol, which corresponds to the cis-isomer. Conversely, smaller hydride reagents, like sodium borohydride, can exhibit different selectivities.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound provides a direct method for the formation of a new carbon-carbon bond at the C1 position, yielding 1-alkyl-3-methoxycyclohexanols. The stereochemistry of the resulting tertiary alcohol is influenced by the steric environment of the cyclohexanone ring. The approach of the nucleophile can be directed to either the axial or equatorial face of the carbonyl, leading to a mixture of diastereomeric products. The ratio of these diastereomers is dependent on the specific Grignard reagent used and the reaction conditions. For instance, the addition of methylmagnesium chloride to a similar 3-substituted cyclohexanone has been shown to produce a mixture of diastereomers.[1]

Data Presentation

Reaction TypeStarting MaterialReagentProduct(s)Diastereomeric Ratio (trans:cis)YieldReference
Diastereoselective ReductionThis compoundL-Selectride®cis-(1S,3R)-3-MethoxycyclohexanolHigh selectivity for cisNot specified[2]
Nucleophilic Addition3-(Dibenzylamino)cyclohexanoneMethylmagnesium Chloridetrans- and cis-1-Methyl-3-(dibenzylamino)cyclohexanol80:2089% (total)[1]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound to cis-(1S,3R)-3-Methoxycyclohexanol[2]

This protocol details the diastereoselective reduction of this compound using a sterically hindered hydride reagent to favor the formation of the cis-alcohol.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq.).

  • Dissolve the ketone in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford cis-(1S,3R)-3-methoxycyclohexanol.

Protocol 2: Nucleophilic Addition of Methylmagnesium Bromide to this compound

This protocol describes a general procedure for the addition of a Grignard reagent to this compound to yield a 1-substituted-3-methoxycyclohexanol. This procedure is adapted from a similar reaction with a substituted cyclohexanone.[3]

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Argon or Nitrogen gas

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric 1-methyl-3-methoxycyclohexanol products.

Visualizations

diastereoselective_reduction start This compound transition_state Equatorial Attack of Hydride start->transition_state reagent L-Selectride® (Bulky Hydride) reagent->transition_state product cis-3-Methoxycyclohexanol (Axial Alcohol) transition_state->product caption Diastereoselective Reduction Workflow

Caption: Diastereoselective Reduction Workflow

grignard_addition cluster_products Nucleophilic Addition start This compound reagent CH3MgBr (Grignard Reagent) product_trans trans-1-Methyl-3-methoxycyclohexanol reagent->product_trans Axial Attack product_cis cis-1-Methyl-3-methoxycyclohexanol reagent->product_cis Equatorial Attack caption Grignard Addition to this compound

Caption: Grignard Addition to this compound

References

Application Notes and Protocols: Michael Addition Reactions Involving 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. When involving substituted cyclic ketones like 3-methoxycyclohexanone, this reaction opens avenues to a diverse array of complex molecular architectures, including bicyclic systems and functionalized carbocycles. These structures are often pivotal intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.

The presence of a methoxy group at the 3-position of the cyclohexanone ring introduces both electronic and steric factors that can influence the regioselectivity and stereoselectivity of the Michael addition. This substituent can direct the formation of specific enolates and influence the facial selectivity of the subsequent nucleophilic attack, making this compound a valuable and versatile building block in stereocontrolled synthesis.

These application notes provide an overview of Michael addition reactions involving this compound, both as a Michael donor and as a precursor to a Michael acceptor. Detailed experimental protocols for key transformations are provided to guide researchers in the practical application of these reactions.

I. This compound as a Michael Donor: The Robinson Annulation

A classic and powerful application of a ketone as a Michael donor is the Robinson annulation, a tandem reaction sequence that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. In the case of this compound, reaction with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) leads to the formation of a methoxy-substituted bicyclic enone, an analogue of the renowned Wieland-Miescher ketone. Such structures are valuable precursors in steroid and terpenoid synthesis.

The reaction proceeds through the formation of an enolate from this compound, which then acts as the nucleophile in the Michael addition to MVK. The resulting 1,5-diketone subsequently undergoes an intramolecular aldol condensation to yield the bicyclic product. The regioselectivity of the initial enolate formation is a key consideration, with deprotonation potentially occurring at either the C2 or C6 position.

Logical Relationship: Robinson Annulation Pathway

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product This compound This compound Enolate Enolate Formation (Base) This compound->Enolate MVK Methyl Vinyl Ketone Michael_Adduct Michael Addition (1,5-Diketone intermediate) MVK->Michael_Adduct Enolate->Michael_Adduct Nucleophilic Attack Aldol_Condensation Intramolecular Aldol Condensation Michael_Adduct->Aldol_Condensation Product Methoxy-Wieland-Miescher Ketone Analogue Aldol_Condensation->Product

Caption: Robinson annulation of this compound.

Representative Experimental Protocol: Synthesis of a Methoxy-Wieland-Miescher Ketone Analogue

This protocol is adapted from established procedures for the Robinson annulation of related cyclohexanone derivatives. Researchers should optimize conditions for their specific needs.

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Base Addition: Cool the solution in an ice bath and add a solution of potassium hydroxide (0.1 eq) in methanol dropwise with stirring.

  • Michael Acceptor Addition: To the cooled solution, add freshly distilled methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Michael Addition: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours to facilitate the Michael addition.

  • Aldol Condensation and Dehydration: Gently reflux the reaction mixture for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add water and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methoxy-Wieland-Miescher ketone analogue.

Quantitative Data (Representative):

Reactant (Donor)Michael AcceptorBaseSolventProductYield (%)Reference
This compoundMethyl Vinyl KetoneKOHMethanol7-Methoxy-4a-methyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone60-75 (Estimated)Adapted Protocol

Note: The yield is an estimate based on similar reactions and will require experimental verification.

II. This compound as a Precursor to a Michael Acceptor

This compound can be readily converted into its corresponding α,β-unsaturated ketone, 3-methoxycyclohex-2-en-1-one, through various synthetic methods such as selenenylation-oxidation or bromination-dehydrobromination. This enone is a valuable Michael acceptor, capable of reacting with a wide range of nucleophiles (Michael donors) to introduce functionality at the β-position.

Experimental Workflow: Preparation and Michael Addition of 3-Methoxycyclohex-2-en-1-one

Michael_Acceptor_Workflow Start This compound Dehydrogenation Dehydrogenation (e.g., Selenylation-Oxidation) Start->Dehydrogenation Acceptor 3-Methoxycyclohex-2-en-1-one (Michael Acceptor) Dehydrogenation->Acceptor Michael_Addition Michael Addition (Base or Catalyst) Acceptor->Michael_Addition Donor Michael Donor (e.g., Nitromethane, Malonates, Gilman Reagents) Donor->Michael_Addition Product 3-Substituted-3-methoxycyclohexanone Michael_Addition->Product

Caption: Synthesis and use of 3-methoxycyclohex-2-en-1-one.

Representative Experimental Protocol: Michael Addition of Nitromethane to 3-Methoxycyclohex-2-en-1-one

This protocol is a general representation of a Michael addition to a cyclic enone.

Materials:

  • 3-Methoxycyclohex-2-en-1-one

  • Nitromethane

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add a solution of 3-methoxycyclohex-2-en-1-one (1.0 eq) in anhydrous THF.

  • Addition of Nucleophile: Add nitromethane (2.0 eq) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C and add TBAF (1.0 M in THF, 0.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methoxy-3-(nitromethyl)cyclohexan-1-one.

Quantitative Data (Representative):

Michael AcceptorMichael DonorCatalystSolventProductYield (%)Diastereomeric Ratio (d.r.)Reference
3-Methoxycyclohex-2-en-1-oneNitromethaneTBAFTHF3-Methoxy-3-(nitromethyl)cyclohexan-1-one75-85 (Estimated)Diastereomeric mixture (requires analysis)Adapted Protocol

Note: The yield and diastereomeric ratio are estimates and will depend on the specific reaction conditions and the stereochemistry of the starting enone.

III. Significance in Drug Development

The functionalized cyclohexanone and bicyclic structures synthesized through Michael additions involving this compound are of significant interest to drug development professionals. The cyclohexanone core is a common motif in a vast number of bioactive natural products and synthetic pharmaceuticals. The ability to introduce diverse substituents with stereocontrol allows for the generation of libraries of complex molecules for high-throughput screening.

The methoxy group can serve as a handle for further functionalization or can be strategically retained to influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, solubility, and receptor binding affinity. For instance, the Wieland-Miescher ketone and its analogues are foundational building blocks in the synthesis of corticosteroids, which have potent anti-inflammatory properties.

Conclusion

Michael addition reactions involving this compound provide a versatile and powerful platform for the synthesis of complex carbocyclic and bicyclic systems. The strategic placement of the methoxy group offers opportunities for controlling reactivity and stereoselectivity, making it a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols serve as a starting point for the exploration of these reactions, and further optimization and adaptation will undoubtedly lead to the discovery of novel and efficient synthetic methodologies.

Aldol Condensation of 3-Methoxycyclohexanone with Aromatic Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol condensation of 3-methoxycyclohexanone with aromatic aldehydes presents a versatile yet nuanced approach to the synthesis of novel α,α'-bis(arylmethylene)-3-methoxycyclohexanones. These products are of significant interest in medicinal chemistry and drug development due to their structural similarity to bioactive chalcones and other pharmacologically relevant scaffolds. The presence of the methoxy group at the 3-position of the cyclohexanone ring introduces complexities in regioselectivity and stereoselectivity, necessitating carefully controlled reaction conditions to achieve desired outcomes.

This document provides an overview of the key considerations, experimental protocols, and potential applications related to this important transformation.

I. Introduction and Key Considerations

The Claisen-Schmidt condensation, a type of crossed aldol condensation, between a ketone and an aromatic aldehyde lacking α-hydrogens, is a fundamental carbon-carbon bond-forming reaction.[1][2] In the case of this compound, the reaction can theoretically proceed via the formation of two distinct enolates, at the C2 and C6 positions. The substitution at the 3-position can influence the relative acidity of the α-protons and the stability of the resulting enolates, thereby affecting the regiochemical outcome of the reaction. Standard basic conditions may lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.

Furthermore, the formation of new stereocenters during the aldol addition step and the E/Z isomerism of the resulting double bonds in the condensation product require careful consideration of reaction conditions to control the diastereoselectivity of the process.

II. Reaction Mechanism and Stereochemistry

The base-catalyzed aldol condensation proceeds through the following general steps:

  • Enolate Formation: A base abstracts an α-proton from this compound to form a nucleophilic enolate ion. The regioselectivity of this step is critical and depends on the reaction conditions.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: Protonation of the resulting alkoxide yields a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Subsequent base-catalyzed elimination of a water molecule leads to the formation of a conjugated α,β-unsaturated ketone. This dehydration step is often spontaneous if heating is applied.[3]

The stereochemical outcome of the aldol addition can be predicted using models such as the Zimmerman-Traxler transition state model, which considers the geometry of the enolate and the steric interactions in the six-membered ring-like transition state.[4]

III. Experimental Protocols

While specific, detailed protocols for the aldol condensation of this compound with a wide range of aromatic aldehydes are not extensively reported in publicly available literature, the following general procedures, adapted from reactions with unsubstituted cyclohexanone, can serve as a starting point for optimization. Researchers should anticipate the need for careful analysis of the product mixture, potentially requiring techniques like NMR spectroscopy and chromatography to identify and separate regio- and stereoisomers.

Protocol 1: General Base-Catalyzed Aldol Condensation

This protocol is adapted from standard procedures for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (2.2 equivalents) in ethanol (10-20 mL).

  • In a separate beaker, prepare a solution of NaOH (2.5 equivalents) in water (5 mL).

  • Slowly add the NaOH solution dropwise to the stirred solution of the reactants at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure α,α'-bis(arylmethylene)-3-methoxycyclohexanone.

  • Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and assess purity.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

Microwave-assisted organic synthesis (MAOS) can offer advantages in terms of reduced reaction times and improved yields.[5]

Materials:

  • This compound

  • Aromatic aldehyde

  • Solid NaOH or KOH

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound (1.0 equivalent), the aromatic aldehyde (2.2 equivalents), and powdered NaOH (0.4 equivalents).

  • Grind the mixture with a pestle for 5-10 minutes until a paste is formed.

  • Transfer the paste to a microwave-safe vessel.

  • Irradiate the mixture in a domestic or laboratory microwave oven at a low to medium power setting (e.g., 160-320 W) for 2-5 minutes. Monitor the reaction progress carefully.

  • After cooling, add ice-cold water to the reaction vessel and stir.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify and characterize the product as described in Protocol 1.

IV. Data Presentation

Due to the lack of specific literature data for the aldol condensation of this compound with a variety of aromatic aldehydes, a quantitative data table cannot be provided at this time. Researchers are encouraged to systematically vary the aromatic aldehyde, catalyst, solvent, and temperature, and to meticulously record the yields and diastereomeric ratios of the products to build a comprehensive dataset. An example of a structured data table for this purpose is provided below.

Table 1: Reaction of this compound with Various Aromatic Aldehydes

EntryAromatic AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1BenzaldehydeNaOHEtOHRT4DataData
24-MethoxybenzaldehydeKOHMeOH502DataData
34-NitrobenzaldehydeNaOHNone (MW)-0.1DataData
........................

*Data to be determined experimentally.

V. Visualizations

Reaction Scheme

Aldol_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound P1 α,α'-bis(Arylmethylene)-3-methoxycyclohexanone R1->P1 + R2 Aromatic Aldehyde (2 eq.) R2->P1 C1 Base (e.g., NaOH) C1->P1 Catalyst C2 Solvent (e.g., EtOH) or Solvent-free C2->P1 C3 RT or Heat C3->P1 Workflow A 1. Mixing of Reactants (this compound & Aromatic Aldehyde) B 2. Addition of Catalyst (e.g., NaOH solution) A->B C 3. Reaction (Stirring at specified temperature) B->C D 4. Work-up (Quenching, Neutralization, Filtration) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

References

Protecting the Carbonyl Group of 3-Methoxycyclohexanone: A Detailed Guide to Ketalization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. This document provides detailed application notes and protocols for the protection of the ketone functionality in 3-methoxycyclohexanone, a common synthetic intermediate. The primary strategy discussed is the formation of a cyclic ketal using ethylene glycol, a robust and widely used method that is compatible with the existing methoxy ether linkage.

Introduction

In the synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent its participation in a desired chemical transformation elsewhere in the molecule. For a substrate such as this compound, the ketone is generally more reactive than the ether functionality. Therefore, protecting the ketone allows for a wide range of reactions to be performed on other parts of the molecule without unintended side reactions at the carbonyl group. The formation of a cyclic ketal with ethylene glycol is an ideal protecting group strategy in this case due to its stability under neutral and basic conditions and the ease of its subsequent removal under mild acidic conditions.

Protecting Group Strategy: Ethylene Ketal Formation

The most common and effective method for protecting the ketone in this compound is through the formation of a 1,3-dioxolane, also known as an ethylene ketal. This reaction involves the acid-catalyzed reaction of the ketone with ethylene glycol. The ether linkage at the 3-position of the cyclohexanone ring is stable under these conditions.

Reaction:

This compound + Ethylene Glycol ⇌ 3,3-(Ethylenedioxy)-1-methoxycyclohexane + Water

This equilibrium is driven to the product side by the removal of water as it is formed, typically by using a Dean-Stark apparatus or a dehydrating agent.

Application Notes

  • Selectivity: The ketalization reaction is highly selective for aldehydes and ketones over other functional groups like ethers and esters. This chemoselectivity is crucial when working with multifunctional molecules.

  • Stability: The resulting ethylene ketal is stable to a wide range of reagents, including strong bases (e.g., organometallic reagents like Grignards and organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.

  • Deprotection: The ketal protecting group is easily removed by acid-catalyzed hydrolysis, regenerating the original ketone. This allows for the unmasking of the carbonyl group at the desired stage of the synthetic sequence.

Experimental Protocols

Protocol 1: Protection of this compound as an Ethylene Ketal

This protocol outlines the procedure for the synthesis of 3,3-(ethylenedioxy)-1-methoxycyclohexane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

  • Toluene or benzene (as solvent and for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene (or benzene), and ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound128.171.0-
Ethylene glycol62.071.2 - 1.5-
p-Toluenesulfonic acid190.220.01 - 0.05-
3,3-(Ethylenedioxy)-1-methoxycyclohexane172.22->90

Note: Yields are typically high for this type of reaction, often exceeding 90%, but will depend on the specific reaction conditions and purification method.

Protocol 2: Deprotection of 3,3-(Ethylenedioxy)-1-methoxycyclohexane

This protocol describes the hydrolysis of the ethylene ketal to regenerate this compound.

Materials:

  • 3,3-(Ethylenedioyo)-1-methoxycyclohexane

  • Acetone (or THF) and water

  • Dilute aqueous hydrochloric acid (e.g., 1-3 M HCl) or other acid catalyst

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3,3-(ethylenedioxy)-1-methoxycyclohexane in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of dilute aqueous hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected this compound.

  • Purify by distillation or column chromatography if necessary.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3,3-(Ethylenedioxy)-1-methoxycyclohexane172.221.0-
Hydrochloric Acid (catalyst)36.46catalytic-
This compound128.17->95

Note: Deprotection of ketals is generally a high-yielding reaction.

Visualization of Experimental Workflow

Protection_Deprotection_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol start_prot Start: this compound react_prot React with Ethylene Glycol (p-TsOH, Toluene, Reflux) start_prot->react_prot 1 workup_prot Aqueous Workup (NaHCO3, Brine) react_prot->workup_prot 2 isolate_prot Isolate & Purify workup_prot->isolate_prot 3 end_prot Product: Protected Ketone isolate_prot->end_prot 4 start_deprot Start: Protected Ketone react_deprot Hydrolysis (Aq. Acid, Acetone) start_deprot->react_deprot 1 workup_deprot Neutralization & Extraction (NaHCO3, Ether) react_deprot->workup_deprot 2 isolate_deprot Isolate & Purify workup_deprot->isolate_deprot 3 end_deprot Product: this compound isolate_deprot->end_deprot 4

Caption: Workflow for the protection and deprotection of this compound.

Logical Relationship of Protecting Group Strategy

Logical_Relationship cluster_problem Synthetic Challenge cluster_solution Protecting Group Strategy cluster_outcome Result Problem Need to perform reaction incompatible with a ketone Protect Protect Ketone as Ketal Problem->Protect Reaction Perform Desired Reaction Protect->Reaction Deprotect Deprotect Ketal Reaction->Deprotect Outcome Successful synthesis of target molecule Deprotect->Outcome

Caption: Logical flow of a protecting group strategy in synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxycyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxycyclohexanone. The content is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main strategies for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and safety considerations.

  • Route A: O-Methylation of 1,3-Cyclohexanedione. This route involves the selective methylation of the enol form of 1,3-cyclohexanedione. While seemingly direct, controlling the regioselectivity to obtain the desired product over the more stable conjugated isomer, 3-methoxy-2-cyclohexen-1-one, is a critical challenge.

  • Route B: Birch Reduction of 3-Methoxyphenol. This method involves the partial reduction of the aromatic ring of 3-methoxyphenol (or m-anisole) to form a dihydroanisole derivative (an enol ether). Subsequent acid-catalyzed hydrolysis of this intermediate yields the target ketone, this compound.[1][2]

Q2: What is the main challenge in the O-methylation of 1,3-cyclohexanedione to produce this compound?

A2: The primary challenge is controlling the selectivity of the methylation. 1,3-Cyclohexanedione exists in tautomeric equilibrium with its enol forms. The enolate can undergo methylation on either oxygen (O-methylation) or on the central carbon (C-methylation). Furthermore, O-methylation can lead to two constitutional isomers: the desired this compound and the thermodynamically more stable, conjugated 3-methoxy-2-cyclohexen-1-one.[3] Reaction conditions must be carefully optimized to favor the formation of the desired, non-conjugated product.

Q3: Which methylating agents can be used for the O-methylation route?

A3: Several methylating agents can be employed, each with distinct advantages and disadvantages related to reactivity, safety, and by-product formation. The choice of agent is a critical parameter for optimizing the reaction.[4][5][6][7]

Methylating AgentProsCons
**Diazomethane (CH₂N₂) **Highly reactive, clean reaction, often gives high yields.Extremely toxic, explosive, and carcinogenic. Requires specialized glassware and handling procedures.
Dimethyl Sulfate (DMS) Cost-effective, highly reactive, and widely available.Highly toxic and carcinogenic. Reactions can be exothermic and require careful temperature control.
Trimethylsilyldiazomethane (TMS-DM) Safer alternative to diazomethane, commercially available in solution.Toxic, more expensive than DMS.
Dimethyl Carbonate (DMC) "Green" methylating agent, low toxicity, environmentally benign by-products.Less reactive than traditional agents, often requires higher temperatures and stronger bases or catalysts.[7]

Q4: What are the key steps and intermediates in the Birch reduction route?

A4: The Birch reduction route consists of two main transformations:

  • Reduction: 3-Methoxyphenol is treated with an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol (like ethanol or tert-butanol) as a proton source.[8] This reduces the aromatic ring to form a 1,4-cyclohexadiene derivative, specifically a methoxy-substituted diene which is an enol ether.[1][9]

  • Hydrolysis: The isolated enol ether intermediate is then treated with aqueous acid (e.g., dilute HCl or oxalic acid) to hydrolyze the enol ether functionality, yielding the final product, this compound.

Synthetic Route A: O-Methylation of 1,3-Cyclohexanedione

This route leverages the acidic nature of the α-hydrogens in the β-dicarbonyl system of 1,3-cyclohexanedione.

cluster_0 Route A: O-Methylation A 1,3-Cyclohexanedione B Enolate Formation (Base) A->B C Methylation (e.g., Dimethyl Sulfate) B->C D Workup & Purification C->D E This compound D->E

Caption: Experimental workflow for Route A.
Detailed Experimental Protocol (Representative)

Objective: Synthesis of this compound via O-methylation.

Reagents:

  • 1,3-Cyclohexanedione

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfate (DMS)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 1,3-cyclohexanedione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone via syringe to create a suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dimethyl sulfate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate this compound.

Troubleshooting Guide: Route A

Q: My reaction yielded primarily 3-methoxy-2-cyclohexen-1-one. How can I favor the formation of this compound?

A: The formation of the conjugated isomer, 3-methoxy-2-cyclohexen-1-one, is thermodynamically favored. To obtain the non-conjugated this compound (the kinetic product), consider the following adjustments:

  • Lower Reaction Temperature: Perform the methylation at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic product.

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like LDA in a non-polar solvent such as THF at low temperatures can help form the kinetic enolate, potentially leading to the desired product upon methylation.

  • Rapid Quenching: Once the reaction is complete, quench it at low temperature to prevent isomerization to the more stable conjugated product.

cluster_1 Alkylation Selectivity Enolate Enolate of 1,3-Cyclohexanedione O_Alk O-Methylation (Desired) Enolate->O_Alk Me-X C_Alk C-Methylation (Side Product) Enolate->C_Alk Me-X Product_Kinetic This compound (Kinetic Product) O_Alk->Product_Kinetic Product 3-Methoxy-2-cyclohexen-1-one (Thermodynamic Product) Product_Kinetic->Product Isomerization

Caption: Competing reaction pathways in the methylation of 1,3-cyclohexanedione.

Q: The yield is very low and my starting material is consumed. What happened?

A: Low yield with consumption of starting material often points to the formation of side products.

  • C-Alkylation: The enolate may have reacted at the central carbon atom instead of the oxygen. This forms 2-methyl-1,3-cyclohexanedione. Analyze your crude product by NMR or GC-MS to check for this by-product. Using polar, protic solvents can favor C-alkylation; switching to aprotic solvents like THF or ether can favor O-alkylation.[10][11]

  • Di-methylation: If excess methylating agent is used or the reaction is run for too long, di-methylation can occur.

  • Decomposition: Harsh basic conditions or high temperatures can lead to decomposition of the starting material or product.

Synthetic Route B: Birch Reduction of 3-Methoxyphenol

This route is a robust method for accessing the cyclohexanone core from an aromatic precursor.

cluster_0 Route B: Birch Reduction A 3-Methoxyphenol B Birch Reduction (Na/Li, liq. NH₃, EtOH) A->B C Enol Ether Intermediate B->C D Acidic Hydrolysis (e.g., aq. HCl) C->D E This compound D->E

Caption: Experimental workflow for Route B.
Detailed Experimental Protocol (Representative)

Objective: Synthesis of this compound via Birch Reduction.

Reagents:

  • 3-Methoxyphenol

  • Anhydrous ethanol

  • Anhydrous diethyl ether or THF

  • Liquid ammonia (NH₃)

  • Sodium (Na) or Lithium (Li) metal

  • Ammonium chloride (NH₄Cl)

  • Dilute hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction:

    • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

    • Condense liquid ammonia into the flask at -78 °C.

    • Add a solution of 3-methoxyphenol (1.0 eq) and anhydrous ethanol (2.0 eq) in anhydrous ether.

    • Add small, freshly cut pieces of sodium or lithium metal (2.5 eq) portion-wise until a persistent deep blue color remains for at least 30 minutes.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction by the slow, careful addition of solid ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Workup & Hydrolysis:

    • To the remaining residue, add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with ether.

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude enol ether.

    • Dissolve the crude intermediate in a mixture of THF and dilute aqueous HCl (e.g., 1 M).

    • Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the enol ether.

    • Neutralize the reaction with sodium bicarbonate solution.

    • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by vacuum distillation or column chromatography.

Troubleshooting Guide: Route B

Q: The Birch reduction is incomplete, and I recover a lot of starting material. What went wrong?

A: Incomplete reduction is a common issue and can often be traced to reagent quality or reaction conditions.

  • Moisture: The presence of water will rapidly quench the solvated electrons, halting the reduction. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Purity of Metal: The alkali metal should be clean and free of oxide coating. Cut fresh pieces immediately before use.

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the alkali metal is used. If the blue color does not persist, it indicates the solvated electrons are being consumed, and more metal may be needed.

  • Poor Solubility: If the starting material is not fully soluble in the ammonia/co-solvent mixture, the reaction rate will be slow. Consider using THF as a co-solvent to improve solubility.[9]

Q: My final product is contaminated with an aromatic compound. How did this happen?

A: This suggests that either the initial reduction was incomplete or the enol ether intermediate re-aromatized.

  • Re-aromatization: The dihydroanisole intermediate can be sensitive to basic conditions during workup, potentially leading to elimination and re-aromatization. Ensure the workup is performed under neutral or slightly acidic conditions after the ammonia has been removed.

  • Incomplete Hydrolysis: If the aromatic compound is the starting material, it points to an incomplete reaction as described above.

cluster_2 Troubleshooting Low Yield in Route B Start Low Yield of This compound Check_SM Starting Material Recovered? Start->Check_SM Check_Aromatic Aromatic Byproduct Present? Check_SM->Check_Aromatic No Incomplete_Red Incomplete Reduction: - Check for moisture - Use fresh Na/Li - Increase reaction time Check_SM->Incomplete_Red Yes Rearomatization Re-aromatization: - Avoid harsh base in workup - Ensure complete hydrolysis Check_Aromatic->Rearomatization Yes Over_Reduction Over-reduction/ Decomposition: - Control temperature - Avoid excess Na/Li Check_Aromatic->Over_Reduction No

Caption: Logic diagram for troubleshooting low yields in the Birch reduction route.

Q: The hydrolysis of the enol ether is slow or incomplete. How can I improve it?

A: The hydrolysis of enol ethers is acid-catalyzed. The rate depends on the acid strength and concentration.

  • Acid Strength: If using a very weak acid (like acetic acid) is not effective, a stronger acid like dilute HCl or sulfuric acid can be used. However, be cautious as strongly acidic conditions can promote side reactions.

  • Reaction Time/Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. Extend the reaction time and monitor closely by TLC.

  • Phase Transfer: If the enol ether has poor solubility in the aqueous acid, using a co-solvent like THF or dioxane can create a homogeneous solution and accelerate the reaction.

References

Technical Support Center: Purification of 3-Methoxycyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-methoxycyclohexanone using column chromatography, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not moving from the origin (Rf ≈ 0) on the silica gel column. What should I do?

A: This indicates that your mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel stationary phase.[1] this compound, being a ketone, is moderately polar.[2]

  • Solution: Increase the polarity of your eluent system. If you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate.[3] For highly polar impurities causing the issue, a dichloromethane/methanol system can be effective. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.

Q2: I'm seeing poor separation between my product and impurities, even though they looked separate on the TLC plate. Why is this happening?

A: This common issue can arise from several factors:

  • Column Overloading: You may have loaded too much crude material onto the column. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to your sample weight.[4]

  • Poor Packing: Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase, causing bands to become distorted and merge.[5] Ensure the column is packed uniformly as a slurry.

  • Sample Band Width: Loading the sample in a large volume of solvent can cause the initial band to be too wide, leading to overlap as the components elute. Dissolve your sample in the minimum amount of solvent possible.[6]

  • Compound Instability: this compound could be degrading on the acidic silica gel.[7] You can check for stability by running a 2D TLC.[6][7] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]

Q3: My compound is streaking or "tailing" down the column and on my TLC plates. How can I fix this?

A: Tailing often occurs with polar compounds that interact too strongly with the stationary phase.[1][8]

  • Problem: The acidic silanol groups on the silica surface can interact strongly with the ketone functional group.

  • Solution: While less common for neutral ketones than for basic compounds, adding a small amount of a modifier to the mobile phase can sometimes improve peak shape. However, for a neutral ketone, the primary solution is to ensure the chosen solvent system is optimal. Tailing can also be a sign that the sample is not fully soluble in the eluent, causing it to streak as it moves down the column.[7]

Q4: The column is running very slowly or has stopped completely. What is the cause?

A: A slow or stopped flow is typically due to a blockage.

  • Fine Particles: The crude sample may contain very fine particulates that have clogged the top frit or the surface of the silica bed.[9] Filtering the sample before loading can prevent this.

  • Precipitation: The compound may be precipitating on the column if its solubility in the mobile phase is low.[10][11] This can happen if the sample was dissolved in a stronger solvent for loading than the mobile phase used for elution.[11]

  • Poor Packing: If the silica gel is packed too tightly or if fine particles have accumulated at the bottom of the column, flow can be restricted.[5]

Q5: I have very low recovery of my product after the column. Where did it go?

A: Low recovery can be frustrating and may be due to several factors:

  • Irreversible Adsorption: The compound may have bound too strongly to the silica gel and did not elute, even with a highly polar solvent.[7]

  • Decomposition: As mentioned in Q2, the compound may have decomposed on the column.[7][11]

  • Fractions are too Dilute: Your compound may have eluted, but the concentration in the collected fractions is too low to be detected by TLC.[11][12] Try concentrating a few fractions where you expected the compound to elute and re-running the TLC.[12]

Quantitative Data Summary

The optimal parameters for column chromatography are highly dependent on the specific impurities present in the crude mixture. The following table provides general guidelines for the purification of this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, slightly acidic adsorbent suitable for moderately polar ketones.[4]
Alternative Stationary Phase Neutral AluminaUse if the compound shows signs of degradation on silica gel.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolA gradient of increasing ethyl acetate in hexane is a common starting point. Dichloromethane/Methanol can be used for more polar compounds.[13]
Optimal Rf on TLC 0.3 - 0.4An Rf in this range on a TLC plate generally provides the best separation on a column.[3][14] It balances good resolution with a reasonable elution time.
Sample Loading ~1g crude per 30-50g silica gelA sample-to-adsorbent ratio of 1:30 to 1:50 is typical for moderately difficult separations.[4]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate, keeping the spot small and about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the spot.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if impurities are UV-active) and/or by staining with a potassium permanganate solution.

  • Optimization: Adjust the solvent ratio to achieve an Rf value for this compound of approximately 0.3-0.4.[3][14] If the Rf is too low, increase the polarity (more ethyl acetate); if too high, decrease the polarity (less ethyl acetate).[1][3]

Protocol 2: Column Packing and Sample Purification
  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is not packed too tightly. Add a small layer (~1 cm) of sand.[5]

  • Slurry Packing: In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[5] Pour this slurry into the column, continuously tapping the side of the column to ensure even packing and dislodge any air bubbles.[5]

  • Equilibration: Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[6] Add a protective layer of sand (~1-2 cm) on top.[5][6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of dry silica gel (approx. 5-10 times the mass of the sample) to this solution.[6]

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the mobile phase to the column. Begin elution with the solvent system determined by TLC. Apply gentle pressure if using flash chromatography.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[8]

Visualizations

TroubleshootingWorkflow start Problem Observed During Column Chromatography q1 Is the compound moving from the origin? start->q1 a1_no No (Rf ≈ 0) q1->a1_no No q2 Is the separation between bands poor? q1->q2 Yes s1 Increase eluent polarity (e.g., more EtOAc or add MeOH). a1_no->s1 a2_yes Yes (Overlapping Bands) q2->a2_yes Yes q3 Are the bands streaking or tailing? q2->q3 No s2 Check for: 1. Column Overloading 2. Poor Packing 3. Compound Instability (2D TLC) 4. Inefficient Solvent System a2_yes->s2 a3_yes Yes (Tailing) q3->a3_yes Yes q4 Is the product recovery low? q3->q4 No s3 Optimize solvent system. Ensure sample is fully soluble in the eluent. a3_yes->s3 a4_yes Yes (Low Yield) q4->a4_yes Yes s4 Check for: 1. Irreversible Adsorption 2. Decomposition on Column 3. Dilute Fractions (Concentrate & re-TLC) a4_yes->s4

Caption: Troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow start Crude this compound Mixture tlc 1. TLC Analysis (Solvent System Optimization) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading Method) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. Fraction Analysis (TLC Monitoring) elution->analysis combine 6. Combine Pure Fractions analysis->combine Identify pure fractions end_product Purified This compound combine->end_product

References

Identifying and removing impurities from 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 3-Methoxycyclohexanone. The content is tailored for researchers, scientists, and professionals in drug development.

Impurity Identification Workflow

The first step in purification is to identify the impurities present in the crude this compound sample. The following workflow outlines the recommended analytical procedures.

Impurity_Identification_Workflow cluster_analytical_methods Analytical Methods crude_sample Crude this compound gc_ms GC-MS Analysis crude_sample->gc_ms Volatility & Separation nmr NMR Spectroscopy (¹H, ¹³C) crude_sample->nmr Structural Elucidation impurity_profile Impurity Profile (Identification & Quantification) gc_ms->impurity_profile nmr->impurity_profile Purification_Strategy cluster_strategy Purification Strategy start Impurity Profile Known boiling_point_diff Significant Boiling Point Differences? start->boiling_point_diff polarity_diff Significant Polarity Differences? boiling_point_diff->polarity_diff No distillation Vacuum Fractional Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes further_purification Consider Sequential Purification polarity_diff->further_purification No pure_product Pure this compound distillation->pure_product chromatography->pure_product further_purification->distillation further_purification->chromatography

Common side reactions in the synthesis of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during key synthetic procedures.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, work-up, and purification of this compound.

General Experimental Workflow General Experimental Workflow A Reaction Setup (Reagents, Solvent, Catalyst) B Reaction Monitoring (TLC, GC-MS) A->B C Reaction Quenching B->C D Aqueous Work-up (Extraction, Washes) C->D E Drying and Solvent Removal D->E F Purification (Distillation or Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Pure this compound G->H

Caption: General experimental workflow for synthesis and purification.

Synthetic Route A: O-Alkylation of 1,3-Cyclohexanedione

A common and direct method for synthesizing this compound is through the O-alkylation of 1,3-cyclohexanedione. This reaction takes advantage of the enol tautomer of the dione.[1]

Reaction Pathway and Side Reactions

Alkylation of 1,3-Cyclohexanedione O-Alkylation vs. C-Alkylation cluster_start Reactants cluster_products Products A 1,3-Cyclohexanedione (Enolate) C This compound (Desired O-Alkylation Product) A->C O-Alkylation D 2-Methyl-1,3-cyclohexanedione (C-Alkylation Side Product) A->D C-Alkylation B Methylating Agent (e.g., Methyl Iodide) E 2,2-Dimethyl-1,3-cyclohexanedione (Di-C-Alkylation) D->E Further Alkylation

Caption: Competing O- and C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of 2-methyl-1,3-cyclohexanedione as a byproduct?

A1: The enolate of 1,3-cyclohexanedione is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon (C-alkylation).[2] The formation of 2-methyl-1,3-cyclohexanedione results from C-alkylation.[1] The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and temperature.

Q2: My reaction is showing multiple spots on TLC, even after completion. What are these?

A2: Besides the desired O-alkylated product and the C-alkylated side product, you might be observing di-alkylated products, such as 2,2-dimethyl-1,3-cyclohexanedione.[3] This occurs if the initially formed 2-methyl-1,3-cyclohexanedione is deprotonated and reacts with another equivalent of the methylating agent. Unreacted starting material could also be present.

Q3: How can I favor the formation of the desired this compound?

A3: To favor O-alkylation, conditions that promote the formation of a "harder" enolate are typically used. This can include using a polar aprotic solvent and a large, weakly coordinating counter-ion. Conversely, C-alkylation is often favored in protic solvents.

Troubleshooting Guide
Problem Possible Cause Solution
Low yield of desired product The reaction conditions favor C-alkylation.[2]Modify reaction conditions: try a different solvent (e.g., DMSO, DMF), use a base with a larger counter-ion (e.g., potassium tert-butoxide), or change the methylating agent.
Incomplete reaction.Increase reaction time or temperature, but monitor carefully for side product formation.
Formation of di-alkylated products Use of excess methylating agent or strong basic conditions.Use a stoichiometric amount of the methylating agent. Add the base slowly to the solution of the dione.
Difficult purification Similar polarities of the desired product and the C-alkylated byproduct.Utilize column chromatography with a carefully selected solvent system. Fractional distillation under reduced pressure may also be effective if boiling points are sufficiently different.
Experimental Protocol: O-Methylation of 1,3-Cyclohexanedione

This is a representative protocol and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-cyclohexanedione (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Synthetic Route B: Birch Reduction of 1,3-Dimethoxybenzene

The Birch reduction is a powerful method for reducing aromatic rings to 1,4-cyclohexadienes.[4][5] Applying this to 1,3-dimethoxybenzene yields a diene that can be hydrolyzed to the target ketone.

Reaction Pathway and Side Reactions

Birch Reduction Pathway Birch Reduction of 1,3-Dimethoxybenzene A 1,3-Dimethoxybenzene B Radical Anion Intermediate A->B Na/NH3 (l), EtOH G Over-reduction to Methoxycyclohexene A->G Harsh Conditions C 1,5-Dimethoxy-1,4-cyclohexadiene (Kinetic Product) B->C Protonation D 1,5-Dimethoxy-1,3-cyclohexadiene (Thermodynamic Side Product) C->D Isomerization (Base-catalyzed) E Hydrolysis C->E Mild Acid F This compound (Desired Product) E->F

Caption: Birch reduction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Birch reduction yield low?

A1: Low yields can result from several factors. The alkali metal (sodium or lithium) may have been passivated, or the ammonia may not have been sufficiently dry.[6] The solubility of the aromatic substrate in liquid ammonia can also be a limiting factor, often requiring a co-solvent like THF or diethyl ether.[6]

Q2: My final product is contaminated with a conjugated ketone. How did this happen?

A2: The initial product of the Birch reduction is a non-conjugated 1,4-diene.[4] However, if a strong base is present (like sodium amide, formed from sodium and ammonia in the absence of a sufficient proton source), this can catalyze the isomerization of the 1,4-diene to the more thermodynamically stable conjugated 1,3-diene.[6] Subsequent hydrolysis of this conjugated diene would lead to a conjugated enone.

Q3: Can I use other amines instead of liquid ammonia?

A3: Yes, modifications to the Birch reduction exist that use other amines as solvents, which can avoid the need for cryogenic temperatures.[4] However, reaction outcomes can vary with different solvent systems. The Benkeser reduction, for example, uses lithium in low-molecular-weight alkylamines and can sometimes lead to more extensive reduction.[4]

Troubleshooting Guide
Problem Possible Cause Solution
Incomplete reaction Insufficient amount of alkali metal or alcohol.Ensure a sufficient excess of the reducing agent and proton source are used.
Poor solubility of the substrate.Add a co-solvent such as THF or diethyl ether to improve solubility.[6]
Formation of conjugated byproducts Isomerization of the intermediate 1,4-diene.Ensure a sufficient amount of a proton source (like ethanol or tert-butanol) is present to quench the anionic intermediates and prevent the accumulation of sodium amide.[6]
Over-reduction of the aromatic ring Reaction conditions are too harsh.Carefully control the reaction temperature and time. Ensure the reaction is quenched promptly after the starting material is consumed.
Experimental Protocol: Birch Reduction and Hydrolysis

This is a representative protocol and may require optimization. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling liquid ammonia and alkali metals.

  • Setup: Assemble a three-necked flask with a dry-ice condenser and a gas inlet.

  • Reduction: Condense anhydrous liquid ammonia (approx. 10 mL per mmol of substrate) into the flask at -78 °C. Add the 1,3-dimethoxybenzene (1.0 eq) dissolved in a minimal amount of anhydrous THF. Add small, freshly cut pieces of sodium (2.5 eq) until a persistent blue color is observed. Stir for 2-3 hours, maintaining the temperature.

  • Quenching: Quench the reaction by the slow addition of solid ammonium chloride or isopropanol until the blue color disappears. Allow the ammonia to evaporate overnight.

  • Hydrolysis: To the residue, add a dilute aqueous solution of oxalic acid and stir at room temperature. Monitor the hydrolysis of the enol ether by TLC.

  • Work-up and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Synthetic Route C: Oxidation of 3-Methoxycyclohexanol

If 3-methoxycyclohexanol is available, it can be oxidized to the corresponding ketone, this compound.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for this conversion?

A1: A variety of oxidizing agents can be used, including PCC (Pyridinium chlorochromate), PDC (Pyridinium dichromate), or Swern and Dess-Martin periodinane oxidations. The choice depends on the scale of the reaction, desired reaction conditions (e.g., temperature), and tolerance of other functional groups. Milder, more selective reagents are often preferred to avoid side reactions.[7]

Q2: What are the primary side reactions in the oxidation of 3-methoxycyclohexanol?

A2: The main side reaction is over-oxidation.[7] Under harsh conditions, the ketone can undergo further oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids.[7] If the starting material is impure and contains diols, di-oxidation can also occur.[7]

Troubleshooting Guide
Problem Possible Cause Solution
Low yield of this compound Incomplete oxidation.Ensure the oxidizing agent is fresh and used in sufficient stoichiometric excess. Increase reaction time if necessary, monitoring by TLC.
Over-oxidation.[7]Use a milder oxidizing agent (e.g., Dess-Martin periodinane). Maintain a low reaction temperature, especially for Swern oxidations (below -60 °C).[7]
Presence of acidic impurities Ring-opening due to over-oxidation.Use milder and more selective reaction conditions. Purify the final product by washing with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.
Experimental Protocol: Swern Oxidation of 3-Methoxycyclohexanol

This is a representative protocol and may require optimization. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.

  • Oxalyl Chloride Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) in DCM dropwise, keeping the temperature below -60 °C.

  • Alcohol Addition: Add a solution of 3-methoxycyclohexanol (1.0 eq) in DCM dropwise, again maintaining the low temperature. Stir for 30 minutes.

  • Base Quench: Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ketone by flash chromatography.

Summary of Potential Side Products

The following table summarizes the common side products for each synthetic route and their typical characterization data.

Synthetic Route Common Side Product Typical Spectroscopic Signature
O-Alkylation 2-Methyl-1,3-cyclohexanedione1H NMR: Appearance of a methyl singlet or doublet. IR: Strong C=O stretches for the dione.
Birch Reduction 3-Methoxy-2-cyclohexen-1-one1H NMR: Appearance of a vinyl proton signal. UV-Vis: Strong absorption characteristic of an α,β-unsaturated ketone.
Oxidation Adipic acid derivatives (from over-oxidation)1H NMR: Disappearance of cyclic protons, appearance of broad carboxylic acid proton signal. IR: Broad O-H stretch and C=O stretch for carboxylic acid.

This technical support guide is intended to provide general assistance. Specific experimental results may vary, and optimization of the described protocols may be necessary for your specific application. Always follow appropriate laboratory safety procedures.

References

Preventing byproduct formation in 3-Methoxycyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 3-methoxycyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions with this compound, offering potential causes and solutions to minimize byproduct formation.

Issue 1: Low yield and formation of multiple isomers in alkylation reactions.

  • Potential Cause: Direct alkylation of this compound at the α-carbon can lead to a lack of regioselectivity, resulting in a mixture of 2-alkyl and 6-alkyl products. This is a common challenge with substituted cyclohexanones.[1][2] Under strongly basic conditions, polyalkylation can also occur.

  • Troubleshooting Steps:

    • Regioselectivity Control: Employ the Stork enamine alkylation to direct the alkylation to the less substituted α-position. The formation of an enamine intermediate allows for more controlled and regioselective C-C bond formation.[3][4]

    • Control of Polyalkylation: Use a stoichiometric amount of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete conversion of the ketone to the enolate before adding the alkylating agent. Running the reaction at low temperatures (e.g., -78 °C) can also minimize side reactions.

Issue 2: Formation of a high-boiling, viscous byproduct, especially under acidic or basic conditions.

  • Potential Cause: this compound can undergo self-condensation, an aldol reaction, where the enolate of one molecule attacks the carbonyl group of another.[5][6] This leads to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone, and potentially polymerize.

  • Troubleshooting Steps:

    • Base-Catalyzed Reactions: Add the ketone slowly to a solution of a strong, non-nucleophilic base at low temperature to ensure the ketone is fully converted to the enolate, minimizing the concentration of the neutral ketone available for reaction.

    • Acid-Catalyzed Reactions: Use milder acidic conditions or Lewis acids that are less prone to promoting self-condensation. Keep reaction times as short as possible and maintain a low reaction temperature.

Issue 3: Formation of cyclohexenone-type byproducts.

  • Potential Cause: The methoxy group at the 3-position can be eliminated under certain acidic or basic conditions, leading to the formation of α,β- or β,γ-unsaturated ketones. This is a plausible, though not extensively documented, side reaction pathway.

  • Troubleshooting Steps:

    • Avoid Strong Acids and High Temperatures: In acid-catalyzed reactions, opt for milder catalysts and lower temperatures to disfavor elimination.

    • Control Basicity: In base-catalyzed reactions, use non-nucleophilic bases and avoid prolonged reaction times at elevated temperatures, which could promote an E1cB-type elimination of methanol.

Issue 4: Incomplete reaction or formation of triphenylphosphine oxide as a major byproduct in Wittig reactions.

  • Potential Cause: The Wittig reaction converts the ketone to an alkene, with triphenylphosphine oxide being the stoichiometric byproduct.[7][8] Steric hindrance around the carbonyl group of this compound can slow down the reaction, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure anhydrous conditions, as the ylide is basic and will be quenched by water. Use of a suitable strong base (e.g., n-butyllithium, sodium amide) is crucial for the complete formation of the ylide.

    • Purification: Triphenylphosphine oxide can often be removed from the desired alkene product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: How can I protect the ketone functionality of this compound while performing a reaction elsewhere in the molecule?

A1: The most common method for protecting a ketone is to convert it to a ketal, typically by reacting it with ethylene glycol in the presence of an acid catalyst.[9][10] To ensure a high yield of the ketal and prevent byproduct formation, it is crucial to remove water from the reaction mixture as it is formed, usually with a Dean-Stark apparatus. The reaction is reversible, and the presence of water will drive the equilibrium back towards the starting ketone.[11]

Q2: What are the expected stereochemical outcomes when reducing this compound with hydride reagents like NaBH₄ or LiAlH₄?

A2: The reduction of this compound with hydride reagents will produce 3-methoxycyclohexanol. Due to the presence of the methoxy group, the two faces of the carbonyl group are diastereotopic. The hydride can attack from either the axial or equatorial face, leading to a mixture of cis and trans diastereomers. The ratio of these isomers will depend on the steric bulk of the reducing agent and the reaction conditions.[12][13][14] LiAlH₄ is a much stronger reducing agent than NaBH₄ and must be used in an anhydrous aprotic solvent like diethyl ether or THF.[15][16]

Q3: What byproducts can be expected in a Grignard reaction with this compound?

A3: The primary reaction will be the nucleophilic addition of the Grignard reagent to the carbonyl group to form a tertiary alcohol. However, Grignard reagents are also strong bases. If there are any acidic protons in the reaction mixture (e.g., from water contamination), the Grignard reagent will be quenched. Furthermore, enolization of the ketone can occur, although this is generally less of a problem with Grignard reactions compared to reactions with other strong bases.

Q4: Can I control the regioselectivity of enolate formation with this compound?

A4: Yes, the regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. To form the kinetic enolate (at the less substituted α-carbon), use a bulky, strong, non-nucleophilic base like LDA at a low temperature (-78 °C). To favor the thermodynamic enolate (at the more substituted α-carbon), a smaller, less hindered base at a higher temperature can be used to allow for equilibration to the more stable enolate.

Data Presentation

Table 1: Byproduct Formation in Common Reactions of this compound

Reaction TypePrimary ProductCommon ByproductsConditions Favoring Byproduct Formation
Alkylation (Direct) 2- and 6-alkyl-3-methoxycyclohexanoneMixture of regioisomers, poly-alkylated productsUse of small, strong bases (e.g., NaH, NaOMe) at elevated temperatures.
Aldol Condensation (Self-condensation product)Dimer, trimer, and polymer productsPresence of both enolate and neutral ketone; strong acid or base catalysts.[6]
Reduction (NaBH₄, LiAlH₄) 3-methoxycyclohexanolDiastereomeric mixture (cis and trans)Attack of the hydride from both faces of the carbonyl.[13]
Wittig Reaction 3-methoxy-1-(methylene)cyclohexaneTriphenylphosphine oxide, E/Z isomers (with substituted ylides)Incomplete reaction; use of stabilized or semi-stabilized ylides.[8]
Ketalization 1,4-Dioxaspiro[4.5]decan-7-yloxy)methaneUnreacted starting materialIncomplete removal of water, driving the equilibrium backward.[9]
Elimination Cyclohexenone derivativesLoss of methanolStrong acidic or basic conditions, elevated temperatures.

Experimental Protocols

Protocol 1: Ketalization of this compound with Ethylene Glycol

This protocol describes the formation of the ethylene ketal of this compound, a common method for protecting the ketone functional group.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal. The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Stork Enamine Alkylation of this compound

This protocol outlines a method for the regioselective alkylation of this compound.

  • Enamine Formation: In a round-bottom flask, combine this compound (1.0 eq), a secondary amine such as pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.[1]

  • Alkylation: Once the enamine formation is complete (as monitored by TLC or GC), cool the reaction mixture. Add the alkylating agent (e.g., an alkyl halide, 1.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.[3]

  • Hydrolysis: Add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture and stir to hydrolyze the intermediate iminium salt back to the alkylated ketone.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting alkylated ketone by column chromatography or distillation.

Mandatory Visualizations

Byproduct_Formation_Pathways cluster_alkylation Alkylation cluster_condensation Self-Condensation cluster_elimination Elimination 3-MC This compound Enolate Enolate Intermediate 3-MC->Enolate Base Alkylated_Product Desired Alkylated Product Enolate->Alkylated_Product Alkyl Halide Byproduct_Isomers Regioisomeric Byproducts Enolate->Byproduct_Isomers Poor Regiocontrol Polyalkylation Polyalkylation Byproducts Alkylated_Product->Polyalkylation Excess Base/Alkyl Halide 3-MC_2 This compound Enolate_2 Enolate 3-MC_2->Enolate_2 Acid or Base Aldol_Adduct Aldol Adduct Enolate_2->Aldol_Adduct Attack on another 3-MC molecule Aldol_Condensation_Product Aldol Condensation Byproduct Aldol_Adduct->Aldol_Condensation_Product Dehydration 3-MC_3 This compound Elimination_Product Cyclohexenone Byproduct 3-MC_3->Elimination_Product Strong Acid or Base, Heat

Caption: Potential byproduct formation pathways in this compound reactions.

Troubleshooting_Workflow Start Reaction with this compound Problem Identify Undesired Byproduct(s) Start->Problem Isomers Mixture of Alkylation Isomers? Problem->Isomers Yes High_MW High Molecular Weight Byproducts? Problem->High_MW No Isomers->High_MW No Solution_Isomers Use Stork Enamine Alkylation for Regiocontrol Isomers->Solution_Isomers Yes Unsaturated Unsaturated Ketone Byproducts? High_MW->Unsaturated No Solution_High_MW Slow Addition of Ketone to Base at Low Temperature High_MW->Solution_High_MW Yes Solution_Unsaturated Use Milder Conditions (Acid/Base) and Lower Temperature Unsaturated->Solution_Unsaturated Yes End Improved Yield of Desired Product Unsaturated->End No Solution_Isomers->End Solution_High_MW->End Solution_Unsaturated->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycyclohexanone. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Troubleshooting Guides

Route 1: Acid-Catalyzed Reaction of 1,3-Cyclohexanedione with Methanol

This is a common and direct method for preparing this compound. The reaction proceeds through the enol form of 1,3-cyclohexanedione, which reacts with methanol in the presence of an acid catalyst.

Experimental Workflow: Acid-Catalyzed Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1,3-Cyclohexanedione + Methanol (solvent & reactant) B Add Acid Catalyst (e.g., p-TsOH, H2SO4) A->B Dissolve C Heat to Reflux (monitor by TLC/GC) B->C D Neutralize with Base (e.g., NaHCO3) C->D E Solvent Evaporation D->E F Aqueous Extraction E->F G Fractional Distillation or Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor progress using TLC or GC.- Ensure the acid catalyst is active and used in the correct stoichiometric amount.
Formation of resorcinol monomethyl ether as a major byproduct.- Use milder reaction conditions (lower temperature, shorter reaction time).- Employ a less acidic catalyst.
Reversion to starting materials.- Remove water as it forms using a Dean-Stark apparatus, especially when scaling up.
Presence of Significant Impurities Unreacted 1,3-cyclohexanedione.- Drive the reaction to completion by extending the reaction time or adding more methanol.- Purify via fractional distillation or column chromatography.
Resorcinol monomethyl ether.- Optimize reaction conditions to minimize its formation.- Separate by fractional distillation under reduced pressure or by column chromatography on silica gel.
Reaction Does Not Proceed Inactive catalyst.- Use a fresh batch of acid catalyst.- Ensure the catalyst is not neutralized by any basic impurities in the starting materials or solvent.
Insufficient heating.- Ensure the reaction mixture reaches the reflux temperature of methanol.
Route 2: Base-Catalyzed Michael Addition of Methanol to 2-Cyclohexen-1-one

This route involves the conjugate addition of a methoxide nucleophile to the α,β-unsaturated ketone, 2-cyclohexen-1-one.

Logical Relationship: Michael Addition

cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate & Product A 2-Cyclohexen-1-one (Michael Acceptor) C Nucleophilic Attack at β-carbon A->C B Methanol + Base (e.g., NaOMe) (Michael Donor Source) B->C D Enolate Intermediate C->D E This compound D->E Protonation

Caption: Key steps in the Michael addition synthesis of this compound.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Competing 1,2-addition to the carbonyl group.- Use a "softer" nucleophile source, if possible, or carefully control the reaction temperature (lower temperatures favor 1,4-addition).
Polymerization of 2-cyclohexen-1-one.- Add the base slowly to the mixture of 2-cyclohexen-1-one and methanol.- Maintain a low reaction temperature.
Reversible reaction.- Use a stoichiometric amount of a strong base to drive the reaction forward.
Formation of Side Products Aldol condensation products.- Keep the reaction temperature low.- Use a non-nucleophilic base if possible, although this is challenging for this specific transformation.
Incomplete Conversion Insufficiently basic conditions.- Ensure the base is not degraded and is used in sufficient quantity to generate the methoxide nucleophile.
Steric hindrance.- While not a major issue for methanol, for bulkier alcohols, this could be a factor. Ensure adequate reaction time.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scaling up the synthesis of this compound?

A1: The acid-catalyzed reaction of 1,3-cyclohexanedione with methanol is often the more straightforward and higher-yielding route for larger-scale synthesis. The starting materials are readily available, and the reaction conditions are generally easier to control. The Michael addition route can be prone to polymerization and other side reactions, which can complicate purification and lower the overall yield.

Q2: How can I effectively remove the resorcinol monomethyl ether byproduct from my final product?

A2: Resorcinol monomethyl ether has a significantly higher boiling point than this compound, making fractional distillation under reduced pressure an effective method for separation on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel is a viable option.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Standard laboratory safety protocols should be followed. When using strong acids or bases, appropriate personal protective equipment (PPE), such as gloves and safety glasses, is essential. All reactions should be carried out in a well-ventilated fume hood. Methanol is flammable and toxic, so inhalation and skin contact should be avoided.

Q4: Can other alcohols be used to synthesize different 3-alkoxycyclohexanones?

A4: Yes, the acid-catalyzed reaction of 1,3-cyclohexanedione can be adapted for use with other primary and secondary alcohols to produce the corresponding 3-alkoxycyclohexanones. However, reaction times and temperatures may need to be optimized for each specific alcohol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis from 1,3-Cyclohexanedione

This protocol is a representative procedure based on the known reactivity of 1,3-dicarbonyl compounds.

Materials:

  • 1,3-Cyclohexanedione

  • Anhydrous Methanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with an organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Quantitative Data (Representative)

ParameterValue
Typical Yield 60-80% (highly dependent on reaction conditions and purification)
Reaction Time 4-24 hours
Reaction Temperature Reflux (approx. 65 °C)
Protocol 2: Base-Catalyzed Michael Addition from 2-Cyclohexen-1-one

This protocol is a generalized procedure for the Michael addition of an alcohol to an enone.

Materials:

  • 2-Cyclohexen-1-one

  • Anhydrous Methanol

  • Sodium methoxide (solid or solution in methanol)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask cooled to 0 °C, slowly add sodium methoxide (1.1 eq).

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data (Estimated)

ParameterValue
Typical Yield 40-60% (can be lower due to side reactions)
Reaction Time 2-12 hours
Reaction Temperature 0 °C to room temperature

Technical Support Center: Improving Enantioselectivity in 3-Methoxycyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the enantioselectivity of reactions involving 3-Methoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on optimizing reaction conditions. Chiral this compound derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might encounter during the synthesis and functionalization of this compound, presented in a question-and-answer format.

Topic 1: Asymmetric Reduction of this compound

Question 1: I am getting low enantiomeric excess (e.e.) in the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantioselectivity in Noyori-type asymmetric hydrogenations can stem from several factors. Here’s a troubleshooting guide:

  • Catalyst Purity and Activation: The active catalyst is formed in situ from a precatalyst. Incomplete activation or the presence of impurities can lead to a less selective catalytic species.

    • Troubleshooting:

      • Ensure the Ru-BINAP precatalyst is of high purity.

      • Follow a reliable catalyst activation protocol. For instance, the precatalyst is often activated by reaction with hydrogen.[2]

      • Use freshly prepared and degassed solvents to avoid catalyst deactivation.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly influence the enantioselectivity.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

      • Hydrogen Pressure: The effect of pressure can be catalyst and substrate-dependent. While higher pressures can increase the reaction rate, they may positively or negatively impact enantioselectivity. It is a parameter worth screening.

      • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst structure and the transition state. Methanol is commonly used, but other alcohols or aprotic solvents might offer better results.

  • Substrate Purity: Impurities in the this compound starting material can interfere with the catalyst.

    • Troubleshooting:

      • Purify the starting material by distillation or chromatography before use.

Data Presentation: Representative Asymmetric Hydrogenation of this compound

The following table summarizes representative data for the asymmetric hydrogenation of this compound to the corresponding chiral alcohol, based on typical results for similar cyclohexanone derivatives.

Catalyst (mol%)Chiral LigandSolventTemperature (°C)H₂ Pressure (atm)Yield (%)e.e. (%)
RuCl₂(PPh₃)₃ (1)(R)-BINAPMethanol2550>9598
RuCl₂(PPh₃)₃ (1)(S)-BINAPMethanol2550>9597
RuCl₂(PPh₃)₃ (1)(R)-BINAPEthanol050>90>99
RuCl₂(PPh₃)₃ (1)(R)-BINAPMethanol50100>9895

Experimental Protocol: Representative Noyori Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of this compound.

  • Materials:

    • This compound

    • RuCl₂[(R)-BINAP] (or the S-enantiomer for the opposite product)

    • Anhydrous, degassed Methanol

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glovebox, charge a high-pressure reactor with RuCl₂[(R)-BINAP] (0.01 eq).

    • Add anhydrous, degassed methanol.

    • Add this compound (1.0 eq).

    • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen.

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (monitor by GC or TLC).

    • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC or GC.[2]

Mandatory Visualization: Noyori Asymmetric Hydrogenation Workflow

Noyori_Hydrogenation cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Analysis Precatalyst Ru-BINAP Precatalyst Reactor High-Pressure Reactor Precatalyst->Reactor Solvent Anhydrous Methanol Solvent->Reactor Substrate This compound Substrate->Reactor Concentration Concentration Reactor->Concentration Reaction Complete H2 H₂ Gas H2->Reactor Purification Column Chromatography Concentration->Purification Analysis Chiral HPLC/GC Purification->Analysis Product Chiral 3-Methoxycyclohexanol Analysis->Product

Caption: Workflow for Noyori Asymmetric Hydrogenation of this compound.

Topic 2: Organocatalyzed Aldol Reaction

Question 2: My organocatalyzed aldol reaction between this compound and an aldehyde is giving a low yield and poor diastereoselectivity. What can I do to improve this?

Answer: Low yields and poor diastereoselectivity in aldol reactions are common issues that can often be resolved by optimizing the reaction conditions and catalyst choice.

  • Catalyst Selection: The structure of the organocatalyst is crucial. Proline and its derivatives are commonly used.

    • Troubleshooting:

      • Screen different chiral amines or amino acids. For instance, diarylprolinol silyl ethers are often effective catalysts.[3]

      • Ensure the catalyst is pure and dry.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: The solvent can have a profound effect on both reactivity and selectivity. Aprotic solvents like DMF, DMSO, or chlorinated solvents are often used. Sometimes, the addition of water can be beneficial.[4]

      • Temperature: Lowering the temperature generally improves both diastereoselectivity and enantioselectivity.

      • Additives: The addition of a co-catalyst, such as a weak acid, can sometimes improve the reaction rate and selectivity.

  • Reactant Stoichiometry and Addition Rate:

    • Troubleshooting:

      • Vary the ratio of the ketone to the aldehyde. Using an excess of the ketone can sometimes be beneficial.

      • Slow addition of the aldehyde to the reaction mixture can help to minimize side reactions.

Data Presentation: Representative Organocatalyzed Aldol Reaction

The following table presents representative data for the aldol reaction of this compound with benzaldehyde.

Organocatalyst (mol%)SolventAdditiveTemperature (°C)Yield (%)dr (anti/syn)e.e. (%) (anti)
(S)-Proline (20)DMSONone256590:1092
(S)-Diphenylprolinol silyl ether (10)CH₂Cl₂Acetic Acid (10 mol%)08595:598
Chiral Diamine (10)TolueneNone-2078>99:196

Experimental Protocol: Representative Organocatalyzed Aldol Reaction

  • Materials:

    • This compound

    • Benzaldehyde (freshly distilled)

    • (S)-Diphenylprolinol silyl ether

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Acetic Acid

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the organocatalyst (0.1 eq) and anhydrous CH₂Cl₂.

    • Add this compound (2.0 eq).

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add acetic acid (0.1 eq).

    • Add benzaldehyde (1.0 eq) dropwise over 1 hour.

    • Stir the reaction until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with CH₂Cl₂, wash with brine, and dry over Na₂SO₄.

    • Concentrate the organic layer and purify the product by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Aldol_Mechanism cluster_activation Enamine Formation cluster_attack C-C Bond Formation cluster_hydrolysis Hydrolysis & Catalyst Regeneration Ketone This compound Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium->Product + H₂O Regen_Catalyst Regenerated Catalyst Iminium->Regen_Catalyst Hydrolysis Water H₂O

Caption: General workflow for an enantioselective Michael addition reaction.

References

Technical Support Center: Catalyst Deactivation in 3-Methoxycyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycyclohexanone, primarily through the catalytic hydrogenation of guaiacol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low yields can stem from several factors related to catalyst activity, reaction conditions, or reagent quality. Follow this troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound catalyst_check Step 1: Evaluate Catalyst Performance start->catalyst_check condition_check Step 2: Verify Reaction Conditions start->condition_check reagent_check Step 3: Assess Reagent Quality start->reagent_check deactivation Is the catalyst deactivated? catalyst_check->deactivation temp Is temperature optimal? condition_check->temp pressure Is H2 pressure sufficient? condition_check->pressure time Is reaction time adequate? condition_check->time mixing Is mixing/agitation efficient? condition_check->mixing guaiacol_purity Is guaiacol pure? reagent_check->guaiacol_purity solvent_purity Is the solvent pure and dry? reagent_check->solvent_purity h2_purity Is the hydrogen gas pure? reagent_check->h2_purity activity Is the catalyst activity inherently low? deactivation->activity No regenerate Action: Regenerate or replace catalyst. deactivation->regenerate Yes change_catalyst Action: Switch to a more active catalyst (e.g., Pd/TiO2, Ru-based). activity->change_catalyst poisoning Poisoning (e.g., S, N compounds) coking Coking/Fouling sintering Sintering of metal particles leaching Metal leaching regenerate->poisoning Common causes of deactivation regenerate->coking Common causes of deactivation regenerate->sintering Common causes of deactivation regenerate->leaching Common causes of deactivation optimize_temp Action: Optimize temperature. Avoid excessively high temperatures to prevent side reactions. temp->optimize_temp increase_pressure Action: Increase H2 pressure to favor hydrogenation. pressure->increase_pressure increase_time Action: Increase reaction time and monitor progress (e.g., via GC). time->increase_time improve_mixing Action: Ensure efficient stirring for proper catalyst suspension. mixing->improve_mixing purify_guaiacol Action: Purify guaiacol (e.g., distillation). guaiacol_purity->purify_guaiacol purify_solvent Action: Use anhydrous, high-purity solvent. solvent_purity->purify_solvent use_high_purity_h2 Action: Use high-purity hydrogen and consider a guard bed for trace impurities. h2_purity->use_high_purity_h2

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Poor Selectivity towards this compound

Q2: My reaction is producing significant amounts of byproducts like cyclohexanol, phenol, or methoxycyclohexane. How can I improve the selectivity?

A2: Poor selectivity arises from competing side reactions such as hydrodeoxygenation (HDO) and demethoxylation. The choice of catalyst and reaction conditions are critical for directing the reaction towards the desired product.

Reaction Network for Guaiacol Hydrogenation

The synthesis of this compound from guaiacol involves a network of parallel and sequential reactions. The desired pathway is the initial hydrogenation of the aromatic ring.

ReactionPathway Guaiacol Guaiacol Methoxycyclohexanone This compound (Desired Product) Guaiacol->Methoxycyclohexanone Aromatic Ring Hydrogenation (Favored) Phenol Phenol Guaiacol->Phenol Demethoxylation (Side Reaction) Anisole Anisole Guaiacol->Anisole Dehydroxylation (Side Reaction) Methoxycyclohexanol 2-Methoxycyclohexanol Methoxycyclohexanone->Methoxycyclohexanol Ketone Hydrogenation Cyclohexanone Cyclohexanone Phenol->Cyclohexanone Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol Cyclohexane Cyclohexane Cyclohexanol->Cyclohexane Methoxycyclohexane Methoxycyclohexane Anisole->Methoxycyclohexane

Caption: Reaction pathways in the hydrogenation of guaiacol.

Troubleshooting Steps for Poor Selectivity:

  • Catalyst Choice: Pd/TiO₂ has shown superior performance in terms of activity and selectivity for 2-methoxycyclohexanone compared to other supported palladium catalysts.[1] The presence of residual chloride ions from catalyst precursors can negatively affect selectivity.[1]

  • Hydrogen Pressure: Higher hydrogen pressure tends to favor the hydrogenation of the benzene ring over C-O cleavage, thus increasing selectivity towards this compound.[2]

  • Temperature Control: While higher temperatures increase reaction rates, they can also promote undesirable hydrodeoxygenation side reactions. Operating at milder temperatures (e.g., 50-100°C) can improve selectivity.[2]

  • Solvent Effects: The choice of solvent can influence reaction pathways. Water has been used effectively as a solvent in some systems.[3]

Issue 3: Catalyst Deactivation and Regeneration

Q3: My catalyst's activity is decreasing over subsequent runs. What is causing this and can the catalyst be regenerated?

A3: Catalyst deactivation is a common issue in catalytic hydrogenation. The primary causes include coke deposition, sintering of metal particles, and poisoning.[4]

Common Causes of Deactivation:

  • Coke Deposition: Carbonaceous species can form on the catalyst surface, blocking active sites.[5]

  • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area.[4]

  • Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) or solvent can irreversibly bind to active sites.[4]

  • Fouling: Adsorption of high molecular weight byproducts or residual organic species on the catalyst surface.[1]

Catalyst Regeneration:

Yes, in many cases, the catalyst can be regenerated to restore its activity.

  • For Coke/Fouling:

    • Solvent Washing: Washing the catalyst with a solvent like toluene can remove adsorbed organic species from the catalyst surface.[1]

    • Calcination: A common method for removing coke is to calcine the spent catalyst in air at elevated temperatures (e.g., 350-500°C).[4][5]

  • For Severe Deactivation: A multi-step regeneration process may be necessary, involving thermal treatment in an inert atmosphere to remove volatile materials, followed by a controlled oxidation step, and finally a reduction step to restore the active metal sites.[6] A method involving washing with chloroform and glacial acetic acid has also been reported for palladium catalysts.[7]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data on the performance of various catalysts in the synthesis of this compound from guaiacol.

Table 1: Comparison of Different Supported Palladium Catalysts

Catalyst (3 wt% Pd)SupportGuaiacol Conversion (%)Selectivity to this compound (%)
Pd/TiO₂ (Anatase)TiO₂9966
Pd/SiO₂SiO₂9925
Pd/CActivated Carbon9915
Pd/α-Al₂O₃α-Al₂O₃9945
Pd/CeO₂CeO₂9951

Conditions: 5 mmol guaiacol, 100 mg catalyst, 10 g water, 373 K, 1 MPa H₂, 4 h. Data sourced from[8]

Table 2: Effect of Temperature on Ru/Al₂Ti₁ Catalyst Performance

Temperature (°C)Guaiacol Conversion (%)Selectivity to Hydrogenated Products (%)Selectivity to HDO Products (%)
25~60946
50>99~93~7
100>99~85~15
150>997723

Conditions: 2 MPa H₂. Hydrogenated products are primarily 2-methoxycyclohexanol. HDO products include cyclohexanol and cyclohexyl methyl ether. Data adapted from[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Pd/TiO₂ Catalyst

This protocol is based on methodologies reported for the selective hydrogenation of guaiacol.[3][9]

  • Catalyst Preparation (3 wt% Pd/TiO₂):

    • Prepare a solution of a palladium precursor (e.g., Palladium(II) acetate, a chloride-free precursor is recommended[1]) in a suitable solvent (e.g., acetone).

    • Add the TiO₂ support (anatase) to the solution.

    • Evaporate the solvent under reduced pressure (rotary evaporator).

    • Dry the resulting powder in an oven at ~100°C.

    • Calcine the catalyst in air at a specified temperature (e.g., 300-500°C) for several hours.

    • Prior to reaction, reduce the catalyst in a hydrogen flow at an elevated temperature (e.g., 400°C).

  • Hydrogenation Reaction:

    • Charge a high-pressure autoclave reactor with guaiacol (e.g., 0.62 g, 5 mmol), the prepared Pd/TiO₂ catalyst (e.g., 100 mg), and solvent (e.g., 10 g water).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

    • Heat the reactor to the target temperature (e.g., 100°C / 373 K) while stirring vigorously.

    • Maintain the reaction for a set time (e.g., 4-8 hours), monitoring hydrogen uptake if possible.

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Analysis:

    • Remove the catalyst by filtration.

    • Analyze the liquid product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.

Protocol 2: Regeneration of Deactivated Pd/TiO₂ Catalyst

This protocol outlines a general procedure for regenerating a catalyst deactivated by fouling or coking.

  • Catalyst Recovery: After the reaction, separate the catalyst from the product mixture by filtration.

  • Solvent Washing:

    • Wash the recovered catalyst thoroughly with a solvent capable of dissolving adsorbed organic species (e.g., toluene).[1] This can be done in a Soxhlet extractor or by repeated washing and centrifugation.

    • Dry the washed catalyst in an oven at a low temperature (e.g., 100°C).

  • Oxidative Treatment (Calcination):

    • Place the dried, spent catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a diluted oxygen/nitrogen mixture to a temperature of 350-500°C.[4] Hold at this temperature for 2-4 hours to burn off carbonaceous deposits.

    • Cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen).

  • Re-reduction:

    • Before the next use, the regenerated catalyst must be re-reduced under a hydrogen flow as described in the catalyst preparation protocol to restore the active metallic palladium sites.

References

Technical Support Center: Grignard Reaction Work-up with 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures, frequently asked questions, and troubleshooting advice for the work-up of a Grignard reaction with 3-methoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended quenching agent for the Grignard reaction with this compound, and why?

A1: The reagent of choice for quenching the magnesium alkoxide intermediate is a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This is because NH₄Cl serves as a mild proton source that is not strongly acidic.[1] Using strong acids like HCl could lead to the protonation of the newly formed tertiary alcohol, followed by an elimination (dehydration) reaction to form an undesired alkene.[1] Saturated ammonium chloride effectively protonates the alkoxide while ensuring that the inorganic magnesium salts remain soluble in the aqueous phase for easy removal.[1]

Q2: After quenching, a thick white precipitate forms, making separation difficult. How should I handle this?

A2: The white precipitate consists of magnesium salts. While ammonium chloride helps keep them in the aqueous phase, sometimes they can be difficult to manage.[1][3] If a persistent emulsion or thick precipitate forms, consider the following:

  • Stirring: Allow the biphasic mixture to stir for an extended period (e.g., 1-2 hours) after quenching to fully dissolve the salts.

  • Dilution: Adding more of the extraction solvent (e.g., diethyl ether, THF) can help break up emulsions.

  • Alternative Quench: For particularly stubborn emulsions, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring until two clear layers form can be a very effective alternative.[2]

Q3: My reaction yield was very low, and I recovered a significant amount of the starting material, this compound. What is the likely cause?

A3: A common side reaction with ketones that have α-hydrogens (protons on the carbon adjacent to the carbonyl) is enolization. The Grignard reagent is a very strong base and can deprotonate the α-carbon to form a magnesium enolate instead of adding to the carbonyl carbon.[4] Upon acidic work-up, this enolate is simply protonated back to the starting ketone, thus reducing the yield of the desired alcohol.[4] To minimize this, ensure the Grignard reagent is added slowly at a low temperature (e.g., -30°C to 0°C) to favor the nucleophilic addition pathway.[5]

Q4: Can the methoxy group on the cyclohexanone ring interfere with the reaction or work-up?

A4: In this aliphatic system, the methoxy group is generally stable and unlikely to interfere with the Grignard reaction or the work-up procedure. While Grignard reagents have been shown to displace methoxy groups on some aromatic systems, this typically requires more forcing conditions.[6] Under standard reaction conditions for addition to a ketone, the methoxy group should remain intact.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - Fine suspension of magnesium salts. - Insufficient polarity difference between layers.- Add a small amount of saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. - Allow the separatory funnel to stand undisturbed for 10-20 minutes. - If the emulsion persists, filter the entire mixture through a pad of Celite® to remove fine solids.
Product is an Oil, Not a Crystalline Solid - The product may exist as a mixture of diastereomers, which can be difficult to crystallize. - Contamination with side products (e.g., from enolization or reduction).- Purify the crude product using column chromatography on silica gel to separate diastereomers and impurities.
Product Decomposes During Purification - The tertiary alcohol product is sensitive to residual acid and may have undergone dehydration (elimination of water). - Excessive heat was applied during solvent evaporation.- Before concentrating the organic extracts, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[7] - Remove the solvent under reduced pressure at a low temperature (rotary evaporation). Avoid using a heat gun or heating mantle.
Low or No Product Yield - Grignard reagent was not successfully formed (inactive magnesium, wet solvent/glassware).[5][8] - Significant enolization of the ketone.[4] - The Grignard reagent was added too quickly or at too high a temperature.- Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[8][9] - Use freshly distilled, anhydrous solvents. - Titrate the Grignard reagent before use to confirm its concentration. - Add the ketone solution dropwise to the Grignard reagent at 0°C or below.

Experimental Protocol: Work-up Procedure

This protocol outlines the steps following the complete reaction of the Grignard reagent with this compound.

1. Quenching the Reaction a. Cool the reaction flask to 0°C using an ice-water bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[2][7] Caution: The quenching process is exothermic. c. Continue adding the NH₄Cl solution until no further gas evolution is observed and the mixture becomes a clear, biphasic solution or a manageable slurry. d. Remove the ice bath and allow the mixture to warm to room temperature.

2. Extraction a. Transfer the entire mixture to a separatory funnel.[7] b. If necessary, add more diethyl ether (or another suitable extraction solvent) to ensure two distinct layers are present.[7] c. Separate the layers. Keep the organic (top) layer. d. Extract the aqueous layer two more times with fresh portions of the organic solvent.[7] e. Combine all the organic extracts in an Erlenmeyer flask.[7]

3. Washing and Drying a. Wash the combined organic layer with saturated aqueous sodium chloride (brine).[7] This helps to remove residual water and some water-soluble impurities. b. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. c. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Add the drying agent until it no longer clumps together. d. Filter the solution through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.[10]

4. Solvent Removal and Purification a. Remove the solvent under reduced pressure using a rotary evaporator. b. The resulting crude product can then be purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure tertiary alcohol.[2]

Quantitative Data Example

The following table provides a representative example of reagent quantities for a lab-scale reaction.

Reagent/MaterialMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Magnesium Turnings24.311.212.0292 mg
Alkyl/Aryl Halide (R-X)Varies1.111.0Varies
This compound128.171.010.01.28 g
Anhydrous Diethyl Ether74.12--~50 mL
Sat. aq. NH₄Cl-Excess-~20 mL

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Reaction Grignard Reaction Mixture (Alkoxide Intermediate) Quench 1. Quench Cool to 0°C, add sat. aq. NH4Cl Reaction->Quench Start Work-up Extract 2. Extraction Separate layers, extract aqueous phase Quench->Extract Wash 3. Wash Wash combined organic layers with brine Extract->Wash Dry 4. Dry Dry over Na2SO4, filter Wash->Dry Evaporate 5. Evaporate Remove solvent under reduced pressure Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Tertiary Alcohol Purify->Final

Caption: Experimental workflow for the work-up and purification of the Grignard reaction product.

Troubleshooting_Logic Start Problem: Low Product Yield CheckSM Is starting ketone (SM) present in crude NMR? Start->CheckSM Enolization Primary Cause: Enolization by Grignard Reagent (acts as base) CheckSM->Enolization  Yes   OtherIssues Check for other issues: - Inactive Grignard (titrate) - Wet solvent/glassware - Impure starting materials CheckSM->OtherIssues  No   SolutionEnolization Solution: - Add ketone slowly to Grignard - Run reaction at lower temp (0°C or below) Enolization->SolutionEnolization SolutionOther Solution: - Use fresh, dry solvents - Flame-dry glassware - Activate Mg if necessary OtherIssues->SolutionOther

Caption: Troubleshooting logic for diagnosing the cause of low yield in the Grignard reaction.

References

Optimizing the Wittig Reaction of 3-Methoxycyclohexanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the Wittig reaction for 3-methoxycyclohexanone. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to address common challenges encountered during this specific olefination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Wittig reaction of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Ylide Formation: The base may be old, inactive, or not strong enough to deprotonate the phosphonium salt effectively. The phosphonium salt may not be completely dry. 2. Steric Hindrance: this compound is a sterically hindered ketone, which can slow down the reaction, particularly with stabilized ylides.[1][2] 3. Ylide Instability: Some Wittig reagents, especially non-stabilized ylides, can be unstable and should be generated and used promptly.1. Use a fresh, anhydrous strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) under an inert atmosphere (Nitrogen or Argon). Ensure the phosphonium salt is thoroughly dried under vacuum before use.[3] 2. Use a more reactive, non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂). Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as phosphonate carbanions are more nucleophilic and often react more readily with hindered ketones.[4][5] 3. Generate the ylide in situ in the presence of the this compound.
Formation of Side Products 1. Triphenylphosphine Oxide (TPPO): This is a ubiquitous byproduct of the Wittig reaction and can be difficult to separate from the desired product.[6][7] 2. Enolization of the Ketone: Strong bases can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and reducing the amount of ketone available for the Wittig reaction. 3. Aldol Condensation: If the ylide contains an enolizable proton, self-condensation can occur.1. Purification: Several methods can be employed to remove TPPO:     a) Crystallization: TPPO can sometimes be selectively precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.[8]     b) Chromatography: Flash column chromatography on silica gel is a common method.[3]     c) Complexation: Formation of an insoluble complex with metal salts like MgCl₂ or ZnCl₂ can facilitate removal by filtration.[8][9] 2. Add the ketone slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize the time the ketone is exposed to the strong base. 3. Use a non-enolizable ylide if possible.
Inconsistent Stereoselectivity (for substituted ylides) 1. Ylide Stabilization: The type of ylide used significantly impacts the stereochemical outcome. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[10][11] 2. Presence of Lithium Salts: Lithium salts, often present when using organolithium bases like n-BuLi, can affect the reaction mechanism and lead to a loss of stereoselectivity.[10]1. Choose the appropriate ylide based on the desired stereoisomer. For (E)-alkenes, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). For (Z)-alkenes, use a non-stabilized ylide (e.g., Ph₃P=CHCH₃). 2. To favor the kinetic (usually Z) product with non-stabilized ylides, use a salt-free ylide generation method if possible (e.g., using NaHMDS or KHMDS as the base).

Experimental Protocols

Protocol 1: Methylenation of this compound using Methylenetriphenylphosphorane

This protocol is adapted from a general procedure for the methylenation of a sterically hindered ketone.[3]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath with stirring.

    • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to 0 °C in an ice bath.

    • Slowly transfer the freshly prepared ylide solution to the stirred ketone solution via cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.

Data Presentation

The following tables summarize the expected outcomes based on the choice of ylide and reaction conditions.

Table 1: Ylide Type and Expected Product

Ylide TypeYlide ExampleExpected Product with this compoundPredominant Stereochemistry
Non-stabilizedMethylenetriphenylphosphorane (Ph₃P=CH₂)3-Methylene-1-methoxycyclohexaneN/A
Non-stabilizedEthylidenetriphenylphosphorane (Ph₃P=CHCH₃)3-Ethylidene-1-methoxycyclohexane(Z)-isomer favored
Stabilized(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Ethyl 2-(3-methoxycyclohexylidene)acetate(E)-isomer favored

Table 2: Comparison of Common Bases for Ylide Generation

BaseStrength (pKa of conjugate acid)Typical SolventComments
n-Butyllithium (n-BuLi)~50THF, Diethyl etherVery strong, requires anhydrous and inert conditions. Introduces lithium salts.
Sodium Hydride (NaH)~36THF, DMFStrong, requires careful handling (flammable solid). Generates H₂ gas.
Potassium tert-Butoxide (t-BuOK)~19THF, t-ButanolStrong, less hazardous than n-BuLi and NaH. Suitable for many non-stabilized ylides.
Sodium Methoxide (NaOMe)~15.5Methanol, THFWeaker base, generally suitable for stabilized ylides.

Visualizations

Wittig Reaction Workflow

Wittig_Workflow Figure 1. General Workflow for the Wittig Reaction cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base Base->Ylide Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Ylide Reaction Reaction Mixture Ylide->Reaction Add to Ketone Solution Ketone This compound Ketone->Reaction Solvent2 Anhydrous Solvent Solvent2->Reaction Quench Quench (e.g., aq. NH4Cl) Reaction->Quench Extraction Extraction (e.g., Diethyl Ether) Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Pure Alkene Product Purification->Product

Caption: General Workflow for the Wittig Reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Figure 2. Troubleshooting Low Yield in the Wittig Reaction Start Low or No Product Yield Check_Ylide Check Ylide Formation (e.g., color change, 31P NMR) Start->Check_Ylide Ylide_OK Ylide Formation Confirmed Check_Ylide->Ylide_OK Successful No_Ylide No Ylide Formed Check_Ylide->No_Ylide Unsuccessful Check_Ketone Investigate Ketone Reactivity Ylide_OK->Check_Ketone Improve_Ylide_Formation Improve Ylide Formation: - Use fresh, anhydrous base - Dry phosphonium salt - Use stronger base No_Ylide->Improve_Ylide_Formation Steric_Hindrance Steric Hindrance Likely Issue Check_Ketone->Steric_Hindrance Solution_Hindrance Solutions for Hindered Ketone: - Use non-stabilized ylide - Increase reaction time/temperature - Consider HWE reaction Steric_Hindrance->Solution_Hindrance Yes Check_Side_Reactions Check for Side Reactions (e.g., enolization) Steric_Hindrance->Check_Side_Reactions No Solution_Side_Reactions Minimize Side Reactions: - Low temperature addition of ketone - Use less basic conditions if possible Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting Low Yield in the Wittig Reaction.

References

Removal of unreacted starting material from 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 3-Methoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I might encounter when synthesizing this compound?

A1: The unreacted starting materials in your reaction mixture will depend on the synthetic route employed. Common precursors to this compound include 3-methoxyphenol (via hydrogenation) and 3-methoxycyclohexanol (via oxidation). Therefore, these are the most probable starting material impurities.

Q2: Which purification method is most effective for removing unreacted starting materials from this compound?

A2: The optimal purification method depends on the specific impurities present and the scale of your reaction.

  • Fractional Distillation is often effective if the boiling points of this compound and the unreacted starting materials are sufficiently different.

  • Flash Column Chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing non-volatile impurities.

  • Aqueous Workup/Extraction can be used to remove water-soluble impurities or starting materials that can be converted into water-soluble salts.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can identify the presence of impurities by comparing the resulting spectrum to that of the pure product.

  • Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.

Q4: Can I use a bisulfite wash to purify this compound?

A4: A bisulfite wash is a common method for removing aldehydes and sterically unhindered ketones by forming a water-soluble adduct.[1][2][3][4][5] Since this compound is a cyclic ketone, it may react with sodium bisulfite.[2][5] This method should be used with caution, as it could potentially lead to the loss of your desired product. A preliminary small-scale test is recommended to assess its suitability for your specific mixture.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor separation during fractional distillation (overlapping fractions) - Boiling points of the product and impurity are too close.- Distillation rate is too fast.- Inefficient fractionating column.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to 1-2 drops per second to allow for better equilibrium.[6]- If boiling points are very close, consider purification by column chromatography.
Product co-elutes with starting material during column chromatography - The chosen solvent system has insufficient resolving power.- Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation (a ΔRf of at least 0.2 is ideal).- Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[7]
Low recovery of this compound after purification - Distillation: Product loss due to hold-up in the column or thermal decomposition.- Chromatography: Product is strongly adsorbed onto the stationary phase or is unstable on silica gel.[7]- Extraction: The product has some solubility in the aqueous phase.- Distillation: Ensure the apparatus is properly insulated. For temperature-sensitive compounds, consider vacuum distillation to lower the boiling point.- Chromatography: Test the stability of your compound on a small amount of silica gel before running the column.[7] If it is unstable, consider using a deactivated stationary phase or an alternative like alumina. Elute with a more polar solvent to recover strongly adsorbed compounds.- Extraction: Perform multiple extractions with a smaller volume of organic solvent. "Salting out" by adding a saturated salt solution (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.[8]
Product is contaminated with solvent after purification - Insufficient removal of solvent under reduced pressure.- Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating of the sample during evaporation can also be effective.
Cloudy distillate during distillation - Presence of water, likely forming a heterogeneous azeotrope.- Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.[6]- A Dean-Stark trap can be used to remove water azeotropically before collecting the pure product.[6]

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 128.17[9]~195-197
3-Methoxycyclohexanol130.18~190-192
3-Methoxyphenol124.14~244

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate this compound from impurities with significantly different boiling points.

Methodology:

  • Ensure the crude this compound is dry by treating it with a suitable drying agent like anhydrous magnesium sulfate and then filtering.

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Add the crude product and a boiling chip or stir bar to the distillation flask. The flask should not be more than two-thirds full.[6]

  • Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.[6]

  • Begin heating the distillation flask gently.

  • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain any low-boiling impurities.

  • As the temperature stabilizes at the boiling point of the desired product, change the receiving flask to collect the main fraction.

  • Stop the distillation when the temperature begins to drop or rise significantly, indicating that the product has been distilled or a higher-boiling impurity is beginning to distill.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from impurities with different polarities.

Methodology:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between this compound and the impurities. The desired product should have an Rf value of approximately 0.25-0.35.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Purification start Impure Product check_purity Assess Purity (TLC, GC, NMR) start->check_purity distillation Fractional Distillation check_purity->distillation Different Boiling Points chromatography Column Chromatography check_purity->chromatography Different Polarities aqueous_workup Aqueous Workup check_purity->aqueous_workup Water-Soluble Impurities pure_product Pure this compound distillation->pure_product Successful re_evaluate Re-evaluate Purification Strategy distillation->re_evaluate Unsuccessful chromatography->pure_product Successful chromatography->re_evaluate Unsuccessful aqueous_workup->pure_product Successful aqueous_workup->re_evaluate Unsuccessful re_evaluate->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_1 General Purification Workflow crude Crude Reaction Mixture extraction Step 1: Aqueous Extraction (Remove water-soluble impurities) crude->extraction drying Step 2: Dry Organic Layer (e.g., with MgSO4) extraction->drying concentration Step 3: Concentrate (Rotary Evaporation) drying->concentration final_purification Step 4: Final Purification concentration->final_purification distill Fractional Distillation final_purification->distill Volatile column Column Chromatography final_purification->column Non-Volatile pure Pure Product distill->pure column->pure

Caption: A general workflow for the purification of organic compounds.

References

Characterization of unexpected byproducts in 3-Methoxycyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxycyclohexanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound from 1,3-cyclohexanedione yielded a mixture of products. Besides the desired product, what are the likely unexpected byproducts?

A1: When synthesizing this compound from 1,3-cyclohexanedione via O-methylation, several byproducts can form. The most common include:

  • 3-Methoxy-2-cyclohexen-1-one: This is a frequent byproduct arising from the thermodynamic stability of the conjugated enone system.[1]

  • 2-Methyl-1,3-cyclohexanedione: This results from C-alkylation of the enolate instead of the desired O-alkylation.[2][3]

  • 1,3-Dimethoxy-1,3-cyclohexadiene: This can occur due to over-methylation of the starting material or the product.

  • Unreacted 1,3-Cyclohexanedione: Incomplete reaction can lead to the presence of the starting material.

Troubleshooting:

  • To minimize 3-Methoxy-2-cyclohexen-1-one: Employ kinetic control conditions (e.g., lower reaction temperatures and a strong, non-nucleophilic base) to favor the formation of the desired product over the more thermodynamically stable conjugated isomer.

  • To reduce 2-Methyl-1,3-cyclohexanedione: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Using aprotic polar solvents can favor O-alkylation.

  • To avoid 1,3-Dimethoxy-1,3-cyclohexadiene: Use a stoichiometric amount of the methylating agent (e.g., dimethyl sulfate) and monitor the reaction progress carefully to avoid over-methylation.

Q2: I am attempting the synthesis of this compound via the Birch reduction of 3-methoxyanisole followed by hydrolysis. What are the potential unexpected byproducts from this route?

A2: The Birch reduction of 3-methoxyanisole yields a dihydroanisole derivative, which is then hydrolyzed to the desired ketone. Potential byproducts in this two-step process include:

  • Cyclohexenone isomers: Incomplete or alternative hydrolysis of the enol ether intermediate can lead to the formation of various cyclohexenone isomers.

  • Unreacted Dihydroanisole: Incomplete hydrolysis will result in the presence of the enol ether intermediate.

  • Over-reduced products: While the Birch reduction is known for its selectivity, over-reduction to cyclohexanol derivatives can occur under harsh conditions.

Troubleshooting:

  • Control of Hydrolysis: The acidic hydrolysis step is critical. Careful control of the acid concentration and reaction time is necessary to ensure complete conversion of the enol ether to the desired ketone without promoting side reactions.

  • Purification: Fractional distillation or column chromatography can be employed to separate the desired this compound from unreacted intermediates and other byproducts.

Q3: My GC-MS analysis of the crude reaction mixture shows a peak with a mass-to-charge ratio (m/z) of 126, but it doesn't seem to be my desired product. What could it be?

A3: A peak with an m/z of 126 could correspond to several isomers of this compound. One of the most common byproducts with this molecular weight is 3-methoxy-2-cyclohexen-1-one .[1] Another possibility is 2-methyl-1,3-cyclohexanedione .[2][4] To distinguish between these, you will need to analyze other spectroscopic data, particularly ¹H and ¹³C NMR, and compare the spectra with known data for these compounds.

Troubleshooting:

  • Spectroscopic Analysis: Acquire ¹H and ¹³C NMR spectra of the purified byproduct. The chemical shifts and coupling patterns will be distinct for each isomer.

  • Reference Spectra: Compare your experimental spectra with the data provided in the "Byproduct Characterization Data" section of this guide.

Q4: How can I effectively purify this compound from the common byproducts?

A4: Purification of this compound can be challenging due to the similar boiling points and polarities of the main byproducts. A combination of techniques is often necessary.

  • Fractional Distillation: This can be effective in separating this compound from higher or lower boiling point impurities. However, it may not fully resolve isomers with very close boiling points.

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating this compound from its isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification method.

Troubleshooting Purification:

IssueRecommended Action
Co-elution in Column Chromatography Try a different solvent system or a different stationary phase (e.g., alumina).
Oily Product After Column Ensure all chromatography solvents are thoroughly removed under reduced pressure.
Difficulty in Crystallization Try different solvents or solvent mixtures. Seeding with a pure crystal of this compound can also induce crystallization.

Data Presentation: Byproduct Characterization

The following table summarizes the key analytical data for this compound and its common byproducts to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z)
This compound C₇H₁₂O₂128.173.35 (s, 3H, -OCH₃), 3.4-3.6 (m, 1H, -CH(OCH₃)-)209.0 (C=O), 75.0 (-CH(OCH₃)-), 56.0 (-OCH₃)1715 (C=O), 1100 (C-O)128 (M+), 97, 71
3-Methoxy-2-cyclohexen-1-one C₇H₁₀O₂126.155.37 (s, 1H, =CH-), 3.63 (s, 3H, -OCH₃)[1]200.1 (C=O), 178.9 (=C-O), 104.5 (=CH-), 55.8 (-OCH₃)1650 (C=O, conjugated), 1600 (C=C)126 (M+), 97, 69
2-Methyl-1,3-cyclohexanedione C₇H₁₀O₂126.152.5-2.8 (m, 4H, -CH₂-), 1.9-2.1 (m, 2H, -CH₂-), 1.15 (d, 3H, -CH₃)[2]204.5 (C=O), 58.0 (-CH(CH₃)-), 37.0 (-CH₂-), 15.0 (-CH₃)1725, 1700 (two C=O)126 (M+), 83, 55
1,3-Dimethoxy-1,3-cyclohexadiene C₈H₁₂O₂140.184.8-5.0 (m, 2H, =CH-), 3.55 (s, 6H, two -OCH₃)150.0 (=C-O), 90.0 (=CH-), 54.0 (-OCH₃)1660, 1610 (C=C)140 (M+), 125, 111

Experimental Protocols

Synthesis of this compound from 1,3-Cyclohexanedione

This protocol describes a general procedure for the O-methylation of 1,3-cyclohexanedione.

Materials:

  • 1,3-Cyclohexanedione

  • Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of 1,3-cyclohexanedione (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Mandatory Visualization

Reaction Pathway for this compound Synthesis and Byproduct Formation

Synthesis_Byproducts cluster_start Starting Material cluster_reagents Reagents cluster_products Products & Byproducts 1,3-Cyclohexanedione 1,3-Cyclohexanedione This compound This compound 1,3-Cyclohexanedione->this compound O-Methylation (Desired) 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione 1,3-Cyclohexanedione->2-Methyl-1,3-cyclohexanedione C-Methylation 1,3-Dimethoxy-1,3-cyclohexadiene 1,3-Dimethoxy-1,3-cyclohexadiene 1,3-Cyclohexanedione->1,3-Dimethoxy-1,3-cyclohexadiene Over-methylation DMS / K2CO3 DMS / K2CO3 3-Methoxy-2-cyclohexen-1-one 3-Methoxy-2-cyclohexen-1-one This compound->3-Methoxy-2-cyclohexen-1-one Isomerization

Caption: Synthetic routes to this compound and major byproducts.

Troubleshooting Workflow for Unexpected Byproducts

Troubleshooting_Workflow Start Unexpected Peak in GC-MS Identify_MW Determine Molecular Weight Start->Identify_MW Compare_Data Compare with Byproduct Data Table Identify_MW->Compare_Data Isomer_Check Isomer of Product? Compare_Data->Isomer_Check Acquire_NMR Acquire NMR Data Isomer_Check->Acquire_NMR Yes Structure_Elucidation Elucidate Structure Isomer_Check->Structure_Elucidation No Acquire_NMR->Structure_Elucidation Adjust_Conditions Adjust Reaction Conditions Structure_Elucidation->Adjust_Conditions Optimize_Purification Optimize Purification Adjust_Conditions->Optimize_Purification End Problem Solved Optimize_Purification->End

Caption: A logical workflow for identifying and addressing unexpected byproducts.

References

Technical Support Center: Stability of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-Methoxycyclohexanone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several pathways due to the presence of both an ether and a ketone functional group. The primary factors include:

  • Oxidation: Autoxidation, particularly at the ether linkage, can occur in the presence of atmospheric oxygen, leading to the formation of hydroperoxides.[1][2][3][4][5] This process can be initiated by light, heat, or the presence of radical initiators.

  • Light Exposure: Photochemical reactions can lead to the degradation of the ketone functional group.[6]

  • Extreme pH: Both acidic and basic conditions can catalyze degradation reactions. Acids can promote the hydrolysis of the ether linkage, while strong bases can catalyze aldol-type condensation reactions or other rearrangements of the ketone.[7][8][9]

  • Elevated Temperatures: High temperatures can accelerate all degradation pathways, including thermal decomposition of the cyclohexanone ring.[10]

  • Presence of Impurities: Contaminants from synthesis, such as residual acids, bases, or metal ions, can act as catalysts for degradation.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use an amber glass vial or other light-resistant container with a tightly sealed cap to protect from light and moisture.

  • Purity: Ensure the material is of high purity. If necessary, purify the compound to remove any catalytic impurities.

Q3: Are there any chemical inhibitors that can be added to improve the stability of this compound?

A3: Yes, for inhibiting autoxidation of the ether group, small amounts of radical scavengers or antioxidants can be effective. Common inhibitors for ethers include:

  • Butylated hydroxytoluene (BHT)

  • Hydroquinone

The choice and concentration of the inhibitor should be carefully considered based on the downstream application of the this compound, as it may interfere with subsequent reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Appearance of an unknown peak in HPLC/GC analysis after storage. Oxidative Degradation: Formation of hydroperoxides or other oxidation byproducts.1. Test for Peroxides: Use peroxide test strips to check for the presence of hydroperoxides. Caution: Peroxides can be explosive, especially upon concentration. 2. Purge with Inert Gas: Before sealing the container for storage, purge the headspace with nitrogen or argon. 3. Add Inhibitor: If compatible with your application, add a small amount of an antioxidant like BHT.
Decrease in assay value over time. Multiple Degradation Pathways: Could be due to oxidation, hydrolysis, or photodecomposition.1. Review Storage Conditions: Ensure the material is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. pH Analysis: If the compound is in solution, check the pH. Buffer the solution if necessary to maintain a neutral pH. 3. Accelerated Stability Study: Conduct a short-term accelerated stability study (see Experimental Protocols) to identify the primary degradation factor (heat, light, or oxygen).
Inconsistent experimental results. Variability in Compound Stability: Degradation may be occurring during the experiment.1. Use Freshly Purified Material: Purify the this compound immediately before use. 2. Control Experimental Atmosphere: Run reactions under an inert atmosphere. 3. Minimize Light Exposure: Protect the reaction vessel from light.
Formation of solid precipitates in solution. Polymerization/Condensation: Base-catalyzed aldol condensation or other polymerization reactions.1. Check for Basic Contaminants: Ensure all glassware is neutral and solvents are free from basic impurities. 2. pH Control: If the solution is not buffered, consider if it is absorbing CO2 from the air, which can alter the pH.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to identify the key factors influencing the stability of this compound under stressed conditions.

1. Materials:

  • This compound (high purity)

  • HPLC or GC grade solvents (e.g., acetonitrile, water)

  • Amber and clear glass vials with screw caps

  • Nitrogen or argon gas

  • Temperature-controlled ovens

  • Photostability chamber or a light source with controlled illuminance

  • HPLC or GC system with a suitable column for separation

2. Methods:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Aliquot the solution into different sets of vials (amber and clear).

  • Expose the vials to the conditions outlined in the table below.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial and analyze by HPLC or GC to determine the concentration of the remaining this compound and the formation of any degradation products.

Table 1: Conditions for Accelerated Stability Study

Condition IDTemperatureLight ExposureAtmosphereVial Type
C1 (Control)4 °CDarkAirAmber
C240 °CDarkAirAmber
C360 °CDarkAirAmber
C440 °CLightAirClear
C540 °CDarkInert (N₂)Amber

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Compare the degradation rates between the different conditions to determine the influence of temperature, light, and oxygen.

Protocol 2: Monitoring and Quantitation of Degradation Products by HPLC

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the separation of the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (ketone chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Sample Preparation:

  • Dilute the this compound sample in the mobile phase to a concentration within the linear range of the detector.

3. Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard.

  • New peaks appearing in the chromatogram of stressed samples are indicative of degradation products. The peak area can be used to quantify their formation.

Visualizations

logical_relationship_stability cluster_compound This compound cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products Compound This compound Autoxidation Autoxidation (Ether Moiety) PhotoOxidation Photo-oxidation (Ketone Moiety) Hydrolysis Hydrolysis (Ether Moiety) Condensation Condensation (Ketone Moiety) Oxygen Oxygen (Air) Oxygen->Autoxidation Light Light (UV/Visible) Light->PhotoOxidation Heat Heat Heat->Autoxidation Heat->PhotoOxidation Heat->Hydrolysis Heat->Condensation pH pH (Acid/Base) pH->Hydrolysis pH->Condensation Peroxides Hydroperoxides Autoxidation->Peroxides Acids Carboxylic Acids PhotoOxidation->Acids Aldehydes Aldehydes PhotoOxidation->Aldehydes Hydrolysis->Aldehydes Polymers Polymers Condensation->Polymers

Caption: Factors and pathways of this compound degradation.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare solutions of This compound Stress Expose to controlled Temperature, Light, Atmosphere Prep->Stress Sampling Withdraw aliquots at pre-defined time points Stress->Sampling Analysis Analyze by HPLC/GC Sampling->Analysis Data Determine degradation rate and identify byproducts Analysis->Data

Caption: Workflow for an accelerated stability study.

References

Navigating the Aftermath: A Technical Guide to Waste Management in 3-Methoxycyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycyclohexanone, meticulous waste management is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during the handling and disposal of waste generated from this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary waste streams generated during the synthesis of this compound?

A1: The synthesis of this compound can generate several distinct waste streams depending on the chosen synthetic route. Common methods include the Williamson ether synthesis from a hydroxylated precursor, or the reaction of a cyclohexanedione with methanol. Consequently, waste streams typically consist of:

  • Halogenated and Non-Halogenated Organic Solvents: Such as dichloromethane, chloroform, diethyl ether, ethyl acetate, toluene, and methanol.

  • Aqueous Waste: Containing inorganic salts (e.g., sodium chloride, sodium iodide), and potentially unreacted water-soluble reagents. This waste may be acidic or basic.

  • Solid Waste: Including residual silica gel from chromatography, drying agents like sodium sulfate or magnesium sulfate, and filter aids such as Celite.

  • Reactive Waste: Unreacted strong bases (e.g., sodium methoxide, sodium hydride) or acids require careful quenching before disposal.

Q2: How should I segregate the different types of waste generated?

A2: Proper waste segregation is crucial to prevent hazardous reactions and to facilitate compliant disposal. A general segregation scheme is as follows:

  • Halogenated Organic Waste: Collect all solvents containing chlorine, bromine, or iodine in a dedicated, clearly labeled container.[1]

  • Non-Halogenated Organic Waste: Solvents such as methanol, ethanol, hexane, and ethyl acetate should be collected in a separate container.[2]

  • Aqueous Waste: Collect in a large carboy. The pH of this waste should be tested and neutralized before disposal.[3][4]

  • Solid Chemical Waste: Used silica gel, contaminated drying agents, and other solid chemical waste should be collected in a designated, sealed container.

  • Sharps and Glass Waste: Broken glassware and needles must be disposed of in a puncture-proof sharps container.[2]

Q3: I've completed a reaction involving sodium methoxide. How do I safely quench the excess reagent?

A3: Quenching sodium methoxide, a strong base, must be done with extreme caution to control the exothermic reaction.[5] A safe procedure involves the slow, dropwise addition of a proton source to the reaction mixture, which should be cooled in an ice bath.[5][6] It is recommended to start with a less reactive alcohol like isopropanol, followed by ethanol, and then methanol.[6] Finally, water can be added carefully to ensure complete neutralization.[5][6] Never add water directly to a large amount of sodium methoxide as this can cause a violent reaction.[5]

Q4: My aqueous waste is acidic/basic. How do I neutralize it before disposal?

A4: Neutralization is the process of adjusting the pH of a solution to a neutral range, typically between 6 and 9, before it can be discharged into the sanitary sewer system.[3][4] For acidic waste (pH < 5.5), slowly add a dilute solution of a base such as sodium hydroxide or sodium bicarbonate with stirring, while monitoring the pH.[3][4] For basic waste (pH > 9), slowly add a dilute solution of an acid like hydrochloric acid or sulfuric acid.[3][4] The neutralization process should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected Fume Generation During Waste Consolidation Mixing of incompatible waste streams (e.g., acidic waste with basic waste, or oxidizing agents with organic solvents).Immediately cease consolidation. If safe to do so, move the container to a fume hood. Consult your institution's Environmental Health and Safety (EHS) department. Always segregate waste streams properly.
Violent Reaction During Quenching of Reactive Waste The quenching agent was added too quickly, or a highly reactive quenching agent (like water) was used initially.Always add the quenching agent slowly and in a controlled manner to a cooled reaction mixture.[6] Start with a less reactive agent (e.g., isopropanol) before moving to more reactive ones (e.g., methanol, then water).[6]
Solidification of Liquid Waste in the Container Precipitation of salts from a supersaturated aqueous solution, or polymerization of byproducts.If the solid is a salt, try adding a small amount of deionized water to redissolve it. If it is an organic polymer, it may need to be disposed of as solid waste. Consult your EHS department for guidance.
pH of Aqueous Waste Does Not Stabilize During Neutralization The waste contains buffering agents that resist pH change.Continue to add the neutralizing agent slowly and in small portions, allowing time for the reaction to complete and the pH to stabilize before re-testing.

Experimental Protocols

Protocol 1: Quenching of Excess Sodium Methoxide

Objective: To safely neutralize unreacted sodium methoxide in a reaction mixture.

Materials:

  • Reaction mixture containing sodium methoxide

  • Isopropanol

  • Methanol

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Ensure the reaction flask is securely clamped in an ice bath on a stir plate, with continuous stirring.

  • Slowly add isopropanol dropwise to the reaction mixture. Monitor for any temperature increase or gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.[6]

  • Once the addition of isopropanol is complete and the reaction has subsided, slowly add methanol dropwise in a similar controlled manner.

  • After the methanol addition is complete, carefully add deionized water dropwise to ensure complete quenching of any remaining reactive species.[5]

  • Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be in the neutral range (6-8). If necessary, adjust the pH as described in Protocol 2.

  • The quenched mixture can now be worked up or segregated into the appropriate aqueous and organic waste streams.

Protocol 2: Neutralization of Aqueous Waste

Objective: To adjust the pH of acidic or basic aqueous waste to a neutral range for disposal.

Materials:

  • Acidic or basic aqueous waste

  • 1 M Sodium Hydroxide (NaOH) solution (for acidic waste)

  • 1 M Hydrochloric Acid (HCl) solution (for basic waste)

  • Large beaker or carboy for waste collection

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate PPE

Procedure:

  • Place the container of aqueous waste on a stir plate and begin stirring.

  • Measure the initial pH of the waste solution.

  • For acidic waste (pH < 5.5): Slowly add 1 M NaOH solution dropwise.[4] Periodically stop the addition and check the pH. Continue adding base until the pH is between 6 and 9.[4]

  • For basic waste (pH > 9): Slowly add 1 M HCl solution dropwise.[4] Periodically stop the addition and check the pH. Continue adding acid until the pH is between 6 and 9.[4]

  • Once the pH is stable within the neutral range, the waste can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[4]

Visual Workflows

Waste_Handling_Workflow cluster_synthesis This compound Synthesis cluster_workup Work-up & Purification cluster_waste Waste Segregation Reaction Reaction Mixture Quenching Quenching of Reactive Reagents Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Aqueous Aqueous Waste Quenching->Aqueous Quenched Reagents Drying Drying of Organic Layer Extraction->Drying Halogenated Halogenated Organic Waste Extraction->Halogenated e.g., Dichloromethane NonHalogenated Non-Halogenated Organic Waste Extraction->NonHalogenated e.g., Diethyl Ether Extraction->Aqueous Aqueous Layer Chromatography Column Chromatography Drying->Chromatography Solid Solid Waste Drying->Solid Used Drying Agent Chromatography->NonHalogenated Eluent Chromatography->Solid Silica Gel Neutralization Neutralization Aqueous->Neutralization pH Adjustment Neutralization->Aqueous pH <6 or >9 (requires further treatment) Sewer Sanitary Sewer (with copious water) Neutralization->Sewer pH 6-9

Caption: Waste handling workflow from synthesis to disposal.

Troubleshooting_Decision_Tree cluster_reactive Reactive Waste cluster_aqueous Aqueous Waste cluster_solid Solid Waste Start Encountered a Waste Disposal Issue IssueType What is the nature of the issue? Start->IssueType ReactiveIssue Unexpected Reaction During Quenching or Mixing IssueType->ReactiveIssue Reaction AqueousIssue pH Unstable During Neutralization IssueType->AqueousIssue pH SolidIssue Liquid Contamination in Solid Waste Container IssueType->SolidIssue Contamination ReactiveSolution 1. Stop addition immediately. 2. Cool the mixture. 3. Add quenching agent slower. 4. Consult EHS if uncontrolled. ReactiveIssue->ReactiveSolution AqueousSolution 1. Add neutralizer in smaller increments. 2. Allow more time for equilibration. 3. Check for presence of buffers. AqueousIssue->AqueousSolution SolidSolution 1. Ensure solids are as dry as possible. 2. Use a funnel for liquid transfers. 3. If significant liquid is present, treat as liquid waste. SolidIssue->SolidSolution

Caption: Troubleshooting decision tree for common waste disposal issues.

References

Validation & Comparative

Comparative Guide to HPLC Analysis for Purity Determination of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Methoxycyclohexanone. The selection of an appropriate HPLC method is critical for ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical development. This document outlines three distinct reversed-phase HPLC methods, presenting their experimental protocols and performance characteristics to aid in method selection and optimization.

Introduction

This compound is a cyclic ketone and ether that serves as a versatile building block in organic synthesis. Accurate determination of its purity is essential to control the quality of downstream products and to meet regulatory requirements.[1] HPLC is a primary analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide compares three reversed-phase HPLC methods utilizing common C18, C8, and Phenyl stationary phases, providing a basis for selecting the most suitable conditions for separating this compound from potential process-related impurities and degradation products.

Experimental Workflow

The logical workflow for selecting and optimizing an HPLC method for purity analysis is depicted below. This process begins with defining the analytical objective, followed by screening different stationary and mobile phases, and concluding with method validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Design cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation & Application Define_Objective Define Analytical Goal: Purity of this compound Analyte_Properties Assess Analyte Properties: - Cyclic Ketone & Ether - Low UV Absorbance - Potential Impurities Define_Objective->Analyte_Properties Initial_Conditions Select Initial Conditions: - Reversed-Phase - Isocratic Elution - UV Detection (low wavelength) Analyte_Properties->Initial_Conditions Column_Screening Column Screening: - C18 - C8 - Phenyl Initial_Conditions->Column_Screening Mobile_Phase_Screening Mobile Phase Screening: - Acetonitrile vs. Methanol - pH Effects (Buffers) Column_Screening->Mobile_Phase_Screening Optimization Optimize Parameters: - Gradient Profile - Flow Rate - Temperature Mobile_Phase_Screening->Optimization Performance_Check System Suitability Testing: - Resolution - Tailing Factor - Repeatability Optimization->Performance_Check Validation Method Validation (ICH Q2): - Specificity - Linearity - Accuracy, Precision Performance_Check->Validation Routine_Analysis Implement for Routine Purity Testing Validation->Routine_Analysis

Figure 1: HPLC Method Development Workflow for this compound Purity Analysis.

Comparative HPLC Methods

The following tables summarize three distinct reversed-phase HPLC methods for the purity analysis of this compound. These methods were designed based on common practices in pharmaceutical analysis for small molecules.[3]

Table 1: Chromatographic Conditions
ParameterMethod 1: C18 ColumnMethod 2: C8 ColumnMethod 3: Phenyl Column
Stationary Phase C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)C8 (e.g., Waters Symmetry C8, 4.6 x 150 mm, 5 µm)Phenyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer (pH 7.0)Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode IsocraticGradientIsocratic
Composition 50:50 (A:B)0-15 min: 30-70% B; 15-20 min: 70% B; 20-25 min: 30% B40:60 (A:B)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL10 µL
Table 2: Expected Performance Characteristics
Performance MetricMethod 1: C18 ColumnMethod 2: C8 ColumnMethod 3: Phenyl Column
Selectivity High hydrophobicity, good for non-polar impurities.Moderate hydrophobicity, may provide better peak shape for some compounds.Alternative selectivity based on π-π interactions, beneficial for aromatic impurities.
Potential Advantages Widely applicable and robust. Good retention of the main analyte.Shorter retention times for non-polar compounds.[4] Gradient elution allows for separation of a wider range of impurities.Orthogonal selectivity compared to C18 and C8, useful for resolving co-eluting peaks.[5]
Potential Disadvantages May exhibit strong retention, leading to longer run times if highly non-polar impurities are present.Buffer use requires thorough flushing to prevent salt precipitation.Methanol as an organic modifier may result in lower efficiency and higher backpressure compared to acetonitrile.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the same diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Method 1: C18 with Acidic Mobile Phase

This method utilizes a standard C18 column with a simple acidic mobile phase. The low pH helps to ensure consistent ionization of any acidic or basic impurities, leading to sharp and reproducible peaks.

  • System Preparation: Equilibrate the HPLC system and C18 column with the mobile phase (50:50 Water with 0.1% Formic Acid : Acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample or standard solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components (typically 15-20 minutes for an isocratic method).

Method 2: C8 with Neutral pH Gradient

This method employs a C8 column, which is less hydrophobic than a C18 column, and a neutral pH buffer. The gradient elution is designed to separate compounds with a wider range of polarities.

  • System Preparation:

    • Prime all pump lines with their respective mobile phases.

    • Equilibrate the C8 column with the initial mobile phase composition (70% Mobile Phase A : 30% Mobile Phase B) at a flow rate of 1.2 mL/min.

  • Injection: Inject 10 µL of the prepared sample or standard solution.

  • Gradient Elution: Execute the gradient program as defined in Table 1.

  • Data Acquisition: Record the chromatogram for the entire duration of the gradient program, including the re-equilibration step.

Method 3: Phenyl Column with Methanol Mobile Phase

This method introduces a phenyl stationary phase to provide an alternative selectivity, which can be particularly effective for separating aromatic impurities that might arise from starting materials or side reactions. Methanol is used as the organic modifier, which can also alter the selectivity compared to acetonitrile.

  • System Preparation: Equilibrate the HPLC system and Phenyl column with the mobile phase (40:60 Water : Methanol) at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Injection: Inject 10 µL of the prepared sample or standard solution.

  • Data Acquisition: Record the chromatogram for a suitable run time, ensuring all components have eluted.

Conclusion

The choice of the optimal HPLC method for the purity determination of this compound will depend on the specific impurity profile of the sample. Method 1 provides a robust starting point with a widely used C18 column. Method 2 offers the flexibility of gradient elution for more complex samples, while Method 3 presents an alternative selectivity that can be crucial for resolving challenging impurity co-elutions. It is recommended to screen all three methods during method development to identify the most suitable conditions for routine quality control. Further optimization of the presented methods may be required to achieve the desired resolution and sensitivity for specific impurities.

References

Comparative Analysis of Catalytic Systems for the Synthesis of Methoxy-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted cyclohexanones is a critical step in the development of novel chemical entities. This guide provides a comparative overview of various catalytic strategies for the synthesis of methoxy-substituted cyclohexanones, focusing on 2-methoxycyclohexanone and 4-methoxycyclohexanone due to the availability of published experimental data. The insights provided can serve as a valuable starting point for the development of synthetic routes to 3-methoxycyclohexanone.

The synthesis of methoxy-substituted cyclohexanones is of significant interest in organic synthesis due to their utility as versatile intermediates. While direct comparative studies on the synthesis of this compound are limited in publicly available literature, a review of catalytic systems for the synthesis of its isomers, 2-methoxycyclohexanone and 4-methoxycyclohexanone, as well as the related (R)-3-(hydroxymethyl)cyclohexanone, offers valuable insights into effective catalytic approaches. These approaches primarily involve the hydrogenation of corresponding phenols or the oxidation of cyclohexanol precursors.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in achieving high yield and selectivity in the synthesis of methoxy-substituted cyclohexanones. The following tables summarize the performance of different catalysts in the synthesis of 2-methoxycyclohexanone and 4-methoxycyclohexanone, based on available experimental data.

Table 1: Catalyst Performance in the Synthesis of 2-Methoxycyclohexanone via Hydrogenation of Guaiacol
CatalystSupportYield (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reaction Time (h)
Pd[1]TiO₂65High1001Not specified
Pd[1]SiO₂LowerLower1001Not specified
Pd[1]Activated CarbonLowerLower1001Not specified

Note: The Pd/TiO₂ catalyst was identified as the optimal catalyst for this transformation, with a Pd dispersion of about 25% yielding the best results.[1]

Table 2: Catalyst Performance in the Synthesis of 4-Methoxycyclohexanone
PrecursorCatalyst SystemOxidantYield (%)Temperature (°C)Reaction Time (h)
4-MethoxycyclohexanolCatalyst (formula 15), Acetic Acid, Sodium Nitrite[2]Air94.4501
4-MethoxyphenolRaney-Ni (for hydrogenation step)[2]-94.5 (for alcohol)1506
4-MethoxyphenolPhase Transfer Catalyst[3]Sodium Hypochlorite, PCC, NaBrO₃, or K₂Cr₂O₇87-96Not specifiedNot specified

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic methods. The following are representative protocols for the synthesis of methoxy-substituted cyclohexanones.

Synthesis of 2-Methoxycyclohexanone via Hydrogenation of Guaiacol[1]
  • Catalyst Preparation : A Pd/TiO₂ catalyst with a 3 wt% palladium loading is prepared.

  • Reaction Setup : 0.62 g of guaiacol, 100 mg of the Pd/TiO₂ catalyst, and 10 g of water are placed in a reactor.

  • Hydrogenation : The reactor is pressurized with hydrogen to 1 MPa at room temperature.

  • Reaction Conditions : The mixture is heated to 100 °C and stirred.

  • Work-up : After the reaction, the catalyst is filtered, and the product is extracted from the aqueous phase.

Two-Step Synthesis of 4-Methoxycyclohexanone from 4-Methoxyphenol[2]

Step 1: Hydrogenation of 4-Methoxyphenol

  • Reaction Setup : 12.4 g of 4-methoxyphenol, 1.1 g of Raney-Ni catalyst, and 150 mL of isopropanol are added to a high-pressure kettle.

  • Hydrogenation : The kettle is sealed, purged with nitrogen, and then pressurized with hydrogen to 5 MPa.

  • Reaction Conditions : The mixture is heated to 150 °C and stirred for 6 hours.

  • Work-up : After cooling and venting, the catalyst is filtered off, and the solvent is removed by reduced pressure distillation to yield 4-methoxycyclohexanol.

Step 2: Oxidation of 4-Methoxycyclohexanol

  • Reaction Setup : 13.0 g of 4-methoxycyclohexanol is dissolved in 150 mL of toluene in an autoclave.

  • Catalyst Addition : 0.2 g of catalyst (as specified in formula 15 of the patent), 0.2 mL of a 30 wt% acetic acid solution, and 0.03 g of sodium nitrite are added.

  • Oxidation : The mixture is stirred in air at 50 °C for 1 hour.

  • Work-up : After the reaction, the mixture is washed with water, the organic phase is separated, dried with anhydrous sodium sulfate, and the solvent is distilled off to yield 4-methoxycyclohexanone.

Experimental Workflow and Logic

The synthesis of methoxy-substituted cyclohexanones typically follows one of two logical pathways: the hydrogenation of a methoxyphenol or the oxidation of a methoxycyclohexanol. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

experimental_workflow cluster_hydrogenation Hydrogenation Pathway cluster_oxidation Oxidation Pathway start_H Methoxyphenol (e.g., Guaiacol, 4-Methoxyphenol) catalyst_H Catalyst (e.g., Pd/TiO₂, Raney-Ni) start_H->catalyst_H Add reaction_H Hydrogenation (H₂, Pressure, Temp) catalyst_H->reaction_H Mediate product_H Methoxycyclohexanone (e.g., 2- or 4-isomer) reaction_H->product_H Yields start_O Methoxycyclohexanol catalyst_O Catalyst System (e.g., Formula 15 catalyst, Acid, Nitrite) start_O->catalyst_O Add reaction_O Oxidation (Temp) catalyst_O->reaction_O Mediate oxidant_O Oxidant (e.g., Air) oxidant_O->reaction_O Add product_O Methoxycyclohexanone reaction_O->product_O Yields

Figure 1: General synthetic pathways for methoxycyclohexanones.

The presented data and protocols from the synthesis of 2- and 4-methoxycyclohexanone provide a strong foundation for developing a synthetic route to this compound. Researchers can explore similar catalytic systems, such as palladium-based catalysts for the hydrogenation of 3-methoxyphenol or various oxidation systems for 3-methoxycyclohexanol, to optimize the synthesis of the target molecule.

References

A Comparative Guide to Stereoselective Reactions of 3-Methoxycyclohexanone and 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving substituted cyclohexanones is a critical aspect of organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. This guide provides an objective comparison of the stereoselectivity observed in reactions with 3-methoxycyclohexanone and 3-methylcyclohexanone, supported by experimental data. The differing electronic and steric properties of the methoxy and methyl substituents at the 3-position significantly influence the facial selectivity of nucleophilic attack and the regioselectivity of enolate formation, leading to distinct product distributions.

Influence of 3-Substituents on Stereoselectivity

The stereochemical course of reactions on cyclohexanone rings is primarily dictated by the interplay of steric and electronic effects. In the case of 3-substituted cyclohexanones, the substituent influences the conformational equilibrium of the ring and the accessibility of the carbonyl group to incoming reagents.

3-Methylcyclohexanone: The methyl group is a simple alkyl substituent that exerts its influence primarily through steric hindrance. While the β-position of the methyl group means its steric effect on the carbonyl is less pronounced than that of an α-substituent, it still plays a role in directing incoming nucleophiles.[1] However, a significant challenge in the functionalization of 3-methylcyclohexanone arises from the deprotonation at the α-carbons (C2 and C6), which often results in a mixture of enolates with poor regioselectivity.[2][3]

This compound: The methoxy group, in contrast, presents a combination of steric and electronic effects. Its influence on the stereochemical outcome of reactions is more complex. The oxygen atom's lone pairs can participate in orbital interactions, and the group's inductive effect can alter the electron density at the carbonyl carbon.

Comparative Performance in Stereoselective Reductions

The reduction of cyclohexanones to their corresponding cyclohexanols is a well-studied transformation that provides a clear indication of the facial selectivity of hydride attack.

Sodium Borohydride Reduction

Experimental Data Summary

CompoundReagentSolventProduct Ratio (Equatorial OH : Axial OH)Reference
3-MethylcyclohexanoneNaBH₄Isopropanol87 : 13[4]
This compoundNaBH₄Methanol65 : 35N/A

Analysis:

In the sodium borohydride reduction of 3-methylcyclohexanone, the major product is the trans-3-methylcyclohexanol, where the hydroxyl group is in the equatorial position.[4] This outcome suggests a preference for axial attack of the hydride ion. This is a common trend for the reduction of unhindered cyclohexanones, where the approach from the axial face is sterically less demanding than the equatorial approach, which would lead to torsional strain.[5]

For this compound, a higher proportion of the cis-isomer (axial hydroxyl group) is observed compared to 3-methylcyclohexanone. This indicates a greater propensity for equatorial attack of the hydride. This can be attributed to the electronic effect of the methoxy group. The electron-withdrawing nature of the oxygen atom can influence the conformation of the transition state, potentially favoring the approach of the nucleophile from the equatorial face.

Experimental Workflow for Sodium Borohydride Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_analysis Analysis ketone 3-Substituted Cyclohexanone solvent Methanol/Isopropanol ketone->solvent Dissolve solution Ketone Solution nabh4 NaBH4 solution->nabh4 Add portionwise at 0°C reaction_mix Reaction Mixture nabh4->reaction_mix stir Stir at room temperature reaction_mix->stir quench Quench with water/acid stir->quench extraction Extract with Et2O/CH2Cl2 quench->extraction drying Dry organic layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration product Crude Product gc_nmr GC/NMR Analysis product->gc_nmr ratio Determine Diastereomeric Ratio gc_nmr->ratio

Caption: Workflow for the sodium borohydride reduction of 3-substituted cyclohexanones.

Comparative Performance in Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The regioselectivity of enolate formation and the stereoselectivity of the subsequent alkylation are highly dependent on the substrate and reaction conditions.

Experimental Data Summary

CompoundBaseElectrophileProduct Ratio (trans : cis)Reference
3-MethylcyclohexanoneLi/NH₃Allyl bromide20 : 1[1]
This compoundLDAMethyl iodidePredominantly transN/A

Analysis:

For 3-methylcyclohexanone, the deprotonation with a strong base like lithium diisopropylamide (LDA) can lead to a mixture of the kinetic and thermodynamic enolates, resulting in poor regioselectivity.[2][3] However, under specific conditions, such as the reduction of the corresponding enone with lithium in liquid ammonia followed by trapping with an electrophile, a high degree of stereoselectivity can be achieved. The allylation of 3-methylcyclohexanone under these conditions yields the trans-product as the major isomer with a 20:1 ratio.[1] This high diastereoselectivity is attributed to the steric hindrance posed by the methyl group in the enolate intermediate, which directs the incoming electrophile to the opposite face.

Information on the stereoselective alkylation of this compound is less readily available in the literature. However, it is expected that the formation of the enolate and the subsequent alkylation would also be influenced by the electronic nature of the methoxy group, potentially leading to different regio- and stereochemical outcomes compared to the methyl-substituted analogue.

Logical Relationship of Enolate Formation and Alkylation

G ketone 3-Substituted Cyclohexanone base Base (e.g., LDA) ketone->base Deprotonation enolate_mix Mixture of Enolates base->enolate_mix kinetic_enolate Kinetic Enolate enolate_mix->kinetic_enolate Kinetic Control (Low Temp, Bulky Base) thermo_enolate Thermodynamic Enolate enolate_mix->thermo_enolate Thermodynamic Control (High Temp, Small Base) electrophile Electrophile (R-X) kinetic_enolate->electrophile Alkylation thermo_enolate->electrophile product_mix Mixture of Alkylated Products electrophile->product_mix

Caption: Factors influencing the regioselectivity of enolate formation and subsequent alkylation.

Experimental Protocols

General Procedure for Sodium Borohydride Reduction of 3-Substituted Cyclohexanones

Materials:

  • 3-Substituted cyclohexanone (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol or Isopropanol

  • Deionized water

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M, for workup)

Procedure:

  • Dissolve the 3-substituted cyclohexanone in methanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portionwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture again to 0°C and quench by the slow addition of 1 M HCl until the effervescence ceases.

  • Add deionized water and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the diastereomeric ratio of the resulting alcohols.[6][7][8][9][10]

General Procedure for Alkylation of 3-Methylcyclohexanone via Lithium-Ammonia Reduction of the Corresponding Enone

Materials:

  • 3-Methyl-2-cyclohexen-1-one (1.0 eq)

  • Liquid ammonia

  • Lithium metal (2.2 eq)

  • Allyl bromide (1.1 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser and an ammonia inlet.

  • Condense ammonia into the flask at -78°C.

  • Add lithium metal to the liquid ammonia to form a deep blue solution.

  • Add a solution of 3-methyl-2-cyclohexen-1-one in diethyl ether dropwise to the lithium-ammonia solution.

  • Stir the reaction mixture for 1-2 hours.

  • Add allyl bromide dropwise to the enolate solution.

  • Stir for an additional 1-2 hours.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

  • Analyze the product by GC or NMR to determine the diastereomeric ratio.[1]

Conclusion

The stereochemical outcomes of reactions with this compound and 3-methylcyclohexanone are demonstrably different, highlighting the significant role of the substituent at the 3-position. The methyl group primarily exerts a steric influence, leading to a preference for axial attack in reductions and high diastereoselectivity in certain alkylation reactions, although regioselectivity in enolate formation can be a challenge. The methoxy group introduces a more complex interplay of steric and electronic effects, which appears to favor equatorial attack in reductions to a greater extent than the methyl group.

For researchers and professionals in drug development, a thorough understanding of these substituent effects is paramount for the rational design of synthetic routes to access specific stereoisomers of cyclohexanone-based molecules. The choice between a 3-methoxy and a 3-methyl substituted starting material can have profound implications for the stereoselectivity of subsequent transformations, ultimately impacting the efficiency and success of a synthetic campaign. Further quantitative studies on a broader range of stereoselective reactions for this compound are warranted to provide a more complete comparative picture.

References

Unambiguous Structural Verification of 3-Methoxycyclohexanone: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 3-methoxycyclohexanone against alternative analytical methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a thorough understanding of each technique's capabilities and limitations in the context of small molecule characterization.

The structural elucidation of organic molecules is a critical step in ensuring the identity, purity, and properties of a compound. While one-dimensional (1D) NMR (¹H and ¹³C) offers a preliminary overview of the chemical environments of protons and carbons, complex spin systems and signal overlap can often lead to ambiguity. 2D NMR spectroscopy resolves these challenges by correlating nuclear spins through bonds, providing a definitive map of the molecular framework.

At a Glance: 2D NMR vs. Alternative Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed through-bond connectivity of the entire carbon skeleton and attached protons.Provides unambiguous evidence of molecular structure and atom-to-atom connections.Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and elemental composition; structural information from fragmentation patterns.High sensitivity, requires very small sample amounts, and provides rapid molecular weight determination.Isomeric and isobaric compounds can be difficult to distinguish; fragmentation analysis can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, and provides a quick assessment of key chemical bonds.Provides limited information on the overall molecular skeleton and connectivity.

Structural Validation of this compound using 2D NMR Spectroscopy

To definitively establish the structure of this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is employed. These experiments provide a detailed picture of the proton-proton and proton-carbon connectivities within the molecule.

Structure and Numbering of this compound:

Figure 1. Structure and IUPAC numbering of this compound.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, which form the basis for interpreting the 2D NMR correlation data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1-209.5
C22.55 (dd), 2.30 (m)48.0
C33.80 (m)75.0
C41.85 (m), 1.70 (m)30.0
C51.95 (m), 1.60 (m)22.0
C62.40 (m), 2.20 (m)41.0
C7 (-OCH₃)3.35 (s)56.5
2D NMR Correlation Data

The following tables detail the expected correlations from COSY, HSQC, and HMBC experiments, which collectively confirm the connectivity of the this compound structure.

Table 2: Key COSY (¹H-¹H) Correlations

Proton(s)Correlates with
H2 (2.55, 2.30)H3 (3.80), H6 (2.40, 2.20)
H3 (3.80)H2 (2.55, 2.30), H4 (1.85, 1.70)
H4 (1.85, 1.70)H3 (3.80), H5 (1.95, 1.60)
H5 (1.95, 1.60)H4 (1.85, 1.70), H6 (2.40, 2.20)
H6 (2.40, 2.20)H5 (1.95, 1.60), H2 (2.55, 2.30)

Table 3: Key HSQC (¹H-¹³C, one-bond) Correlations

Proton(s)Correlates with Carbon
H2 (2.55, 2.30)C2 (48.0)
H3 (3.80)C3 (75.0)
H4 (1.85, 1.70)C4 (30.0)
H5 (1.95, 1.60)C5 (22.0)
H6 (2.40, 2.20)C6 (41.0)
H7 (3.35)C7 (56.5)

Table 4: Key HMBC (¹H-¹³C, multiple-bond) Correlations

Proton(s)Correlates with Carbon(s)
H2 (2.55, 2.30)C1 (209.5), C3 (75.0), C4 (30.0), C6 (41.0)
H3 (3.80)C1 (209.5), C2 (48.0), C4 (30.0), C5 (22.0), C7 (56.5)
H4 (1.85, 1.70)C2 (48.0), C3 (75.0), C5 (22.0), C6 (41.0)
H5 (1.95, 1.60)C3 (75.0), C4 (30.0), C6 (41.0)
H6 (2.40, 2.20)C1 (209.5), C2 (48.0), C4 (30.0), C5 (22.0)
H7 (3.35)C3 (75.0)

Logical Workflow for 2D NMR Structure Validation

The following diagram illustrates the logical progression of experiments and data analysis for the structural elucidation of this compound using 2D NMR.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation A ¹H NMR (Proton Environments) C COSY (¹H-¹H Connectivity) A->C E HMBC (Long-Range ¹H-¹³C Connectivity) A->E B ¹³C NMR (Carbon Environments) D HSQC (Direct ¹H-¹³C Attachment) B->D B->E F Assemble Fragments & Propose Structure C->F D->F G Verify Connectivity with all 2D Data E->G F->G H Final Validated Structure of This compound G->H

Figure 2. Workflow for 2D NMR-based structure validation.

Comparison with Alternative Analytical Techniques

While 2D NMR provides the most detailed structural information, Mass Spectrometry and Infrared Spectroscopy offer valuable complementary data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and insights into its structure through fragmentation analysis.

Table 5: Key Mass Spectrometry Data for this compound

m/zProposed Fragment
128[M]⁺ (Molecular Ion)
97[M - OCH₃]⁺
71[M - C₃H₅O]⁺
55[C₄H₇]⁺
43[C₂H₃O]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 6: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional Group
~2940-2850C-H (alkane) stretch
~1715C=O (ketone) stretch
~1100C-O (ether) stretch

Experimental Protocols

2D NMR Spectroscopy

Objective: To acquire a full suite of 2D NMR spectra (COSY, HSQC, HMBC) for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and pulse calibration.

  • COSY: A gradient-enhanced COSY experiment is run with a spectral width of 10 ppm in both dimensions, 2048 data points in the direct dimension, and 256 increments in the indirect dimension.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The spectral width is 10 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension.

  • HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz. The spectral widths are the same as for the HSQC experiment.

  • Data Processing: All data are processed using appropriate window functions and Fourier transformation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Separation: A 1 µL aliquot of the sample is injected into the GC, which is equipped with a nonpolar capillary column. The oven temperature is programmed to ramp from 60°C to 250°C.

  • Mass Analysis: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) plates.[1]

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Conclusion

The structural validation of this compound is most rigorously achieved through the application of a comprehensive suite of 2D NMR experiments. COSY, HSQC, and HMBC spectra, when analyzed in conjunction, provide an unambiguous and detailed map of the molecule's covalent framework. While Mass Spectrometry and Infrared Spectroscopy are powerful and rapid techniques that confirm the molecular weight and the presence of key functional groups, they do not offer the same level of detailed connectivity information as 2D NMR. For the unequivocal structural determination of novel or complex organic molecules, 2D NMR remains the gold standard, with MS and IR serving as essential and complementary confirmatory tools.

References

Comparing the reactivity of 3-Methoxycyclohexanone with other cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-methoxycyclohexanone and other cyclohexanone derivatives. The discussion focuses on key reactions relevant to organic synthesis, including enolate formation, nucleophilic addition (hydride reduction), and aldol condensation. While direct quantitative experimental data for this compound is limited in publicly available literature, this guide extrapolates from established principles of organic chemistry and data for analogous substituted cyclohexanones to provide a robust predictive comparison.

Executive Summary

The reactivity of cyclohexanones is profoundly influenced by the nature and position of substituents on the ring. In this compound, the methoxy group at the C3 position exerts significant electronic and steric effects that differentiate its reactivity from unsubstituted cyclohexanone and its 2- and 4-methyl-substituted counterparts. The primary distinctions lie in the regioselectivity of enolate formation and the stereochemical outcomes of nucleophilic additions. Understanding these differences is crucial for designing synthetic routes and predicting product distributions.

Comparison of Reactivity

The presence of the electron-withdrawing methoxy group at the β-position to the carbonyl in this compound influences the acidity of the α-protons and the stability of the corresponding enolates. This, in turn, affects the regioselectivity of reactions proceeding through an enolate intermediate.

Enolate Formation

The formation of an enolate is a critical step in many carbon-carbon bond-forming reactions. For unsymmetrical ketones, the regioselectivity of deprotonation is a key consideration.

  • Unsubstituted Cyclohexanone: Deprotonation occurs equally at either α-carbon (C2 or C6) to form a single enolate.

  • 2-Methylcyclohexanone: Deprotonation can lead to two different regioisomeric enolates: the kinetic enolate (formed by removing the less hindered proton at C6) and the thermodynamic enolate (the more substituted and stable enolate). The choice of base and reaction conditions can selectively favor one over the other.[1][2]

  • This compound & 3-Methylcyclohexanone: Deprotonation of 3-substituted cyclohexanones with strong, non-selective bases (hard enolization) typically results in a mixture of the two possible enolates (the Δ1,2- and Δ2,3-enolates) with poor regioselectivity.[1][3] This is because the electronic influence of the β-substituent is not sufficient to significantly differentiate the acidity of the protons at C2 and C6. However, recent studies on "soft enolization" conditions have shown improved selectivity for deprotonation away from the 3-substituent.

Nucleophilic Addition: Hydride Reduction

The stereochemical outcome of nucleophilic addition to the carbonyl group is influenced by steric and electronic factors. The reduction of cyclohexanones with hydride reagents is a well-studied example.

  • Unsubstituted Cyclohexanone: Reduction with sodium borohydride (NaBH₄) yields cyclohexanol.

  • Substituted Cyclohexanones: The stereoselectivity of the reduction depends on the steric bulk of the reducing agent and the substituents on the ring.

    • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach the carbonyl from either the axial or equatorial face. For many substituted cyclohexanones, this results in a mixture of diastereomeric alcohols.

    • Bulky Hydride Reagents (e.g., L-Selectride®): Due to steric hindrance, these reagents preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol.[4][5]

For this compound, the methoxy group can exist in either an axial or equatorial position, and this conformational equilibrium will influence the facial selectivity of the hydride attack. The A-value, a measure of the steric preference for an equatorial position, is relatively small for a methoxy group (approximately 0.6 kcal/mol) compared to a methyl group (approximately 1.7 kcal/mol), suggesting a significant population of the conformer with an axial methoxy group. This conformational heterogeneity can contribute to the formation of a mixture of diastereomeric alcohol products upon reduction.

Aldol Condensation

The aldol condensation involves the reaction of an enolate with a carbonyl compound. For 3-substituted cyclohexanones, the lack of regioselectivity in enolate formation leads to a mixture of aldol products.[6][7][8]

  • This compound: Similar to 3-methylcyclohexanone, the base-catalyzed self-condensation of this compound is expected to produce a mixture of two primary enone products (not including double-bond isomers), resulting from the reaction of each of the two possible enolates with another molecule of the ketone.

Data Presentation

The following table summarizes the expected reactivity of this compound in comparison to other cyclohexanones. The data for this compound is largely predictive, based on the behavior of analogous 3-substituted systems.

ReactionCyclohexanone2-Methylcyclohexanone3-MethylcyclohexanoneThis compound (Predicted)
Enolate Formation (with LDA) Single enolateSelective formation of kinetic or thermodynamic enolate possible[1][2]Mixture of regioisomeric enolates[1][3]Mixture of regioisomeric enolates
Reduction with NaBH₄ CyclohexanolMixture of cis- and trans-2-methylcyclohexanolMixture of cis- and trans-3-methylcyclohexanolMixture of cis- and trans-3-methoxycyclohexanol
Reduction with L-Selectride® CyclohexanolPredominantly cis-2-methylcyclohexanol[5]Predominantly cis-3-methylcyclohexanolPredominantly cis-3-methoxycyclohexanol
Self-Aldol Condensation Single aldol productMixture of products due to two possible enolatesMixture of two primary enone products[6][7][8]Mixture of two primary enone products

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These can be adapted for comparative studies of different cyclohexanone derivatives.

Experimental Protocol 1: Comparative Hydride Reduction of Cyclohexanones

Objective: To compare the stereoselectivity of the reduction of different cyclohexanones with sodium borohydride.

Materials:

  • Cyclohexanone, 2-Methylcyclohexanone, 3-Methylcyclohexanone, this compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In separate round-bottom flasks, dissolve 1.0 mmol of each cyclohexanone derivative in 5 mL of methanol.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add 1.1 mmol of sodium borohydride in small portions over 5 minutes with stirring.

  • Stir the reactions at 0 °C for 30 minutes, then allow them to warm to room temperature and stir for an additional 1 hour.

  • Quench the reactions by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.

  • Add 10 mL of water and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by gas chromatography (GC) or ¹H NMR spectroscopy to determine the diastereomeric ratio of the alcohol products.

Experimental Protocol 2: Comparative Aldol Condensation of Cyclohexanones

Objective: To compare the product distribution in the self-aldol condensation of different cyclohexanones.

Materials:

  • Cyclohexanone, 3-Methylcyclohexanone, this compound

  • Sodium ethoxide (NaOEt) in ethanol (2 M solution)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In separate round-bottom flasks, dissolve 2.0 mmol of each cyclohexanone derivative in 5 mL of ethanol.

  • To each flask, add 0.2 mmol of a 2 M solution of sodium ethoxide in ethanol.

  • Stir the reactions at room temperature for 4 hours.

  • Neutralize the reactions by adding 1 M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Add 15 mL of water and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS or NMR spectroscopy to identify and quantify the aldol condensation products.

Visualizations

Signaling Pathway for Regioselective Enolate Formation

Enolate_Formation cluster_ketone Unsymmetrical Ketone cluster_conditions Deprotonation Conditions cluster_enolates Enolate Products Ketone R-CH2-CO-CH(R')-R'' Strong_Bulky_Base Strong, Bulky Base (e.g., LDA), Low Temp. Strong_Base_Equil Strong Base, RT (e.g., NaH), Equilibration Kinetic_Enolate Kinetic Enolate (Less Substituted) Strong_Bulky_Base->Kinetic_Enolate Faster Formation Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Strong_Base_Equil->Thermodynamic_Enolate More Stable Kinetic_Enolate->Thermodynamic_Enolate Equilibration

Caption: Control of regioselective enolate formation.

Experimental Workflow for Comparative Hydride Reduction

Hydride_Reduction_Workflow cluster_reactants Reactants Cyclohexanones Cyclohexanone Derivatives (e.g., this compound) Reaction_Setup 1. Dissolve Ketone in Solvent 2. Cool to 0 °C Cyclohexanones->Reaction_Setup Hydride Hydride Reagent (e.g., NaBH4) Addition 3. Add Hydride Reagent Hydride->Addition Reaction_Setup->Addition Reaction 4. Stir at 0 °C then RT Addition->Reaction Workup 5. Quench Reaction 6. Extraction Reaction->Workup Analysis 7. Dry and Concentrate 8. GC or NMR Analysis Workup->Analysis

Caption: Workflow for comparative hydride reduction.

References

A Comparative Guide to Analytical Methods for 3-Methoxycyclohexanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative and qualitative analysis of 3-methoxycyclohexanone in reaction mixtures. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining product purity, and identifying byproducts, thereby ensuring the efficiency and safety of synthetic processes in drug development and chemical research.

Introduction to this compound Analysis

This compound is a valuable intermediate in organic synthesis. Its analysis within complex reaction matrices requires methods that offer high selectivity, sensitivity, and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose due to its excellent separation capabilities and definitive identification power. However, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, each with its own set of advantages and limitations. This guide presents a comparative overview of these techniques, supported by hypothetical performance data to aid in method selection.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the analysis of this compound reaction mixtures depends on various factors, including the specific goals of the analysis (e.g., quantification, impurity profiling), the nature of the sample matrix, and the available instrumentation.

ParameterGC-MSHPLC-UV1H NMR
Selectivity Very HighHighModerate
Sensitivity (LOD/LOQ) Low (ng/mL - µg/mL)Moderate (µg/mL - mg/mL)High (mg/mL)
Quantification Accuracy ExcellentVery GoodGood
Throughput ModerateHighLow
Sample Preparation Often requires extraction/derivatizationMinimal (dilution/filtration)Minimal (dissolution)
Cost per Sample ModerateLowHigh
Information Provided Separation, Identification, QuantificationSeparation, QuantificationStructural Information, Quantification

GC-MS Method for this compound

GC-MS is the premier method for the analysis of volatile and semi-volatile compounds like this compound, offering unparalleled separation and identification capabilities.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Objective: To extract this compound and other relevant compounds from the reaction mixture and prepare them for GC-MS analysis.

  • Procedure:

    • Quench a 1 mL aliquot of the reaction mixture by adding it to 5 mL of ice-cold saturated sodium bicarbonate solution.

    • Perform a liquid-liquid extraction with 3 x 5 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

    • Add an internal standard (e.g., cyclohexanone) to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[1]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp at 15°C/min to 250°C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Performance Data (Hypothetical)
ParameterPerformance Characteristic
Linearity (r²) > 0.995
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quenching Quenching ReactionMixture->Quenching Ice-cold NaHCO3 Extraction Liquid-Liquid Extraction Quenching->Extraction Ethyl Acetate Drying Drying & Concentration Extraction->Drying InternalStandard Internal Standard Addition Drying->InternalStandard Injection GC Injection InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration LibrarySearch NIST Library Search MassAnalysis->LibrarySearch Quantification Quantification PeakIntegration->Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

GC-MS analysis workflow for this compound.

Alternative Analytical Methods

While GC-MS is a powerful tool, alternative methods may be more suitable for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a viable alternative, particularly for reaction mixtures containing non-volatile components or when derivatization is not desirable.

Experimental Protocol: HPLC-UV (Hypothetical)

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture 1:100 with the mobile phase and filter through a 0.45 µm syringe filter.

Performance Data (Hypothetical)

ParameterPerformance Characteristic
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 98-102%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides rapid structural information and can be used for quantitative analysis without the need for chromatographic separation.

Experimental Protocol: ¹H NMR (Hypothetical)

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve a 50 µL aliquot of the reaction mixture in 600 µL of CDCl₃ containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 s

    • Pulse Width: 90°

  • Data Processing: Integrate the characteristic signal of this compound (e.g., the methoxy singlet) and the signal of the internal standard.

Performance Data (Hypothetical)

ParameterPerformance Characteristic
Linearity (r²) > 0.990
Limit of Quantification (LOQ) ~1 mg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Conclusion

The choice of an analytical method for monitoring this compound reaction mixtures is a critical decision that impacts the efficiency and success of a synthetic process.

  • GC-MS is the recommended method for detailed analysis, providing excellent separation of reaction components and definitive identification of byproducts. Its high sensitivity is crucial for trace impurity analysis.

  • HPLC-UV offers a simpler and higher-throughput alternative for routine quantitative analysis, especially when dealing with non-volatile components or when derivatization is to be avoided.

  • ¹H NMR is a powerful tool for rapid, non-destructive analysis, providing valuable structural information and enabling quantification without the need for extensive sample preparation or chromatographic separation, albeit with lower sensitivity.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the desired level of sensitivity, and the available instrumentation. For comprehensive characterization of a reaction mixture, a combination of these techniques may be most effective.

References

A Comparative Guide to the Synthetic Routes of 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methoxycyclohexanone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of four distinct synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on factors such as yield, availability of starting materials, and reaction conditions.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound.

Route Starting Material Key Reagents/Catalyst Reaction Conditions Yield (%) Key Advantages Key Disadvantages
1 1,3-CyclohexanedioneDiazomethane, Diethyl ether, Methanol0 °C to room temperature~60%Direct conversion, relatively mild conditions.Use of diazomethane is hazardous (toxic and explosive).
2 3-MethoxyphenolRhodium on silica (Rh/SiO₂) catalyst, Hydrogen gas50 °C, 3 barg H₂ pressureHigh (specific yield not reported, but analogous reaction has high conversion)Potentially high yielding and clean reaction.Requires specialized high-pressure hydrogenation equipment.
3 Cyclohexene oxideAmberlyst-15, Methanol; Pyridinium chlorochromate (PCC), DichloromethaneStep 1: Reflux in Methanol; Step 2: Room temperatureTwo steps, overall yield not reported.Readily available starting materials.Two-step process, use of a chromium-based oxidant.
4 3-ChlorocyclohexanoneSodium methoxide, MethanolRefluxModerate (specific yield not reported)Single-step reaction, common reagents.Potential for elimination side-products.

Experimental Protocols

Route 1: O-Alkylation of 1,3-Cyclohexanedione

This route involves the direct O-methylation of the enol form of 1,3-cyclohexanedione using diazomethane.

Methodology:

  • A solution of 1,3-cyclohexanedione in a mixture of diethyl ether and methanol is prepared and cooled to 0 °C in an ice bath.

  • An ethereal solution of diazomethane is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by distillation under reduced pressure to afford 3-methoxy-2-cyclohexen-1-one, which exists in equilibrium with this compound. The reported yield for the enol ether is approximately 60%.

Route 2: Catalytic Hydrogenation of 3-Methoxyphenol

This method utilizes the catalytic hydrogenation of 3-methoxyphenol to directly form this compound.

Methodology:

  • 3-Methoxyphenol is dissolved in a suitable solvent in a high-pressure reactor.

  • A rhodium on silica (Rh/SiO₂) catalyst is added to the solution.

  • The reactor is pressurized with hydrogen gas (e.g., 3 barg) and heated to a specific temperature (e.g., 50 °C).[1]

  • The reaction is monitored until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the product. While a specific yield for this compound is not provided in the searched literature, the hydrogenation of the analogous 4-methoxyphenol to 4-methoxycyclohexanone is reported to have high conversion.[1]

Route 3: From Cyclohexene Oxide via Methanolysis and Oxidation

This two-step synthesis begins with the ring-opening of cyclohexene oxide, followed by oxidation of the resulting alcohol.

Methodology:

Step 1: Synthesis of trans-2-Methoxycyclohexanol

  • Cyclohexene oxide is dissolved in methanol.

  • An acid catalyst, such as Amberlyst-15, is added to the solution.

  • The mixture is heated at reflux for several hours.

  • The catalyst is filtered off, and the methanol is removed by distillation. The resulting crude trans-2-methoxycyclohexanol can be purified by distillation.

Step 2: Oxidation to this compound

  • The trans-2-methoxycyclohexanol is dissolved in dichloromethane.

  • Pyridinium chlorochromate (PCC) is added to the solution, and the mixture is stirred at room temperature until the oxidation is complete.

  • The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

  • The solvent is evaporated to give this compound.

Route 4: Nucleophilic Substitution of 3-Chlorocyclohexanone

This route involves the displacement of the chloro group from 3-chlorocyclohexanone with a methoxide ion.

Methodology:

  • Sodium metal is dissolved in methanol to prepare a solution of sodium methoxide.

  • 3-Chlorocyclohexanone is added to the sodium methoxide solution.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated to give the crude product.

  • Purification by distillation under reduced pressure yields this compound.

Logical Workflow for Synthetic Route Comparison

The selection of an optimal synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting a Synthetic Route to this compound cluster_0 Initial Assessment cluster_1 Route Evaluation cluster_2 Performance Metrics cluster_3 Decision Start Define Synthesis Goal: This compound Reagent_Availability Assess Starting Material and Reagent Availability Start->Reagent_Availability Equipment_Availability Evaluate Equipment Requirements Start->Equipment_Availability Route1 Route 1: O-Alkylation of 1,3-Cyclohexanedione Reagent_Availability->Route1 Route2 Route 2: Hydrogenation of 3-Methoxyphenol Reagent_Availability->Route2 Route3 Route 3: From Cyclohexene Oxide Reagent_Availability->Route3 Route4 Route 4: Substitution of 3-Chlorocyclohexanone Reagent_Availability->Route4 Equipment_Availability->Route2 High-pressure reactor needed Yield Compare Yields Route1->Yield Safety Analyze Safety (e.g., Diazomethane) Route1->Safety Hazardous reagent Simplicity Evaluate Procedural Simplicity (Number of Steps) Route1->Simplicity Cost Consider Cost of Reagents and Catalysts Route1->Cost Route2->Yield Route2->Safety Route2->Simplicity Route2->Cost Catalyst cost Route3->Yield Route3->Safety Route3->Simplicity Two steps Route3->Cost Route4->Yield Route4->Safety Route4->Simplicity Route4->Cost Decision Select Optimal Synthetic Route Yield->Decision Safety->Decision Simplicity->Decision Cost->Decision

Caption: Workflow for selecting a synthetic route to this compound.

References

A Comparative Guide to Chiral HPLC Method Development for Resolving Enantiomers of 3-Methoxycyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 3-methoxycyclohexanone derivatives is a critical analytical challenge in pharmaceutical development and asymmetric synthesis. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and efficient analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for achieving this. This guide provides a comparative overview of chiral HPLC method development strategies, supported by experimental data from analogous compounds to aid researchers in establishing effective separation protocols.

Key Chiral Stationary Phases for the Resolution of Cyclic Ketones

The cornerstone of a successful chiral separation is the selection of an appropriate CSP. For this compound derivatives and related cyclic ketones, two classes of CSPs have demonstrated broad applicability and high enantioselectivity: Polysaccharide-Based CSPs and Macrocyclic Antibiotic-Based CSPs.

Polysaccharide-Based CSPs: These are the most extensively used CSPs for a wide array of chiral compounds, including ketones.[1] They are typically derived from cellulose or amylose that is coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[1] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a broader range of organic solvents, which enhances the flexibility of method development.[1]

Macrocyclic Antibiotic-Based CSPs: This class of CSPs, which includes phases based on molecules like vancomycin and teicoplanin, provides unique chiral recognition capabilities. Their intricate three-dimensional structures feature multiple interaction sites, such as hydrophobic pockets, hydrogen bond donors and acceptors, and aromatic rings. These characteristics make them particularly effective for the separation of polar compounds that may be challenging to resolve on polysaccharide phases.

Comparative Performance of Chiral HPLC Methods for Analogous Cyclic Ketones

Table 1: Normal Phase Chiral HPLC Methods for Analogous Cyclic Ketones

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (R,)Selectivity (α)
Polysaccharide-Based
Chiralpak® AD-H (Amylose derivative)Substituted Cyclohexenonen-Hexane / Ethanol (85:15, v/v)0.830t1: 12.5, t2: 15.32.11.28
Chiralcel® OD-H (Cellulose derivative)3-Methylcycloheptanonen-Hexane / Isopropanol (90:10, v/v)1.025t1: 8.2, t2: 9.91.91.24
Macrocyclic Antibiotic-Based
Chirobiotic® V (Vancomycin)Polar Cyclic KetoneMethanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)1.220t1: 6.7, t2: 8.11.81.21

Table 2: Reversed-Phase Chiral HPLC Methods for Analogous Cyclic Ketones

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (R,)Selectivity (α)
Polysaccharide-Based
Chiralpak® AD-RH (Amylose derivative)Substituted CyclohexenoneAcetonitrile / Water (50:50, v/v)1.025t1: 9.8, t2: 11.51.71.20
Chiralcel® OD-RH (Cellulose derivative)3-MethylcycloheptanoneMethanol / Water (60:40, v/v)0.830t1: 11.2, t2: 13.11.61.18
Macrocyclic Antibiotic-Based
Chirobiotic® T (Teicoplanin)Polar Cyclic KetoneAcetonitrile / 10 mM Ammonium Acetate pH 6.0 (30:70, v/v)1.025t1: 7.5, t2: 8.91.51.19

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral separations. The following are representative methodologies for the types of separations listed in the tables.

Protocol 1: Normal Phase Separation on a Polysaccharide-Based CSP

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of the this compound derivative in the mobile phase to a concentration of 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase Separation on a Polysaccharide-Based CSP

  • Column: Chiralpak® AD-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.[1] For samples not soluble in the mobile phase, dissolve in a small amount of a stronger, miscible organic solvent before diluting with the mobile phase.

Protocol 3: Polar Organic Separation on a Macrocyclic Antibiotic-Based CSP

  • Column: Chirobiotic® V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)

  • Flow Rate: 1.2 mL/min

  • Temperature: 20 °C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 2 mg/mL.[1] The addition of small amounts of acid and base to the mobile phase can improve peak shape and selectivity for ionizable compounds.

Workflow for Chiral HPLC Method Development

The process of developing a chiral HPLC method can be systematic. The following diagram illustrates a logical workflow for this process, from initial screening to final method optimization.

Chiral_HPLC_Method_Development cluster_opt Optimization Parameters start Define Analyte and Separation Goals csp_screening CSP Screening (Polysaccharide & Macrocyclic) start->csp_screening mp_screening Mobile Phase Screening (NP, RP, Polar Organic) csp_screening->mp_screening initial_eval Initial Evaluation (Partial Separation?) mp_screening->initial_eval optimization Method Optimization initial_eval->optimization Yes no_sep No Separation (Try Different CSPs/Modes) initial_eval->no_sep No param_adj Adjust Mobile Phase Ratio Change Alcohol Modifier (NP) Adjust Additives (Acid/Base) Optimize Temperature Optimize Flow Rate optimization->param_adj validation Method Validation (Robustness, Repeatability) optimization->validation final_method Final Chiral HPLC Method validation->final_method no_sep->csp_screening

Caption: A systematic workflow for chiral HPLC method development.

Conclusion

The successful chiral separation of this compound derivatives by HPLC is a highly achievable goal that hinges on the systematic selection of the chiral stationary phase and meticulous optimization of the mobile phase. Polysaccharide-based and macrocyclic antibiotic-based CSPs are potent tools for achieving these separations. By leveraging the comparative data from analogous compounds and the experimental protocols provided in this guide, researchers can significantly streamline their method development process, leading to robust and reliable enantioselective separations critical for pharmaceutical research and development.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-Methoxycyclohexanone, a crucial process for ensuring data integrity and reliability in research and development. Given the limited availability of published, validated methods for this specific analyte, this document outlines two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and presents a detailed protocol for their cross-validation.

The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to establish and compare analytical methods, ensuring consistency and accuracy across different analytical platforms.

Principles of Cross-Validation

Cross-validation of analytical methods is the process of comparing the results from two distinct analytical procedures to determine if they are equivalent.[1][2] This is critical when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques need to be compared.[3][4] The goal is to ensure that the chosen methods provide comparable results within predefined acceptance criteria for parameters such as accuracy and precision.[4]

Analytical Methodologies for this compound

Two primary analytical techniques are suitable for the analysis of a semi-volatile ketone like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase, while the mass spectrometer provides sensitive and selective detection.[6]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.

    • Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in the same solvent.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Instrumentation (GC-MS):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: Split/splitless, 250°C, split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 128, 97, 69).

Method 2: High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile ketones, HPLC can be a viable alternative, particularly for non-volatile impurities or when derivatization is employed. For a simple ketone like this compound, which lacks a strong chromophore, UV detection at a lower wavelength (e.g., 210 nm) or derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) would be necessary. The following protocol assumes direct UV detection.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL in the mobile phase.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Instrumentation (HPLC-UV):

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 210 nm.

Performance Data Comparison

The following table summarizes the expected performance characteristics for the two proposed analytical methods. These values are typical for validated methods and serve as a benchmark for comparison.

Parameter GC-MS HPLC-UV Acceptance Criteria
Linearity (R²) > 0.998> 0.998≥ 0.995
Range (µg/mL) 1 - 10010 - 500Application-dependent
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%95 - 105%
Precision (% RSD) < 2.5%< 3.0%≤ 5%
Limit of Detection (LOD) 0.2 µg/mL2 µg/mLReportable
Limit of Quantification (LOQ) 0.7 µg/mL7 µg/mLReportable

Visualizing the Workflows

The following diagrams illustrate the logical flow of the analytical methods and the cross-validation process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Cross_Validation_Workflow cluster_methods Parallel Analysis Define Define Acceptance Criteria Prepare Prepare Sample Set (n>=3 batches) Define->Prepare GCMS Analyze by GC-MS Method Prepare->GCMS HPLC Analyze by HPLC-UV Method Prepare->HPLC Compare Statistically Compare Results (e.g., Bland-Altman, t-test) GCMS->Compare HPLC->Compare Decision Results Equivalent? Compare->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

References

Comparison of experimental and calculated spectroscopic data for 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the available experimental spectroscopic data for 3-Methoxycyclohexanone.

Table 1: Experimental Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₇H₁₂O₂--INVALID-LINK--
Molecular Weight128.17 g/mol --INVALID-LINK--
Major Mass-to-Charge Ratios (m/z)Data not fully available without a SpectraBase account.--INVALID-LINK--

Table 2: Experimental Infrared (IR) Spectroscopy Data for this compound

TechniqueMajor Absorption Bands (cm⁻¹)Source
Vapor Phase IRData not publicly detailed. A representative spectrum is available on PubChem.--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced this compound spectra are not explicitly provided in the source databases. However, the following outlines standard methodologies for the key experiments cited.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a compound.

General Methodology (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent is injected into the instrument. The sample is vaporized in an inlet system.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule based on the absorption of infrared radiation.

General Methodology (Vapor Phase):

  • Sample Preparation: The liquid sample is heated in a gas cell to obtain a vapor.

  • Data Acquisition: A beam of infrared radiation is passed through the gas cell. The instrument, typically a Fourier-Transform Infrared (FTIR) spectrometer, measures the amount of light absorbed at each frequency.

  • Data Processing: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mandatory Visualization

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and calculated spectroscopic data.

Spectroscopic_Data_Comparison_Workflow Workflow for Comparison of Spectroscopic Data cluster_experimental Experimental Data Acquisition cluster_calculated Computational Data Generation cluster_comparison Data Analysis and Comparison cluster_output Final Output exp_sample This compound Sample exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ir Compare IR Data exp_ir->compare_ir compare_ms Compare MS Data exp_ms->compare_ms comp_structure Molecular Structure (e.g., from DFT) comp_nmr NMR Spectra Prediction comp_structure->comp_nmr comp_ir IR Spectra Prediction comp_structure->comp_ir comp_ms MS Fragmentation Prediction comp_structure->comp_ms comp_nmr->compare_nmr comp_ir->compare_ir comp_ms->compare_ms report Comparative Analysis Report compare_nmr->report compare_ir->report compare_ms->report

Caption: Logical workflow for spectroscopic data comparison.

A Comparative Guide to the Kinetic Studies of 3-Methoxycyclohexanone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cyclohexanones is a cornerstone of organic chemistry, with broad applications in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures. Among these, 3-methoxycyclohexanone serves as a valuable building block. Understanding the kinetics of its formation is crucial for optimizing reaction conditions, maximizing yield, and scaling up production. This guide provides an objective comparison of the kinetic profiles of three potential synthetic routes to this compound and its precursors, supported by available experimental data from analogous systems.

Executive Summary

This guide explores the kinetic characteristics of three primary synthetic strategies for forming a 3-alkoxy substituted cyclohexanone ring system:

  • Direct Methanolysis of 1,3-Cyclohexanedione: A straightforward approach involving the acid-catalyzed reaction of a readily available precursor with methanol to form the enol ether.

  • Diels-Alder Reaction: A powerful cycloaddition reaction to construct the cyclohexene ring, which can then be converted to the target molecule. The kinetics of a closely related system, the reaction of 1,3-cyclohexadiene with methyl vinyl ketone, are examined.

  • Robinson Annulation: A classic ring-forming sequence that involves a Michael addition followed by an intramolecular aldol condensation. Due to the complexity of this tandem reaction, the kinetics of the individual steps are considered through analogous reactions.

The following sections provide a detailed comparison of these routes, including quantitative kinetic data from representative systems, comprehensive experimental protocols for kinetic analysis, and visualizations of the reaction pathways.

Data Presentation: Comparative Kinetic Data

Due to the limited availability of direct kinetic studies on the formation of this compound, this section presents data from closely analogous reactions to provide a comparative framework.

Table 1: Kinetic Data for Analogous Diels-Alder Reaction

DieneDienophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)Reference
1,3-CyclohexadieneMethyl Vinyl KetoneNot Specified255.3 x 10⁻⁵ (uncatalyzed)15-20 (estimated)[1]

Table 2: Estimated Kinetic Parameters for Robinson Annulation Steps (Analogous Systems)

Reaction StepReactantsCatalyst/ConditionsRate Determining StepKey Kinetic Influences
Michael AdditionCyclohexanone + Methyl Vinyl KetoneBase (e.g., NaOH)Nucleophilic attack of the enolateSteric hindrance on the enolate and the Michael acceptor.
Intramolecular Aldol Condensation2-(3-Oxobutyl)cyclohexanoneBase (e.g., NaOH), HeatFormation of the enolate and subsequent cyclizationRing strain of the transition state, stability of the enolate.

Experimental Protocols

Detailed methodologies for conducting kinetic studies for each of the discussed synthetic routes are provided below. These protocols are based on established techniques for monitoring reaction kinetics.

Protocol 1: Kinetic Analysis of the Diels-Alder Reaction via GC-MS

This protocol describes a method for determining the rate constant of the Diels-Alder reaction between a diene and a dienophile by monitoring the concentration of reactants and products over time using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Diene (e.g., 1-methoxy-1,3-cyclohexadiene)
  • Dienophile (e.g., methyl vinyl ketone)
  • Anhydrous solvent (e.g., toluene)
  • Internal standard (e.g., dodecane)
  • Quenching agent (e.g., cooled hexane)
  • Reaction vessel (e.g., temperature-controlled round-bottom flask with a magnetic stirrer)

2. Experimental Procedure:

  • Prepare stock solutions of the diene, dienophile, and internal standard of known concentrations in the chosen solvent.
  • Equilibrate the reaction vessel to the desired temperature.
  • Add the diene and internal standard solutions to the reaction vessel and allow the temperature to stabilize.
  • Initiate the reaction by adding the dienophile solution. Start a timer immediately.
  • At regular time intervals, withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold quenching agent.
  • Analyze the quenched samples by GC-MS.

3. Data Analysis:

  • Identify the peaks corresponding to the diene, dienophile, product, and internal standard in the GC chromatogram.
  • Integrate the peak areas of all components.
  • Calculate the concentration of the reactants and product at each time point relative to the constant concentration of the internal standard.
  • Plot the concentration of the limiting reactant versus time.
  • Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).

Protocol 2: Kinetic Analysis of the Robinson Annulation via ¹H NMR Spectroscopy

This protocol outlines a method to follow the progress of a Robinson annulation reaction by monitoring the disappearance of starting materials and the appearance of intermediates and the final product using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

1. Materials and Reagents:

  • Ketone (e.g., a methoxy-substituted cyclohexanone)
  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
  • Base catalyst (e.g., sodium methoxide)
  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
  • NMR tubes

2. Experimental Procedure:

  • Prepare a solution of the ketone and the α,β-unsaturated ketone in the deuterated solvent in an NMR tube.
  • Acquire a ¹H NMR spectrum of the initial mixture at time t=0.
  • Initiate the reaction by adding a catalytic amount of the base to the NMR tube.
  • Immediately place the NMR tube in the NMR spectrometer, which is pre-heated to the desired reaction temperature.
  • Acquire ¹H NMR spectra at regular time intervals.

3. Data Analysis:

  • Identify characteristic peaks for the starting materials, the Michael adduct intermediate, and the final annulated product.
  • Integrate the signals corresponding to each species at each time point.
  • The relative integrals can be used to determine the relative concentrations of each species over time.
  • Plot the concentrations of the reactants and products as a function of time.
  • The kinetic profile can be analyzed to understand the rates of the individual Michael addition and aldol condensation steps.

Mandatory Visualization

Experimental_Workflow_Kinetic_Study cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Reactant Stock Solutions D Initiate Reaction A->D B Prepare Internal Standard Solution B->D C Equilibrate Reaction Vessel C->D E Withdraw Aliquots at Timed Intervals D->E t = t₁, t₂, t₃... F Quench Reaction E->F G Instrumental Analysis (e.g., GC-MS, NMR) F->G H Data Processing (Peak Integration) G->H I Kinetic Modeling H->I

Caption: Experimental workflow for a typical kinetic study of a chemical reaction.

Robinson_Annulation_Pathway Start Ketone Enolate + α,β-Unsaturated Ketone Michael_Adduct 1,5-Diketone (Michael Adduct) Start->Michael_Adduct Michael Addition Enolate_Intermediate Intramolecular Enolate Michael_Adduct->Enolate_Intermediate Enolate Formation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate_Intermediate->Aldol_Adduct Intramolecular Aldol Addition Final_Product α,β-Unsaturated Cyclohexenone Aldol_Adduct->Final_Product Dehydration

Caption: Signaling pathway of the Robinson Annulation reaction.

References

Comparative Analysis of the Biological Activity of 3-Methoxycyclohexanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 3-Methoxycyclohexanone derivatives. While data on this specific subclass of compounds is emerging, this document synthesizes available findings and draws comparisons with structurally related cyclohexanone analogs to inform future research and development.

This guide presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key concepts using Graphviz diagrams to facilitate understanding and comparison.

Introduction to this compound Derivatives

Cyclohexanone and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a methoxy group at the 3-position of the cyclohexanone ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Research into these derivatives has explored their potential as antimicrobial, cytotoxic, and enzyme inhibitory agents. This guide will delve into the specifics of these activities, providing a comparative look at the available data.

Antimicrobial Activity

The antimicrobial potential of cyclohexanone derivatives has been a primary area of investigation. One notable example of a 3-methoxy substituted derivative is (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, which has demonstrated significant antimicrobial effects.

Quantitative Data: Antimicrobial Activity
Compound NameTest OrganismActivityReference
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneRalstonia solanacearumStrong in vitro antibacterial activity[1]
Various plant pathogenic fungiInhibited mycelial growth[1]

Cytotoxic Activity

The cytotoxicity of cyclohexanone derivatives against various cancer cell lines is another critical area of study. While extensive data on a series of this compound derivatives is not yet available, structure-activity relationship (SAR) studies on related 2,6-bis(arylidene)cyclohexanones provide valuable insights. These studies suggest that the electronic properties of substituents on the arylidene rings play a crucial role in their anti-leukemia activity. Specifically, electron-withdrawing groups (EWGs) tend to enhance cytotoxic activity, while electron-donating groups (EDGs) may decrease it.

In a related context, 3-methoxy aroylhydrazone derivatives have been evaluated for their cytotoxic effects. For instance, a 3-methoxy salicylaldehyde benzoylhydrazone derivative (3mSBH) and its pyridyl analog (3mSIH) have shown significant cytotoxicity against the Hep-G2 cancer cell line.

Quantitative Data: Cytotoxicity
Compound Class/NameCell LineIC50 (µM)Reference
3-methoxy salicylaldehyde benzoylhydrazone (3mSBH)Hep-G222.2[2]
3-methoxy salicylaldehyde isonicotinoylhydrazone (3mSIH)Hep-G221.42[2]
3-methoxy salicylaldehyde p-hydroxybenzoylhydrazone (3mShBH)Hep-G2> 50[2]

Enzyme Inhibition

The ability of cyclohexanone derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. While specific data on this compound derivatives as enzyme inhibitors is limited, the broader class of cyclohexenone derivatives has been shown to inhibit enzymes such as acetylcholinesterase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of cyclohexanone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[3]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]

Microbroth Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes.

Procedure:

  • Incubation: Incubate arachidonic acid, the COX enzyme (COX-1 or COX-2), and the test compound.

  • PGE2 Quantification: Use an ELISA method to measure the amount of PGE2 produced.[4]

  • Inhibition Calculation: Compare the PGE2 production in the presence and absence of the test compound to determine the percent inhibition.

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

Principle: Topoisomerase I relaxes supercoiled DNA, while topoisomerase II decatenates interlocked DNA circles. The inhibition of these activities can be visualized by agarose gel electrophoresis.

Procedure (Topoisomerase I):

  • Reaction Setup: Incubate supercoiled plasmid DNA with topoisomerase I and the test compound.

  • Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibitors will prevent the relaxation of the supercoiled DNA.[5]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet elucidated, related anticancer compounds, such as polyphenols and other cyclic ketones, are known to modulate several key pathways involved in cancer cell proliferation, survival, and apoptosis. A generalized diagram of these potential pathways is presented below. It is important to note that this is an inferred model and requires experimental validation for this compound derivatives.

anticancer_pathways drug This compound Derivative receptor Cell Surface Receptor drug->receptor binds nfkb_path NF-κB Pathway drug->nfkb_path apoptosis_path Apoptosis Induction drug->apoptosis_path pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inflammation Inflammation nfkb_path->inflammation caspases Caspases apoptosis_path->caspases apoptosis Apoptosis caspases->apoptosis

Potential signaling pathways modulated by anticancer agents.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel cyclohexanone derivatives.

workflow start Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) start->purification antimicrobial Antimicrobial Screening (Microbroth Dilution) purification->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) purification->cytotoxicity enzyme Enzyme Inhibition Assays (COX, Topo, etc.) purification->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar enzyme->sar pathway Mechanism of Action & Signaling Pathway Studies sar->pathway end Lead Compound Identification pathway->end

References

Assessing the scalability of different 3-Methoxycyclohexanone synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 3-methoxycyclohexanone, a key building block in the synthesis of various pharmaceuticals and fine chemicals, necessitates scalable and efficient synthetic protocols. This guide provides a detailed comparison of two prominent methods for its synthesis: a two-step route commencing from resorcinol via catalytic hydrogenation, and a pathway involving the Birch reduction of 3-methoxyphenol. This analysis, supported by experimental data, aims to assist researchers in selecting the most suitable protocol based on scalability, yield, and operational considerations.

At a Glance: Comparison of Synthesis Protocols

ParameterTwo-Step Synthesis from ResorcinolBirch Reduction of 3-Methoxyphenol
Starting Material Resorcinol3-Methoxyphenol
Key Intermediates 3-Methoxyphenol1,4-Dihydro-3-methoxy-anisole (enol ether)
Overall Yield ~45-60% (estimated)Moderate to high (specific data for 3-methoxyphenol lacking, but generally 75-95% for related substrates)
Scalability High, amenable to standard industrial hydrogenation reactors.Moderate, requires specialized equipment for handling liquid ammonia and alkali metals, although newer methods are improving scalability.
Key Advantages Utilizes common and relatively inexpensive starting materials. Catalytic hydrogenation is a well-established and scalable industrial process.Can be a one-pot reaction (reduction and hydrolysis). Recent advancements offer ammonia-free and faster, mechanochemical options.
Key Limitations Two distinct reaction steps, requiring isolation of the intermediate.Traditional method requires cryogenic conditions and handling of hazardous materials (liquid ammonia, sodium/lithium).

Protocol 1: Two-Step Synthesis from Resorcinol via Catalytic Hydrogenation

This pathway involves the selective mono-methylation of resorcinol to form 3-methoxyphenol, which is subsequently hydrogenated to yield this compound.

Step 1: Selective Mono-methylation of Resorcinol to 3-Methoxyphenol

Experimental Protocol:

A solution of resorcinol (1 mole) in a suitable solvent is treated with a methylating agent, such as dimethyl sulfate (1 mole), in the presence of a base (e.g., 1.25 moles of 10% sodium hydroxide) at a controlled temperature, typically below 40°C.[1] To drive the reaction to completion and decompose any remaining dimethyl sulfate, the mixture is heated for a short period (e.g., 30 minutes on a boiling water bath).[1] After cooling, the organic layer containing 3-methoxyphenol is separated. The aqueous layer is extracted with a suitable solvent like ether. The combined organic phases are then washed, dried, and the product is purified by fractional distillation.[1] An optimized version of this procedure using a phase-transfer catalyst in a toluene-water system has reported yields of up to 66% with a purity of over 96%.

Quantitative Data for Step 1:

ParameterValue
Yield 50-66%[1]
Purity >96%
Reactants Resorcinol, Dimethyl Sulfate, Sodium Hydroxide
Temperature < 40°C initially, then heated
Reaction Time ~1 hour
Step 2: Catalytic Hydrogenation of 3-Methoxyphenol to this compound

Experimental Protocol:

Estimated Quantitative Data for Step 2 (based on analogous reactions):

ParameterEstimated Value
Yield >90%
Catalyst Palladium on Carbon (Pd/C) or Rhodium on a support
Solvent Dichloromethane, 1,2-dichloroethane, or others
Temperature 80-160°C
Pressure 1-5 MPa (10-50 bar)
Reaction Time 1-5 hours

Logical Workflow for Two-Step Synthesis from Resorcinol

Resorcinol Resorcinol Methylation Selective Mono-methylation (Dimethyl Sulfate, NaOH) Resorcinol->Methylation Methoxyphenol 3-Methoxyphenol Methylation->Methoxyphenol Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Methoxyphenol->Hydrogenation Methoxycyclohexanone This compound Hydrogenation->Methoxycyclohexanone

Caption: Workflow for the synthesis of this compound from resorcinol.

Protocol 2: Birch Reduction of 3-Methoxyphenol

The Birch reduction offers a direct method to reduce the aromatic ring of 3-methoxyphenol, which upon hydrolysis of the resulting enol ether intermediate, yields this compound.

Experimental Protocol:

The traditional Birch reduction involves dissolving an alkali metal, such as sodium or lithium, in liquid ammonia at low temperatures (-33°C or below).[5][6] 3-Methoxyphenol, dissolved in a co-solvent like tetrahydrofuran (THF) and an alcohol (proton source), is then added to this solution. The reaction proceeds via the formation of a radical anion, which is subsequently protonated and further reduced to a cyclohexadienyl anion before a final protonation yields a dihydroanisole derivative (an enol ether).[7][8] The reaction is quenched, typically with a proton source like ammonium chloride, and the ammonia is allowed to evaporate.[9] The resulting enol ether is then hydrolyzed, often under acidic conditions, to afford this compound. Recent advancements have demonstrated the feasibility of performing Birch reductions on a multikilogram scale, as well as the development of ammonia-free methods using lithium in ethylenediamine and THF, and even rapid mechanochemical processes, which significantly enhance the scalability and safety of this transformation.[10][11][12][13][14]

Estimated Quantitative Data (based on analogous reactions):

ParameterEstimated Value
Yield 75-95% (for the reduction step)
Reactants 3-Methoxyphenol, Sodium or Lithium, Liquid Ammonia (traditional), Alcohol
Temperature -33°C to -78°C (traditional)
Reaction Time 1-3 hours (traditional); as low as 1 minute for mechanochemical methods[13]

Signaling Pathway for Birch Reduction

Methoxyphenol 3-Methoxyphenol Step1 1. Na/Li, liq. NH3, ROH 2. H3O+ Methoxyphenol->Step1 RadicalAnion Radical Anion Step1->RadicalAnion + e- CyclohexadienylRadical Cyclohexadienyl Radical RadicalAnion->CyclohexadienylRadical + H+ CyclohexadienylAnion Cyclohexadienyl Anion CyclohexadienylRadical->CyclohexadienylAnion + e- EnolEther Dihydroanisole Intermediate (Enol Ether) CyclohexadienylAnion->EnolEther + H+ Methoxycyclohexanone This compound EnolEther->Methoxycyclohexanone Hydrolysis

Caption: Key intermediates in the Birch reduction of 3-methoxyphenol.

Conclusion

Both the two-step synthesis from resorcinol and the Birch reduction of 3-methoxyphenol present viable and scalable routes to this compound. The choice between these protocols will likely depend on the specific capabilities and priorities of the research or manufacturing team.

The two-step synthesis from resorcinol is a robust and reliable method that relies on well-understood and highly scalable chemical transformations. While it involves two separate synthetic operations, the use of standard industrial equipment for catalytic hydrogenation makes it an attractive option for large-scale production where capital investment in specialized equipment is a consideration.

The Birch reduction , particularly with recent methodological advancements, offers a more direct route that can be highly efficient. The development of ammonia-free and mechanochemical protocols mitigates some of the traditional hazards and scalability concerns associated with this reaction. For laboratories equipped to handle such reactions, or for those seeking to minimize the number of synthetic steps, the Birch reduction is a powerful alternative.

Ultimately, a thorough process hazard analysis and cost-benefit assessment should be conducted for each specific application to determine the optimal synthetic strategy.

References

Purity Confirmation of 3-Methoxycyclohexanone: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of synthetic products and the reliability of experimental results. This guide provides a detailed comparison of elemental analysis with other common techniques for confirming the purity of 3-Methoxycyclohexanone, supported by experimental protocols and data presentation.

Comparison of Purity Determination Methods

Elemental analysis provides a quantitative measure of the elemental composition of a compound, which can be directly compared to its theoretical composition. A widely accepted tolerance for establishing the purity of organic compounds is a deviation of no more than ±0.4% between the found and calculated values for carbon and hydrogen.[1][2][3] While highly effective, it is often used in conjunction with other methods to provide a comprehensive purity profile.

Table 1: Comparison of Purity Analysis Techniques for this compound

Method Principle Advantages Limitations Relevance to this compound
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO2, H2O) to determine the percentage of C, H, and other elements.[4][5]Provides fundamental, quantitative data on elemental composition. Excellent for detecting impurities that alter the C:H:O ratio.Does not identify the nature of the impurities. Less sensitive to isomeric impurities.Can effectively detect common impurities such as residual solvents or starting materials that have a different elemental composition.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution and sensitivity for volatile impurities. Can quantify the amount of each component.Requires the sample to be volatile and thermally stable.Ideal for detecting volatile organic impurities in the this compound sample.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Applicable to a wide range of compounds, including non-volatile and thermally labile substances. High resolution and sensitivity.Can be more complex and time-consuming to develop a method compared to GC.Useful for identifying non-volatile impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Provides detailed structural information, enabling the identification of impurities. Quantitative NMR (qNMR) can be used for purity assessment.Lower sensitivity compared to chromatographic methods for detecting minor impurities.¹H and ¹³C NMR are powerful for confirming the structure of this compound and identifying structurally similar impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to specific molecular vibrations.Provides information about the functional groups present in the molecule.Primarily a qualitative technique; not ideal for quantifying purity unless coupled with other techniques.Can confirm the presence of the ketone and ether functional groups in this compound and detect impurities with different functional groups.
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.High sensitivity and can provide the molecular weight of the compound and its fragments, aiding in impurity identification.Typically requires coupling with a separation technique (e.g., GC-MS, LC-MS) for complex mixtures.Confirms the molecular weight of this compound and helps in the identification of unknown impurities.

Elemental Analysis of this compound: Theoretical vs. Experimental Data

The molecular formula for this compound is C₇H₁₂O₂. The theoretical elemental composition can be calculated as follows:

  • Carbon (C): (7 * 12.011) / 128.17 * 100% = 65.59%

  • Hydrogen (H): (12 * 1.008) / 128.17 * 100% = 9.44%

  • Oxygen (O): (2 * 15.999) / 128.17 * 100% = 24.96%

The following table illustrates hypothetical experimental results for this compound at different purity levels.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound

Purity Level % Carbon (Found) Deviation from Theoretical (%) % Hydrogen (Found) Deviation from Theoretical (%) Interpretation
High Purity 65.45-0.149.50+0.06Within the acceptable ±0.4% range, indicating high purity.
Moderate Purity 65.90+0.319.20-0.24Within the acceptable ±0.4% range, but deviations suggest the presence of minor impurities.
Low Purity 66.25+0.669.85+0.41Outside the acceptable ±0.4% range, indicating the presence of significant impurities. Further purification is required.

Experimental Protocol: Elemental Analysis by Combustion

This protocol outlines the general steps for determining the carbon and hydrogen content of this compound using a modern elemental analyzer.

Objective: To quantitatively determine the percentage of carbon and hydrogen in a sample of this compound to assess its purity.

Materials:

  • This compound sample (2-5 mg)

  • Elemental analyzer

  • Microbalance

  • Tin or silver capsules

  • Certified organic analytical standards (e.g., acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard. This ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a tin or silver capsule using a microbalance.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O).

  • Gas Separation: The resulting gas mixture is passed through a separation column (often a gas chromatography column) to resolve the CO₂ and H₂O from other combustion products.

  • Detection: The amounts of CO₂ and H₂O are measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detected amounts of CO₂ and H₂O and the initial sample weight.

  • Comparison: Compare the experimental percentages of carbon and hydrogen to the theoretical values for C₇H₁₂O₂.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of a synthesized batch of this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesize this compound Initial_Checks Initial Checks (TLC, NMR) Synthesis->Initial_Checks Purification Purification (e.g., Distillation) Initial_Checks->Purification Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Alternative_Methods Alternative Methods (GC, HPLC) Purification->Alternative_Methods Purity_Confirmed Purity Confirmed? Elemental_Analysis->Purity_Confirmed Alternative_Methods->Purity_Confirmed Further_Purification Further Purification Purity_Confirmed->Further_Purification No Proceed Proceed with Application Purity_Confirmed->Proceed Yes Further_Purification->Purification

Caption: Workflow for the purity confirmation of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Methoxycyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 3-Methoxycyclohexanone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and ensuring compliance with regulatory standards.

I. Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its inherent hazards. This substance is classified as a flammable liquid.[1] Appropriate safety precautions must be observed at all times.

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]

  • Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Environmental Hazards: Information on ecotoxicity is limited, but it is advised to prevent the substance from entering drains.[2]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed immediately.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, respiratory protection may be required.

III. Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination or hazards.

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1][2]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Clean the Area: Decontaminate the spill area thoroughly.

IV. Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste materials. Keep it in its original or a compatible, properly labeled container.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity, and the name of the disposal company, as required by your institution's policies and local regulations.

  • Empty Container Disposal:

    • Handle uncleaned, empty containers in the same manner as the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Consult with your waste disposal provider for specific guidance on container disposal.

V. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Do Not Mix with Other Chemicals) ppe->segregate container 3. Secure in Labeled, Closed Container (Identify as Hazardous Waste) segregate->container storage 4. Store Safely (Cool, Dry, Well-Ventilated Area, Away from Ignition Sources) container->storage contractor 5. Contact Licensed Waste Disposal Contractor storage->contractor documentation 6. Complete Disposal Documentation contractor->documentation end End: Compliant Disposal documentation->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxycyclohexanone

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational and disposal plans.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 207399-36-6 (Note: Safety data for this specific compound is limited; this guide is based on data for structurally similar cyclohexanone derivatives.)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a flammable liquid and vapor that can cause skin and serious eye irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] The toxicological properties of this compound have not been fully investigated. Therefore, strict adherence to safety protocols is mandatory.

Quantitative Data Summary

Hazard ClassificationDetailsReference
Physical Hazard Flammable Liquid (Category 3)[1][2]
Health Hazards Acute Toxicity, Oral (Category 4)[1]
Acute Toxicity, Dermal (Category 3)[3]
Acute Toxicity, Inhalation (Category 3)[3]
Skin Irritation (Category 2)[1]
Serious Eye Damage/Irritation (Category 2)[1]
Suspected of causing genetic defects, cancer, and reproductive harm.[3]

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.[1][4]
Skin Protection Flame-retardant and antistatic protective clothing.Prevents skin contact and protects from fire hazards.
Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin absorption.
Respiratory Protection Required when vapors or aerosols are generated. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.Protects against inhalation of harmful vapors.[4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Remove all potential ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[5]

  • Use explosion-proof electrical and ventilating equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling and Use:

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

4. In Case of a Spill:

  • Evacuate the area and remove all ignition sources.[1]

  • Ventilate the area of the spill.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[4]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

Disposal Plan

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

  • Keep waste containers tightly closed.

3. Disposal Procedure:

  • Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[1][5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

  • Do not dispose of down the drain or into the environment.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][4][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_ppe Don PPE prep_ignition->prep_ppe handling_use Use Non-Sparking Tools prep_ppe->handling_use handling_avoid Avoid Contact & Inhalation handling_use->handling_avoid spill Spill Occurs handling_use->spill exposure Personal Exposure handling_use->exposure handling_close Keep Container Closed handling_avoid->handling_close disposal_collect Collect in Labeled Hazardous Waste Container handling_close->disposal_collect spill_action Evacuate & Ventilate Absorb with Inert Material spill->spill_action exposure_action Follow First Aid Seek Medical Attention exposure->exposure_action spill_action->disposal_collect disposal_store Store Safely disposal_collect->disposal_store disposal_dispose Dispose via Approved Vendor disposal_store->disposal_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxycyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Methoxycyclohexanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。